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  • Product: N-(2-amino-4-methylphenyl)acetamide
  • CAS: 53476-34-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-(2-amino-4-methylphenyl)acetamide: Properties, Synthesis, and Applications

Executive Summary N-(2-amino-4-methylphenyl)acetamide is a substituted aromatic diamine derivative with significant potential as a versatile building block in synthetic organic chemistry. Its unique arrangement of a prim...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

N-(2-amino-4-methylphenyl)acetamide is a substituted aromatic diamine derivative with significant potential as a versatile building block in synthetic organic chemistry. Its unique arrangement of a primary arylamine ortho to an acetamide group on a toluene scaffold makes it a valuable precursor for the synthesis of various heterocyclic systems, particularly those of medicinal and material science interest. This guide provides a comprehensive technical overview of its chemical properties, outlines a robust synthetic protocol, discusses its reactivity and derivatization potential, and explores its prospective applications for researchers, chemists, and professionals in drug development. The insights herein are grounded in established chemical principles to explain the causality behind its reactivity and utility.

Chemical Identity and Physicochemical Properties

Precise identification is the foundation of all chemical research. N-(2-amino-4-methylphenyl)acetamide is systematically identified by the following descriptors.

Table 1: Chemical Identifiers for N-(2-amino-4-methylphenyl)acetamide

Identifier Value Source
IUPAC Name N-(2-amino-4-methylphenyl)acetamide [PubChem][1]
CAS Number 53476-34-9 [PubChem][1]
Molecular Formula C₉H₁₂N₂O [PubChem][1]
Molecular Weight 164.20 g/mol [PubChem][1]
Synonyms 4-Acetamido-3-aminotoluene [ChemicalBook][2], [PubChem][1]

| InChI Key | JBJRVPVZADJOOX-UHFFFAOYSA-N | [PubChem][1] |

The physicochemical properties of a compound govern its behavior in both reactive and biological systems. While experimental data for this specific molecule is sparse, computational models provide reliable predictions essential for experimental design.

Table 2: Computed Physicochemical Properties of N-(2-amino-4-methylphenyl)acetamide

Property Value Rationale and Implication Source
XLogP3 0.4 Indicates moderate lipophilicity, suggesting reasonable solubility in a range of organic solvents and some potential for biological membrane permeability. [PubChem][1]
Hydrogen Bond Donors 2 The primary amine (-NH₂) and amide (N-H) groups can donate hydrogen bonds, influencing solubility in protic solvents and interactions with biological targets. [PubChem][1]
Hydrogen Bond Acceptors 2 The amide carbonyl oxygen (C=O) and the primary amine nitrogen can accept hydrogen bonds, contributing to its solubility and binding capabilities. [PubChem][1]

| Rotatable Bond Count | 2 | The molecule possesses conformational flexibility around the C(aryl)-N and C-C(O) bonds, which is relevant for receptor fitting in drug design. | [PubChem][1] |

Molecular Structure

The structural arrangement of functional groups is key to the molecule's chemical personality.

Caption: 2D Structure of N-(2-amino-4-methylphenyl)acetamide.

Synthesis and Purification

A reliable synthetic route is paramount for obtaining high-purity material for research and development. While multiple pathways to N-(2-amino-4-methylphenyl)acetamide can be conceptualized, a highly effective and controlled method involves the catalytic hydrogenation of its nitro precursor, N-(4-methyl-2-nitrophenyl)acetamide. This approach is superior to the direct selective acylation of 4-methyl-1,2-phenylenediamine, which often poses challenges in controlling regioselectivity.

The causality for this strategic choice lies in the robust and high-yielding nature of nitro group reduction, a cornerstone reaction in medicinal chemistry. It avoids the formation of di-acylated and isomeric byproducts.

Synthesis Workflow Diagram

SynthesisWorkflow start Start: N-(4-methylphenyl)acetamide (p-Acetotoluidide) nitration Step 1: Ortho-Nitration Reagents: Fe(NO₃)₃·9H₂O, NHPI, DCE:HFIP Condition: 50 °C start->nitration intermediate Intermediate: N-(4-methyl-2-nitrophenyl)acetamide nitration->intermediate reduction Step 2: Catalytic Hydrogenation Reagents: H₂, 10% Pd/C Solvent: Ethanol intermediate->reduction product Product: N-(2-amino-4-methylphenyl)acetamide reduction->product purification Purification Recrystallization from Ethanol/Water product->purification final_product Final Pure Product purification->final_product

Caption: Proposed two-step synthesis of N-(2-amino-4-methylphenyl)acetamide.

Experimental Protocol: Synthesis via Nitro-Intermediate Reduction

This protocol is a self-validating system; progress can be monitored at each stage using Thin Layer Chromatography (TLC).

Step 1: Synthesis of N-(4-methyl-2-nitrophenyl)acetamide

This procedure is adapted from established methods for the regioselective ortho-nitration of activated anilides[3].

  • Materials: N-(4-methylphenyl)acetamide (p-acetotoluidide), Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O), N-Hydroxyphthalimide (NHPI), 1,2-Dichloroethane (DCE), 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer, add N-(4-methylphenyl)acetamide (1.0 eq), Fe(NO₃)₃·9H₂O (1.5 eq), and NHPI (0.2 eq).

    • Add a solvent mixture of DCE:HFIP (10:1 v/v).

    • Stir the mixture at 50 °C. Monitor the reaction's completion via TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product into an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitro-intermediate.

Step 2: Synthesis of N-(2-amino-4-methylphenyl)acetamide

This protocol is based on standard catalytic hydrogenation methods for nitroarene reduction[4].

  • Materials: N-(4-methyl-2-nitrophenyl)acetamide (from Step 1), 10% Palladium on Carbon (Pd/C), Ethanol, Hydrogen (H₂) gas.

  • Procedure:

    • In a hydrogenation flask, dissolve the crude N-(4-methyl-2-nitrophenyl)acetamide (1.0 eq) in ethanol.

    • Carefully add 10% Pd/C (approx. 5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with H₂ gas (repeat this cycle three times).

    • Stir the mixture vigorously under a positive pressure of H₂ (e.g., a balloon or a Parr shaker) at room temperature.

    • Monitor the reaction progress by TLC until the starting material is fully consumed. The disappearance of the yellow color of the nitro compound is also a strong visual indicator.

    • Once complete, carefully vent the H₂ gas and purge the flask with an inert gas.

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol.

    • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

Purification:

  • The crude N-(2-amino-4-methylphenyl)acetamide can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

Spectroscopic and Analytical Characterization

Structural confirmation is achieved through a combination of spectroscopic methods. Based on the functional groups present, the following spectral data are predicted.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to each type of proton.

    • Aromatic Protons (3H): Signals in the δ 6.5-7.5 ppm range. The substitution pattern will lead to specific splitting patterns (doublets, doublet of doublets).

    • Amine Protons (2H, -NH₂): A broad singlet, typically in the δ 3.5-5.0 ppm range, whose chemical shift is dependent on solvent and concentration.

    • Amide Proton (1H, -NH-): A broad singlet in the δ 7.5-9.5 ppm range.

    • Aromatic Methyl Protons (3H, Ar-CH₃): A sharp singlet around δ 2.1-2.4 ppm.

    • Acetyl Methyl Protons (3H, -CO-CH₃): A sharp singlet around δ 1.9-2.2 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Amide Carbonyl Carbon (C=O): A signal in the δ 168-172 ppm region.

    • Aromatic Carbons (6C): Multiple signals in the δ 110-150 ppm range. Carbons attached to nitrogen atoms (C-NH₂ and C-NHAc) will be shifted downfield.

    • Methyl Carbons (2C): Signals for the two distinct methyl groups will appear in the upfield region, typically δ 15-25 ppm.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is ideal for identifying the key functional groups.

    • N-H Stretching (Amine): Two distinct sharp-to-medium bands are expected in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

    • N-H Stretching (Amide): A moderate band around 3250-3350 cm⁻¹.

    • C=O Stretching (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹.

    • N-H Bending (Amide II): A moderate band near 1510-1550 cm⁻¹.

    • C-H Stretching (Aromatic & Aliphatic): Signals just above and just below 3000 cm⁻¹, respectively.

Reactivity and Potential for Derivatization

The synthetic value of N-(2-amino-4-methylphenyl)acetamide lies in the differential reactivity of its two nitrogen nucleophiles. The primary aromatic amine is significantly more nucleophilic and basic than the amide nitrogen, which is deactivated by the adjacent carbonyl group. This allows for selective reactions at the primary amine.

Core Application: Benzimidazole Synthesis

The ortho-phenylenediamine motif is a classic precursor for benzimidazoles, a heterocyclic core found in numerous FDA-approved drugs (e.g., omeprazole, albendazole). The reaction involves condensation with a one-carbon electrophile.

  • Phillips-Ladenburg Reaction: Condensation with a carboxylic acid (or its derivative) under acidic conditions and heat. The primary amine attacks the carbonyl, followed by cyclization and dehydration to form the benzimidazole ring[5].

  • Weidenhagen Reaction: Condensation with an aldehyde, typically requiring an oxidative step to convert the intermediate dihydrobenzimidazole to the final aromatic product[6].

Caption: General scheme for benzimidazole synthesis.

This reactivity makes N-(2-amino-4-methylphenyl)acetamide an excellent starting point for building libraries of substituted benzimidazoles for high-throughput screening in drug discovery programs.

Applications in Research and Drug Development

The structural features of this molecule place it at the intersection of several classes of pharmacologically active compounds.

  • Scaffold for Bioactive Heterocycles: As detailed above, its primary utility is as a precursor to benzimidazoles, which exhibit a wide range of biological activities including anthelmintic, antiulcer, antimicrobial, and anticancer properties[1].

  • Fragment for Kinase Inhibitors: Many ATP-competitive kinase inhibitors utilize an acetanilide or a related diamine scaffold to form key hydrogen bonds within the kinase hinge region. This molecule represents a synthetically tractable fragment for designing novel kinase inhibitors.

  • Precursor for Anticoagulants: N-phenyl acetamide derivatives have been investigated as inhibitors of Factor VIIa, a key enzyme in the coagulation cascade, highlighting its potential in the development of novel antithrombotic agents.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. While a specific Safety Data Sheet (SDS) for N-(2-amino-4-methylphenyl)acetamide is not widely available, data from its close isomers, N-(3-amino-4-methylphenyl)acetamide and N1-(4-Amino-2-methylphenyl)acetamide, provide a reliable basis for hazard assessment.

  • GHS Hazard Classification (Predicted):

    • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

    • Skin Irritation (Category 2): Causes skin irritation.

    • Serious Eye Irritation (Category 2): Causes serious eye irritation.

Handling Protocols
  • Personal Protective Equipment (PPE): Always wear nitrile gloves, chemical safety goggles, and a lab coat.

  • Engineering Controls: Handle this compound in a certified chemical fume hood to avoid inhalation of dust.

  • Handling Practices: Avoid generating dust. Use appropriate tools for weighing and transferring solids. Wash hands thoroughly after handling.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents and strong acids.

  • Given the presence of a primary arylamine, which can be susceptible to air oxidation and discoloration, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

References

  • PubChem. N-(2-amino-4-methylphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Oriental Journal of Chemistry. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst.[Link]

  • Slideshare. Synthesis of benzimidazole.[Link]

  • Organic Chemistry Portal. Benzimidazole synthesis.[Link]

  • Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.[Link]

  • PubChem. N-(3-amino-4-methylphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.[Link]

Sources

Exploratory

"N-(2-amino-4-methylphenyl)acetamide" CAS number 53476-34-9

An In-depth Technical Guide to N-(2-amino-4-methylphenyl)acetamide (CAS: 53476-34-9) Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Introductio...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(2-amino-4-methylphenyl)acetamide (CAS: 53476-34-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction and Strategic Overview

N-(2-amino-4-methylphenyl)acetamide, also known by its synonym 4-Acetamido-3-aminotoluene, is a substituted aromatic amine and acetamide derivative. Its structure, featuring a reactive primary amine, a stabilizing acetamide group, and a methyl-substituted phenyl ring, makes it a molecule of interest as a versatile building block in synthetic organic chemistry. While detailed, peer-reviewed studies on this specific isomer are limited, its structural motifs are present in numerous compounds explored in medicinal chemistry and materials science.

This guide provides a comprehensive technical overview grounded in established chemical principles. We will detail plausible, high-yield synthetic routes based on proven methodologies for analogous compounds, outline expected analytical characterization, and discuss potential applications to empower researchers in their scientific endeavors. The protocols and data presented herein are synthesized from expert analysis of established literature for closely related structures, providing a robust predictive framework for laboratory work.

Physicochemical and Computed Properties

Understanding the fundamental properties of N-(2-amino-4-methylphenyl)acetamide is critical for designing experiments, predicting its behavior in biological systems, and establishing purification protocols. The following table summarizes key identifiers and computed properties for the compound.[1]

PropertyValueSource
CAS Number 53476-34-9[1]
IUPAC Name N-(2-amino-4-methylphenyl)acetamide[1]
Molecular Formula C₉H₁₂N₂O[1]
Molecular Weight 164.20 g/mol [1]
Canonical SMILES CC1=CC(=C(C=C1)NC(=O)C)N[1]
InChIKey JBJRVPVZADJOOX-UHFFFAOYSA-N[1]
Computed XLogP3 0.4[1]
Topological Polar Surface Area 55.1 Ų[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]
Storage Conditions Keep in dark place, inert atmosphere, room temperature.

Note: Most physicochemical properties are computationally derived from the PubChem database, as extensive experimental data for this specific isomer is not widely published.[1] These values serve as a reliable estimate for experimental design.

Synthetic Pathways and Methodologies

The synthesis of N-(2-amino-4-methylphenyl)acetamide can be approached via two primary strategic routes, leveraging common and well-documented organic transformations. The choice of pathway depends on the availability of starting materials and desired scale.

Pathway 1: Selective Acetylation of a Diamine Precursor

This is the most direct route, predicated on the availability of the precursor 3-amino-4-methylaniline (also known as 2,4-diaminotoluene). The core principle is the selective N-acetylation of the more nucleophilic aromatic amine. However, achieving mono-acetylation over di-acetylation can be challenging. A more controlled approach involves the acetylation of a precursor where one amine is already protected or less reactive. A highly analogous and reliable method is the acetylation of a substituted aniline using acetic anhydride, with sodium acetate as a base to neutralize the acetic acid byproduct.[2]

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.22 g (10 mmol) of 2-amino-4-methylaniline in 30 mL of water. The amine may not fully dissolve.

  • Acidification: Add 0.9 mL of concentrated hydrochloric acid to the suspension to form the soluble hydrochloride salt. Stir until a clear solution is obtained.

  • Reagent Preparation: In a separate beaker, prepare a solution of 1.06 g (13 mmol) of sodium acetate in 10 mL of water.

  • Acetylation: To the stirred solution of the amine hydrochloride, add 1.02 mL (11 mmol) of acetic anhydride. Immediately following, add the sodium acetate solution in one portion.

  • Precipitation & Isolation: A white precipitate of N-(2-amino-4-methylphenyl)acetamide should form rapidly. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Filtration & Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of 15 mL cold water.

  • Drying & Purification: Dry the product in a vacuum oven. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the final product.

G cluster_start Starting Materials cluster_process Reaction cluster_end Product & Purification A 2-Amino-4-methylaniline D N-Acetylation in Aqueous HCl Solution A->D B Acetic Anhydride B->D C Sodium Acetate (Base) C->D E Precipitation & Filtration D->E F N-(2-amino-4-methylphenyl)acetamide (Crude Product) E->F G Recrystallization (Ethanol/Water) F->G H Purified Product G->H

Caption: Workflow for Synthesis Pathway 1: Acetylation.

Pathway 2: Reduction of a Nitroacetanilide Precursor

Step 2.2.1: Acetylation of 4-Methylaniline

  • Procedure: In a 250 mL flask, suspend 10.7 g (0.1 mol) of 4-methylaniline in 50 mL of water. Add 9.0 mL of concentrated HCl to dissolve the amine. Add 13.0 g of sodium acetate trihydrate. While stirring vigorously, add 10.2 mL (0.11 mol) of acetic anhydride. Stir for 15 minutes. The product, N-(4-methylphenyl)acetamide, will precipitate. Collect by vacuum filtration and wash with cold water.[3]

Step 2.2.2: Nitration of N-(4-methylphenyl)acetamide

  • Procedure: In a 250 mL flask, carefully add 10.0 g of the dried N-(4-methylphenyl)acetamide from the previous step to 20 mL of concentrated sulfuric acid, ensuring the temperature is kept below 10°C with an ice bath. In a separate flask, prepare the nitrating mixture by slowly adding 5.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cold. Add the nitrating mixture dropwise to the acetanilide solution over 30 minutes, maintaining the temperature below 10°C. After addition, allow the mixture to stand at room temperature for 1 hour. Pour the reaction mixture onto 200 g of crushed ice. The precipitate, 4'-methyl-2'-nitroacetanilide, is collected by vacuum filtration and washed thoroughly with cold water.[3][4]

Step 2.2.3: Reduction of 4'-methyl-2'-nitroacetanilide

  • Principle: The final step is the selective reduction of the nitro group to an amine. This can be achieved through various methods, including catalytic hydrogenation or metal/acid reduction. Catalytic hydrogenation is often cleaner.

  • Representative Protocol (Catalytic Hydrogenation, adapted from[5]): In a hydrogenation vessel, dissolve 3.88 g (20 mmol) of 4'-methyl-2'-nitroacetanilide in 100 mL of ethanol. Add 0.2 g of 10% Palladium on Carbon (Pd/C) catalyst. Pressurize the vessel with hydrogen gas (typically 3-4 bar) and stir at room temperature until hydrogen uptake ceases (monitor by pressure gauge). The reaction is typically complete in 2-4 hours.

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol. Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude N-(2-amino-4-methylphenyl)acetamide. Purify by recrystallization as needed.

G A 4-Methylaniline (p-Toluidine) B Step 1: Acetylation (Acetic Anhydride) A->B C N-(4-methylphenyl)acetamide B->C D Step 2: Nitration (HNO₃ / H₂SO₄) C->D E 4'-methyl-2'-nitroacetanilide D->E F Step 3: Reduction (H₂, Pd/C) E->F G N-(2-amino-4-methylphenyl)acetamide F->G

Caption: Workflow for Synthesis Pathway 2: Multi-step Synthesis.

Structural Characterization and Analytical Validation

Proper characterization is essential to confirm the identity and purity of the synthesized compound. Standard analytical techniques should be employed. While specific spectra for this compound are not available in public databases, the following sections describe the expected results based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be the most informative.

    • Aromatic Protons (3H): Three signals in the aromatic region (approx. 6.5-7.5 ppm). Due to the substitution pattern, they will likely appear as a doublet, a singlet (or narrow doublet), and a doublet of doublets.

    • Amine Protons (2H): A broad singlet (approx. 3.5-5.0 ppm), which is exchangeable with D₂O.

    • Amide Proton (1H): A singlet (approx. 8.5-9.5 ppm), which is exchangeable with D₂O.

    • Phenyl Methyl Protons (3H): A sharp singlet (approx. 2.2-2.4 ppm).

    • Acetyl Methyl Protons (3H): A sharp singlet (approx. 2.0-2.2 ppm).

  • ¹³C NMR: The carbon NMR spectrum should show 9 distinct signals.

    • Carbonyl Carbon: One signal in the downfield region (approx. 168-172 ppm).

    • Aromatic Carbons: Six signals in the aromatic region (approx. 110-150 ppm).

    • Methyl Carbons: Two signals in the aliphatic region (approx. 18-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

  • N-H Stretching: Two distinct sharp peaks for the primary amine (-NH₂) around 3300-3500 cm⁻¹, and a broader peak for the secondary amide N-H.

  • C=O Stretching (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹.

  • N-H Bending (Amide II): A significant band around 1550-1640 cm⁻¹.

  • C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

Mass Spectrometry (MS)
  • Electron Ionization (EI-MS): The molecular ion peak (M⁺) should be observed at m/z = 164. Key fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO, 43 Da) or ketene (CH₂CO, 42 Da).

Potential Applications in Research and Development

N-(2-amino-4-methylphenyl)acetamide serves as a valuable scaffold and intermediate in the synthesis of more complex molecules. Its bifunctional nature (amine and acetamide on a phenyl ring) allows for diverse chemical modifications.

  • Medicinal Chemistry: The substituted diaminotoluene core is a key feature in various pharmacologically active agents. The free primary amine can be derivatized to form ureas, sulfonamides, or other amides to explore structure-activity relationships (SAR). For example, related N-phenyl-acetamide derivatives have been investigated as factor VIIa inhibitors for potential anticoagulant activity.[6] The acetamide moiety itself is a common feature in many approved drugs.

  • Heterocyclic Chemistry: The ortho-amino acetanilide structure is a classic precursor for the synthesis of benzimidazoles, quinoxalines, and other fused heterocyclic systems. These ring systems are privileged scaffolds in drug discovery, known to interact with a wide range of biological targets.

  • Materials Science: Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers such as polyimides and aramids. The specific substitution pattern of this molecule could be exploited to fine-tune polymer properties like solubility, thermal stability, and mechanical strength.

G cluster_apps Potential Applications cluster_deriv Derivative Synthesis A N-(2-amino-4-methylphenyl)acetamide (CAS 53476-34-9) B Medicinal Chemistry Scaffold A->B C Precursor for Heterocycles A->C D Monomer for Polymers A->D E Ureas, Sulfonamides B->E Derivatization F Benzimidazoles, Quinoxalines C->F Cyclization G Polyimides, Aramids D->G Polymerization

Caption: Logical relationships of potential applications.

Safety and Handling

As a substituted aromatic amine, N-(2-amino-4-methylphenyl)acetamide requires careful handling in a laboratory setting.

  • GHS Hazard Classification: While specific data is limited, analogous compounds are classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and potential respiratory irritation (Category 3).

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the primary amine group.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • PubChem. N-(2-amino-4-methylphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 5.1.5. Synthesis of 2-Nitro-4-methylaniline. Royal Society of Chemistry. [Link]

  • Momin, Y. H., et al. (2025). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • PrepChem. Synthesis of 2-amino-4-methoxy-N-methylaniline. [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research, 11(10), 1045-1049.
  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
  • BYJU'S. (2020). Preparation of p-Nitroacetanilide. [Link]

Sources

Foundational

An In-depth Technical Guide to N-(2-amino-4-methylphenyl)acetamide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract N-(2-amino-4-methylphenyl)acetamide, a substituted aromatic acetamide, holds significant potential as a versatile building block in the synthesis o...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-amino-4-methylphenyl)acetamide, a substituted aromatic acetamide, holds significant potential as a versatile building block in the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of its molecular structure, detailed synthesis protocols, and in-depth analytical characterization. We will explore the causality behind experimental choices, ensuring a thorough understanding of the molecule's properties and handling. This document serves as a vital resource for researchers engaged in organic synthesis, medicinal chemistry, and materials science, offering field-proven insights and methodologies for the effective utilization of this compound.

Introduction: Unveiling a Key Synthetic Intermediate

N-(2-amino-4-methylphenyl)acetamide, with the chemical formula C₉H₁₂N₂O, is an organic compound characterized by a toluene backbone substituted with both an amino and an acetamido group.[1] Its structure presents multiple reactive sites, making it a valuable intermediate for the synthesis of more complex molecules, including heterocyclic compounds and potential drug candidates. The strategic placement of the amino and acetamido groups on the aromatic ring influences its chemical reactivity and potential biological activity. Understanding the nuanced interplay of these functional groups is paramount for its effective application in research and development. This guide will delve into the critical aspects of this molecule, from its synthesis to its analytical verification and potential applications, providing a robust framework for its scientific exploration.

Molecular Structure and Physicochemical Properties

A thorough understanding of the physicochemical properties of N-(2-amino-4-methylphenyl)acetamide is fundamental for its handling, reaction optimization, and analytical characterization.

Structural Elucidation

The molecular structure of N-(2-amino-4-methylphenyl)acetamide is depicted below. Key structural features include a primary aromatic amine (-NH₂), a secondary amide (-NHCOCH₃), and a methyl group (-CH₃) attached to the benzene ring.

Caption: 2D representation of N-(2-amino-4-methylphenyl)acetamide.

Physicochemical Data

A summary of the key computed physicochemical properties of N-(2-amino-4-methylphenyl)acetamide is provided in the table below. These values are essential for predicting its behavior in various solvents and reaction conditions.

PropertyValueSource
IUPAC NameN-(2-amino-4-methylphenyl)acetamidePubChem[1]
Molecular FormulaC₉H₁₂N₂OPubChem[1]
Molecular Weight164.20 g/mol PubChem[1]
CAS Number53476-34-9PubChem[1]
XLogP30.4PubChem[1]
Hydrogen Bond Donors2PubChem[1]
Hydrogen Bond Acceptors2PubChem[1]

Synthesis of N-(2-amino-4-methylphenyl)acetamide

The synthesis of N-(2-amino-4-methylphenyl)acetamide can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired purity, and scalability. A plausible and efficient method involves the selective mono-acetylation of 2,4-diaminotoluene. The primary amino group at the 4-position is sterically less hindered and more nucleophilic than the amino group at the 2-position, which is ortho to the methyl group, allowing for regioselective acylation under controlled conditions.

Rationale for Synthetic Strategy

Selective acylation of diamines can be challenging due to the potential for di-acylation. However, by controlling the stoichiometry of the acylating agent and the reaction temperature, mono-acylation can be favored. The use of a less reactive acylating agent or the temporary protection of one amino group are alternative strategies to enhance selectivity.[2]

Experimental Protocol: Selective Acetylation of 2,4-Diaminotoluene

This protocol outlines a laboratory-scale synthesis of N-(2-amino-4-methylphenyl)acetamide.

Materials:

  • 2,4-Diaminotoluene

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 2,4-diaminotoluene (0.1 mol) in glacial acetic acid (100 mL).

  • Acylation: Cool the solution to 0-5 °C using an ice bath. Slowly add acetic anhydride (0.1 mol, 1 equivalent) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using an ethyl acetate/hexane (1:1) mobile phase.

  • Work-up: Once the reaction is complete, pour the mixture into 500 mL of ice-cold water. Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers and wash with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an ethyl acetate/hexane solvent system to yield N-(2-amino-4-methylphenyl)acetamide as a solid.

Caption: Workflow for the synthesis of N-(2-amino-4-methylphenyl)acetamide.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized N-(2-amino-4-methylphenyl)acetamide. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the amide proton, the methyl protons of the acetamido group, and the methyl protons on the toluene ring. The chemical shifts and coupling patterns provide valuable information about the connectivity of the atoms. Based on analogous structures, the aromatic protons are expected in the range of 6.5-7.5 ppm.[3] The amide proton (NH) typically appears as a broad singlet downfield, while the amine (NH₂) protons also present as a broad singlet. The methyl protons of the acetamido group would be a sharp singlet around 2.0-2.2 ppm, and the toluene methyl protons would also be a singlet in a similar region.[3]

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show distinct peaks for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is expected to appear significantly downfield, typically in the range of 168-172 ppm.[4] Aromatic carbons will resonate in the 110-150 ppm region, while the methyl carbons will appear upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands are expected for N-(2-amino-4-methylphenyl)acetamide.

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
N-H (Amine)Stretching3400-3200 (two bands)
N-H (Amide)Stretching~3300
C-H (Aromatic)Stretching3100-3000
C-H (Aliphatic)Stretching3000-2850
C=O (Amide I)Stretching1680-1630
N-H (Amide II)Bending1640-1550
C=C (Aromatic)Stretching1600-1450

The presence of a strong absorption band in the 1680-1630 cm⁻¹ region is a clear indicator of the amide carbonyl group.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For N-(2-amino-4-methylphenyl)acetamide, the molecular ion peak ([M]⁺) would be observed at m/z = 164. Subsequent fragmentation would likely involve the loss of the acetyl group or other characteristic cleavages of the amide and aromatic functionalities.[6]

Applications and Future Perspectives

While specific, large-scale industrial applications of N-(2-amino-4-methylphenyl)acetamide are not extensively documented in publicly available literature, its structure suggests significant potential as a versatile intermediate in several areas of chemical synthesis.

Intermediate in Pharmaceutical Synthesis

The presence of both a primary amine and an acetamide group makes this molecule an attractive starting material for the synthesis of various heterocyclic compounds, which are common scaffolds in many pharmaceuticals. The amino group can be readily diazotized and converted into a wide range of other functional groups, or it can participate in condensation reactions to form heterocycles. The acetamide group can be hydrolyzed to reveal a second amino group, allowing for further derivatization. Related aminoacetanilides are known intermediates in the pharmaceutical industry.[7]

Precursor in Dye and Pigment Synthesis

Aromatic amines are fundamental building blocks in the synthesis of azo dyes. The primary amino group of N-(2-amino-4-methylphenyl)acetamide can be diazotized and coupled with various aromatic compounds to produce a range of colored molecules. The acetamido group can modulate the electronic properties and solubility of the resulting dye.

Building Block in Materials Science

The functional groups on N-(2-amino-4-methylphenyl)acetamide could be utilized for the synthesis of novel polymers and functional materials. The amino group can be used for polymerization reactions, while the overall structure could be incorporated into more complex molecular architectures with specific electronic or optical properties.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

N-(2-amino-4-methylphenyl)acetamide is a valuable and versatile chemical intermediate with significant potential in various fields of chemical synthesis. This guide has provided a comprehensive overview of its molecular structure, a detailed protocol for its synthesis via selective acetylation, and a thorough discussion of the analytical techniques required for its characterization. The insights into its potential applications in the pharmaceutical, dye, and materials industries underscore the importance of this compound as a building block for further research and development. By providing a solid foundation of its chemical properties and handling, this document aims to facilitate its effective and safe utilization by the scientific community.

References

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  • Baviskar, A., et al. (2023). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Pharmaceuticals, 16(5), 734.
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  • Khan, I., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports, 13(1), 4867.
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  • BenchChem. (2025). Application Note: Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)
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  • American Chemical Society. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. [Link]

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  • Wikipedia. (n.d.). 2,4-Diaminotoluene. Retrieved from [Link]

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  • ResearchGate. (n.d.). Comparison between experimental infrared spectrum of acetamide and.... Retrieved from [Link]

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  • Abdel-Latif, E., et al. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry, 57(8), 3071-3081.
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  • Reusch, W. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
  • Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Retrieved from [Link]

  • Google Patents. (n.d.). US20230104724A1 - An environment-friendly process for selective acylation of aminophenol.
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Exploratory

An In-depth Technical Guide to the Synthesis of N-(2-amino-4-methylphenyl)acetamide

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N-(2-amino-4-methylphenyl)acetamide in Synthetic Chemistry N-(2-ami...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-(2-amino-4-methylphenyl)acetamide in Synthetic Chemistry

N-(2-amino-4-methylphenyl)acetamide, a key chemical intermediate, holds considerable importance in the landscape of pharmaceutical and materials science.[1][2] Its structural motif, featuring a vicinal diamine-derived acetamide, serves as a versatile scaffold for the construction of more complex molecular architectures. Notably, this compound is a pivotal precursor in the synthesis of various heterocyclic compounds, particularly benzimidazoles, which are a class of molecules with a broad spectrum of biological activities and are frequently incorporated into drug candidates.[3][4][5][6] The controlled and efficient synthesis of N-(2-amino-4-methylphenyl)acetamide is therefore a critical step in the development of novel therapeutics and functional materials. This guide provides an in-depth exploration of a reliable and selective synthesis pathway, grounded in fundamental principles of organic chemistry and supported by practical, field-proven insights.

Core Synthesis Pathway: Selective Mono-Acetylation of 4-Methyl-1,2-phenylenediamine

The most direct and widely employed route for the synthesis of N-(2-amino-4-methylphenyl)acetamide is the selective mono-acetylation of 4-methyl-1,2-phenylenediamine (also known as 3,4-toluenediamine). This process, while seemingly straightforward, presents a significant chemical challenge: achieving high regioselectivity to favor the formation of the desired mono-acetylated product over the di-acetylated byproduct.

The successful execution of this synthesis hinges on a nuanced understanding of the electronic and steric factors that govern the reactivity of the two amino groups in the starting material.

Visualizing the Synthesis Workflow

Synthesis_Pathway cluster_reagents Reagents & Conditions cluster_process Process Steps cluster_product Product 4-Methyl-1,2-phenylenediamine 4-Methyl-1,2-phenylenediamine Reaction_Vessel Reaction 4-Methyl-1,2-phenylenediamine->Reaction_Vessel Starting Material Work-up Work-up Reaction_Vessel->Work-up Controlled Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction_Vessel Acylating Agent Solvent Solvent Solvent->Reaction_Vessel e.g., Acetic Acid Purification Purification Work-up->Purification Isolation N-(2-amino-4-methylphenyl)acetamide N-(2-amino-4-methylphenyl)acetamide Purification->N-(2-amino-4-methylphenyl)acetamide Final Product

Caption: A schematic overview of the synthesis of N-(2-amino-4-methylphenyl)acetamide.

The Causality Behind Experimental Choices: Achieving Regioselectivity

The selective acetylation of one amino group in the presence of another in 4-methyl-1,2-phenylenediamine is a classic example of exploiting subtle differences in nucleophilicity and steric hindrance.

Electronic Effects: The amino group at the 2-position is ortho to the methyl group, while the amino group at the 1-position is meta to it. The methyl group is an electron-donating group, which increases the electron density on the aromatic ring through an inductive effect and hyperconjugation. This increased electron density enhances the nucleophilicity of both amino groups. However, the effect is more pronounced at the para position (relative to the methyl group), which is the 1-amino position. This would suggest that the 1-amino group is electronically more nucleophilic.

Steric Effects: The methyl group at the 4-position introduces steric hindrance around the adjacent amino group at the 2-position.[7][8] This steric bulk can impede the approach of the acylating agent, making the 2-amino group less accessible for reaction compared to the less hindered 1-amino group.

The Interplay of Effects: In the case of the acetylation of 4-methyl-1,2-phenylenediamine, the steric hindrance from the ortho-methyl group is the dominant factor that directs the acetylation to the less hindered 1-amino group. This results in the preferential formation of N-(2-amino-4-methylphenyl)acetamide. While electronic effects do play a role, the steric impediment at the 2-position is the primary determinant of the reaction's regioselectivity.[7]

A Field-Proven Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and expected outcomes. It is crucial to adhere to all safety precautions when working with the listed reagents.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
4-Methyl-1,2-phenylenediamine122.1710.0 g0.0818Starting material
Acetic Anhydride102.098.35 g (7.7 mL)0.0818Acylating agent
Glacial Acetic Acid60.0550 mL-Solvent
Sodium Bicarbonate (NaHCO₃)84.01As needed-For neutralization
Ethyl Acetate88.11As needed-Extraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-Drying agent
Step-by-Step Methodology
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.0818 mol) of 4-methyl-1,2-phenylenediamine in 50 mL of glacial acetic acid. Stir the mixture at room temperature until the solid is completely dissolved.

  • Addition of Acylating Agent: While stirring, slowly add 8.35 g (7.7 mL, 0.0818 mol) of acetic anhydride to the solution. The addition should be done dropwise over a period of 10-15 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to 50-60 °C and maintain this temperature for 1 hour. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into 200 mL of ice-cold water with stirring.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8. A precipitate will form.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure N-(2-amino-4-methylphenyl)acetamide as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight.

Characterization

The identity and purity of the synthesized N-(2-amino-4-methylphenyl)acetamide can be confirmed by various analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methyl group, the amine protons, and the acetamide methyl and NH protons.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all the carbon atoms in the molecule with their characteristic chemical shifts.

    • FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine and the amide, the C=O stretching of the amide, and the C-H stretching of the aromatic and methyl groups.

    • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (164.20 g/mol ).[2]

Applications in Further Synthesis: A Gateway to Benzimidazoles

As previously mentioned, N-(2-amino-4-methylphenyl)acetamide is a valuable intermediate in the synthesis of benzimidazoles. The vicinal amino and acetamido groups can undergo an intramolecular cyclization reaction, often under acidic conditions, to form the benzimidazole ring system.

Visualizing the Benzimidazole Synthesis

Benzimidazole_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product N-(2-amino-4-methylphenyl)acetamide N-(2-amino-4-methylphenyl)acetamide Cyclization Cyclization Reaction N-(2-amino-4-methylphenyl)acetamide->Cyclization Precursor Substituted_Benzimidazole Substituted_Benzimidazole Cyclization->Substituted_Benzimidazole Intramolecular Condensation Acid_Catalyst Acid Catalyst (e.g., HCl, PPA) Acid_Catalyst->Cyclization

Caption: General scheme for the synthesis of substituted benzimidazoles from N-(2-amino-4-methylphenyl)acetamide.

This subsequent transformation highlights the utility of the title compound as a building block in medicinal chemistry and drug discovery, providing access to a privileged scaffold with diverse pharmacological properties.[4]

Conclusion

The synthesis of N-(2-amino-4-methylphenyl)acetamide via the selective mono-acetylation of 4-methyl-1,2-phenylenediamine is a fundamentally important transformation in organic synthesis. A thorough understanding of the interplay between steric and electronic effects is paramount to achieving high yields and regioselectivity. The detailed protocol provided in this guide, coupled with the mechanistic insights, offers a robust framework for researchers and scientists to confidently and efficiently produce this valuable chemical intermediate. Its role as a precursor to bioactive benzimidazoles underscores its significance in the ongoing quest for novel therapeutic agents.

References

  • Note A green synthesis of benzimidazoles. (URL not provided)
  • Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Semantic Scholar. ([Link])

  • Synthesis of Benzimidazoles from Amino Acids with Solvent-free Melting Method. ResearchGate. ([Link])

  • Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC - NIH. ([Link])

  • Benzimidazole synthesis. Organic Chemistry Portal. ([Link])

  • US9018393B2 - Method for preparing 2-(N-substituted)
  • Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Der Pharma Chemica. ([Link])

  • 2-Azido-N-(4-methylphenyl)acetamide. PMC - NIH. ([Link])

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  • N-(2-amino-4-methylphenyl)acetamide | C9H12N2O | CID 330040 - PubChem. ([Link])

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Foundational

Spectroscopic Profile of N-(2-amino-4-methylphenyl)acetamide: A Technical Guide for Researchers

Introduction N-(2-amino-4-methylphenyl)acetamide is a substituted aromatic amide of interest in medicinal chemistry and drug development. As a derivative of phenylacetamide, its structural framework is a common motif in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(2-amino-4-methylphenyl)acetamide is a substituted aromatic amide of interest in medicinal chemistry and drug development. As a derivative of phenylacetamide, its structural framework is a common motif in various pharmacologically active compounds. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical and biological systems.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for N-(2-amino-4-methylphenyl)acetamide, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust, predictive analysis. Every piece of predicted data is rationalized to provide researchers with a reliable reference for their work.

Molecular Structure and Atom Numbering

The structural formula and atom numbering scheme for N-(2-amino-4-methylphenyl)acetamide are presented below. This numbering will be used consistently throughout the guide for spectral assignments.

Caption: Molecular structure of N-(2-amino-4-methylphenyl)acetamide with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in a molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H (Amide, N1-H)8.5 - 9.5Singlet (broad)-
H (Aromatic, H6)~7.0Doublet~8.0
H (Aromatic, H5)~6.5Doublet of doublets~8.0, ~2.0
H (Aromatic, H3)~6.4Doublet~2.0
H (Amino, N2-H₂)3.5 - 4.5Singlet (broad)-
H (Methyl, C9-H₃)~2.2Singlet-
H (Acetyl, C8-H₃)~2.1Singlet-
Rationale for Predictions

The predicted ¹H NMR spectrum is based on the analysis of structurally related compounds, including various substituted acetanilides and aminotoluenes.

  • Aromatic Protons: The aromatic region is expected to show three distinct signals corresponding to H3, H5, and H6. The electron-donating amino (-NH₂) and methyl (-CH₃) groups, and the electron-withdrawing acetamido (-NHCOCH₃) group will influence their chemical shifts. The ortho- and para-directing nature of the amino and methyl groups will shield the aromatic protons, shifting them upfield compared to benzene (7.34 ppm). The acetamido group, being electron-withdrawing, will deshield the ortho and para protons. The proposed assignments and multiplicities are based on expected spin-spin coupling patterns.

  • Amide and Amino Protons: The amide proton (N1-H) is expected to appear as a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding. The amino protons (N2-H₂) are also anticipated to be a broad singlet, but at a more upfield position compared to the amide proton. The chemical shifts of these protons can be highly dependent on the solvent and concentration.

  • Methyl and Acetyl Protons: The protons of the methyl group attached to the aromatic ring (C9-H₃) and the acetyl methyl group (C8-H₃) are expected to appear as sharp singlets in the upfield region of the spectrum.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of N-(2-amino-4-methylphenyl)acetamide in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or TMS.

workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve sample in deuterated solvent transfer Transfer to NMR tube dissolve->transfer instrument Place sample in NMR spectrometer dissolve->instrument setup Set acquisition parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft correction Phase and baseline correction ft->correction reference Reference spectrum correction->reference Final Spectrum Final Spectrum reference->Final Spectrum

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C7 (Carbonyl)~168
C2 (C-NH₂)~145
C4 (C-CH₃)~130
C1 (C-NHCOCH₃)~128
C6 (Ar-CH)~125
C5 (Ar-CH)~118
C3 (Ar-CH)~115
C8 (Acetyl CH₃)~24
C9 (Aromatic CH₃)~20
Rationale for Predictions

The predicted ¹³C NMR chemical shifts are based on established substituent effects on aromatic rings and data from analogous compounds.

  • Carbonyl Carbon: The carbonyl carbon (C7) of the acetamido group is expected to be the most downfield signal due to the strong deshielding effect of the adjacent oxygen atom.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbon attached to the amino group (C2) is expected to be significantly downfield. The carbons bearing the acetamido (C1) and methyl (C4) groups will also be downfield. The protonated aromatic carbons (C3, C5, C6) will appear at more upfield positions.

  • Methyl Carbons: The acetyl methyl carbon (C8) and the aromatic methyl carbon (C9) are expected to be the most upfield signals.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans are typically required to achieve a good signal-to-noise ratio.

  • Processing: Similar to ¹H NMR, involving Fourier transformation, phasing, and baseline correction. The spectrum is referenced to the deuterated solvent signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data
Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
N-H Stretch (Amide)3300 - 3250Medium
N-H Stretch (Amino)3400 - 3300 (two bands)Medium
C-H Stretch (Aromatic)3100 - 3000Medium-Weak
C-H Stretch (Aliphatic)3000 - 2850Medium-Weak
C=O Stretch (Amide I)1670 - 1650Strong
N-H Bend (Amide II)1570 - 1515Medium
C=C Stretch (Aromatic)1600 - 1450Medium-Weak
C-N Stretch1300 - 1200Medium
Rationale for Predictions

The predicted IR absorption frequencies are based on the characteristic vibrations of the functional groups present in N-(2-amino-4-methylphenyl)acetamide.

  • N-H Vibrations: The amide N-H stretch is expected as a single band, while the primary amine will show two distinct N-H stretching bands (symmetric and asymmetric).

  • C=O Vibration: The amide carbonyl (C=O) stretch, known as the Amide I band, is expected to be a very strong and sharp absorption in the specified region.

  • Aromatic Vibrations: The C=C stretching vibrations of the aromatic ring will appear in the 1600-1450 cm⁻¹ region. C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ range can provide information about the substitution pattern of the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺•): m/z = 164.09

  • Major Fragment Ions (predicted):

    • m/z = 122: Loss of ketene (CH₂=C=O) from the molecular ion.

    • m/z = 107: Loss of the acetamido group.

    • m/z = 43: Acetyl cation (CH₃CO⁺).

Rationale for Predictions

The predicted fragmentation pattern is based on the typical fragmentation of acetanilides. The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (164.20 g/mol ).[1] The most characteristic fragmentation is the loss of a neutral ketene molecule to give a prominent peak at m/z 122. Cleavage of the amide bond can also lead to other fragment ions.

ms_fragmentation M [M]⁺• m/z = 164 frag1 [M - CH₂CO]⁺• m/z = 122 M->frag1 - CH₂=C=O frag2 [CH₃CO]⁺ m/z = 43 M->frag2 Amide bond cleavage

Caption: Predicted major fragmentation pathways for N-(2-amino-4-methylphenyl)acetamide.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-400 using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the obtained spectrum with spectral libraries if available.

Conclusion

This technical guide provides a detailed, predictive overview of the key spectroscopic data for N-(2-amino-4-methylphenyl)acetamide. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations and proposed experimental protocols, serve as a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and analytical chemistry. While based on sound scientific principles and data from analogous compounds, experimental verification of these predictions is recommended for definitive structural confirmation.

References

  • PubChem. N-(2-amino-4-methylphenyl)acetamide. National Center for Biotechnology Information. [Link].

Sources

Exploratory

An In-Depth Technical Guide to N-(2-amino-4-methylphenyl)acetamide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(2-amino-4-methylphenyl)acetamide, a key chemical intermediate with significant potential in the fields of pharmaceutical development, organic synthesis, and ma...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-(2-amino-4-methylphenyl)acetamide, a key chemical intermediate with significant potential in the fields of pharmaceutical development, organic synthesis, and materials science. We will delve into its chemical identity, synthesis protocols, potential applications, and safety considerations, offering field-proven insights to guide researchers and developers in its effective utilization.

Chemical Identity and Nomenclature

N-(2-amino-4-methylphenyl)acetamide is a substituted aromatic amide. Its formal IUPAC name is N-(2-amino-4-methylphenyl)acetamide [1]. The compound is also known by several synonyms, which are crucial for comprehensive literature and database searches.

Identifier Value Source
IUPAC Name N-(2-amino-4-methylphenyl)acetamidePubChem[1]
CAS Number 53476-34-9PubChem[1]
Molecular Formula C₉H₁₂N₂OPubChem[1]
Molecular Weight 164.20 g/mol PubChem[1]
InChI Key JBJRVPVZADJOOX-UHFFFAOYSA-NPubChem[1]

Synonyms: 4-Acetamido-3-aminotoluene, Acetamide, N-(2-amino-4-methylphenyl)-.[1]

Chemical Structure:

The molecular structure of N-(2-amino-4-methylphenyl)acetamide consists of a toluene backbone substituted with an amino group and an acetamido group at positions 2 and 1, respectively, relative to the methyl group.

Caption: 2D Chemical Structure of N-(2-amino-4-methylphenyl)acetamide.

Synthesis and Manufacturing

The synthesis of N-arylacetamides like N-(2-amino-4-methylphenyl)acetamide is a cornerstone of organic chemistry, with several established methods available. The choice of a specific route often depends on the starting materials, desired purity, and scalability. A common and effective method is the selective N-acylation of a diamine precursor.

Conceptual Synthesis Workflow:

A plausible and widely applicable synthetic route involves the selective acetylation of one of the amino groups of 2,4-diaminotoluene (also known as 4-methyl-1,3-phenylenediamine). The selectivity can be achieved by controlling the reaction conditions, such as the choice of acetylating agent, solvent, and temperature.

Synthesis_Workflow Start Starting Material: 2,4-Diaminotoluene Reaction Selective N-Acylation Start->Reaction Reagent Reagent: Acetic Anhydride or Acetyl Chloride Reagent->Reaction Solvent Solvent: (e.g., Acetic Acid, THF) Solvent->Reaction Workup Reaction Quenching & Neutralization Reaction->Workup Control of stoichiometry and temperature is key to selectivity Purification Purification: Recrystallization or Chromatography Workup->Purification Product Final Product: N-(2-amino-4-methylphenyl)acetamide Purification->Product

Caption: Conceptual workflow for the synthesis of N-(2-amino-4-methylphenyl)acetamide.

Detailed Experimental Protocol (Adapted from similar syntheses):

This protocol is a representative procedure for the synthesis of N-arylacetamides and can be adapted for N-(2-amino-4-methylphenyl)acetamide.

Materials:

  • 2,4-Diaminotoluene

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium bicarbonate solution (saturated)

  • Deionized water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-diaminotoluene in glacial acetic acid. The acid acts as both a solvent and a catalyst.

  • Addition of Acetylating Agent: While stirring the solution at room temperature, slowly add a stoichiometric equivalent of acetic anhydride dropwise. The controlled addition is crucial to manage the exothermic reaction and favor mono-acetylation.

  • Reaction: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and maintain it for a specified period (typically 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water. This will precipitate the crude product.

  • Neutralization: Carefully neutralize the solution with a saturated sodium bicarbonate solution until the effervescence ceases. This step removes excess acetic acid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any remaining salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure N-(2-amino-4-methylphenyl)acetamide.

Causality behind Experimental Choices:

  • Selective Acetylation: The amino group at the 4-position of 2,4-diaminotoluene is generally more nucleophilic and less sterically hindered than the amino group at the 2-position. By using a controlled amount of the acetylating agent and moderate reaction temperatures, it is possible to achieve selective acetylation at the 4-amino group, which upon rearrangement under acidic conditions can lead to the desired product. However, direct acetylation at the 2-amino position is also possible, and the final product is a result of the reaction kinetics and thermodynamics.

  • Acetic Acid as Solvent: Acetic acid is an excellent solvent for both the starting material and the intermediate, and it also protonates the amino groups, modulating their reactivity and influencing the selectivity of the acylation.

  • Recrystallization: This is a standard and effective method for purifying solid organic compounds. The choice of solvent is critical to ensure that the product is soluble at high temperatures and insoluble at low temperatures, while impurities remain in solution.

Applications in Research and Development

N-arylacetamides, including N-(2-amino-4-methylphenyl)acetamide, are valuable intermediates in the synthesis of a wide range of organic molecules. Their utility stems from the presence of multiple reactive sites that can be selectively functionalized.

Pharmaceutical Synthesis:

The primary application of N-(2-amino-4-methylphenyl)acetamide is as a building block in the synthesis of more complex molecules with potential biological activity. The presence of a free amino group and the acetamido group allows for a variety of subsequent chemical transformations. It is a known intermediate in the synthesis of various heterocyclic compounds, which form the core of many pharmaceutical drugs. For instance, similar N-phenyl-2-(phenyl-amino) acetamide derivatives have been investigated as Factor VIIa inhibitors for potential anticoagulant activity[2].

Dye and Pigment Industry:

Aromatic amines and their derivatives are fundamental components in the synthesis of azo dyes and other colorants. The amino group on the phenyl ring of N-(2-amino-4-methylphenyl)acetamide can be diazotized and then coupled with other aromatic compounds to produce a wide range of colors. The specific substitution pattern on the ring influences the final color and properties of the dye. For example, related acetamide-containing azo dyes are used for dyeing hydrophobic materials[3].

Agrochemical Research:

The structural motifs present in N-(2-amino-4-methylphenyl)acetamide are also found in some agrochemicals. Its derivatives can be explored for potential herbicidal, fungicidal, or insecticidal activities. N-arylacetamides are recognized as significant intermediates for the synthesis of agrochemical compounds[4].

Reactivity and Chemical Properties

The reactivity of N-(2-amino-4-methylphenyl)acetamide is dictated by its functional groups: the primary aromatic amino group, the secondary amide group, and the aromatic ring itself.

  • Amino Group Reactions: The primary amino group is nucleophilic and can undergo a variety of reactions, including diazotization, alkylation, and acylation.

  • Amide Group Reactions: The amide group is relatively stable but can be hydrolyzed under acidic or basic conditions to yield the corresponding diamine.

  • Aromatic Ring Reactions: The aromatic ring can undergo electrophilic substitution reactions. The positions of substitution are directed by the existing amino and acetamido groups.

Safety and Handling

Potential Hazards:

  • Skin and Eye Irritation: May cause skin and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Analytical Characterization

The identity and purity of N-(2-amino-4-methylphenyl)acetamide can be confirmed using a variety of analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons, the methyl protons, the amine protons, and the acetamido protons with characteristic chemical shifts and coupling patterns.
¹³C NMR Resonances for the aromatic carbons, the methyl carbon, and the carbonyl and methyl carbons of the acetamido group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (164.20 g/mol ) and characteristic fragmentation patterns.
Infrared (IR) Spectroscopy Absorption bands characteristic of N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H and C=C stretching.
High-Performance Liquid Chromatography (HPLC) A single major peak under appropriate chromatographic conditions, which can be used for purity assessment and quantification.

Conclusion

N-(2-amino-4-methylphenyl)acetamide is a versatile chemical intermediate with significant potential for researchers and professionals in drug development and chemical synthesis. Its well-defined structure and multiple reactive sites make it a valuable building block for the creation of a wide range of complex molecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory and in industrial applications. This guide provides a solid foundation of technical knowledge to support further research and development involving this important compound.

References

  • PubChem. N-(4-hydroxy-2-methylphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-(2-amino-4-methylphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Momin, Y. H., Desai, S. P., & Chavan, P. A. (2025). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 59(1s), s333-s340. [Link]

  • Missioui, M., Guerrab, W., Alsubari, A., Mague, J. T., & Ramli, Y. (2022). 2-Azido-N-(4-methylphenyl)acetamide. IUCrData, 7(7), x220621. [Link]

  • Google Patents.

Sources

Foundational

An In-depth Technical Guide on the Physical and Chemical Characteristics of N-(2-amino-4-methylphenyl)acetamide

Abstract: This technical guide provides a comprehensive overview of N-(2-amino-4-methylphenyl)acetamide, a key chemical intermediate. The document delineates its chemical identity, structure, and core physicochemical pro...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of N-(2-amino-4-methylphenyl)acetamide, a key chemical intermediate. The document delineates its chemical identity, structure, and core physicochemical properties, offering a robust dataset for researchers and drug development professionals. A detailed, field-tested protocol for its synthesis and characterization is presented, emphasizing the causal reasoning behind experimental choices to ensure reproducibility and high purity. The guide further explores the compound's reactivity profile and stability, grounded in authoritative references. All quantitative data are summarized for clarity, and workflows are visualized to enhance understanding, establishing this guide as a vital resource for laboratory and development settings.

Chemical Identity and Structure

N-(2-amino-4-methylphenyl)acetamide, also known as 4-Acetamido-3-aminotoluene, is an aromatic amine and acetamide derivative. Its structure features a toluene backbone substituted with both an amino group (-NH₂) and an acetamido group (-NHCOCH₃) ortho to each other. This specific arrangement of functional groups dictates its chemical behavior and makes it a versatile precursor in organic synthesis.

  • IUPAC Name: N-(2-amino-4-methylphenyl)acetamide[1]

  • CAS Number: 53476-34-9[1]

  • Molecular Formula: C₉H₁₂N₂O[1]

  • Canonical SMILES: CC1=CC(=C(C=C1)NC(=O)C)N[1]

  • InChIKey: JBJRVPVZADJOOX-UHFFFAOYSA-N[1]

The presence of a primary amine, a secondary amide, and an electron-donating methyl group on the aromatic ring creates a molecule with multiple reactive sites, which is of significant interest in the synthesis of more complex molecules, including pharmaceutical agents.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, application, and integration into synthetic pathways. The data below have been aggregated from authoritative chemical databases.

PropertyValueSource
Molecular Weight 164.20 g/mol PubChem[1]
Appearance Solid (Expected)General Knowledge
XLogP3 0.4PubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 164.094963011 DaPubChem[1]
Polar Surface Area 55.1 ŲPubChem[1]

Insight into Properties: The XLogP3 value of 0.4 suggests a relatively low lipophilicity, indicating moderate solubility in polar solvents. The presence of two hydrogen bond donors (the -NH₂ and amide N-H) and two acceptors (the amide C=O and the nitrogen of the amino group) facilitates intermolecular interactions, influencing its melting point and solubility characteristics.

Synthesis and Characterization Workflow

The synthesis of N-(2-amino-4-methylphenyl)acetamide is typically achieved through a two-step process starting from 4-methyl-2-nitroaniline. This pathway involves the selective acetylation of the amino group followed by the reduction of the nitro group. This sequence is crucial to prevent side reactions and ensure a high yield of the desired product.

Experimental Protocol: Synthesis

Step 1: Acetylation of 4-methyl-2-nitroaniline

  • Rationale: The amino group of the starting material is acetylated first to protect it during the subsequent reduction step. Acetic anhydride is a highly effective and common acetylating agent.

  • Procedure:

    • Dissolve 4-methyl-2-nitroaniline (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add acetic anhydride (1.1 equivalents) dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis indicates the consumption of the starting material.

    • Pour the reaction mixture into ice-cold water to precipitate the product, N-(4-methyl-2-nitrophenyl)acetamide.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Reduction of N-(4-methyl-2-nitrophenyl)acetamide

  • Rationale: The nitro group is reduced to a primary amine. Catalytic hydrogenation is a clean and efficient method, but reduction using a metal in acidic media (like tin and HCl) is a classic and reliable alternative.

  • Procedure (using Sn/HCl):

    • Suspend the N-(4-methyl-2-nitrophenyl)acetamide (1 equivalent) from Step 1 in ethanol in a round-bottom flask.

    • Add granulated tin (2.5-3 equivalents).

    • Heat the mixture to reflux and add concentrated hydrochloric acid portion-wise. The reaction is exothermic and should be controlled carefully.

    • Continue refluxing for 2-4 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and filter to remove any unreacted tin.

    • Neutralize the filtrate with a concentrated solution of sodium hydroxide until basic (pH > 10) to precipitate the free amine product.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude N-(2-amino-4-methylphenyl)acetamide.

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Characterization
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the acetamido methyl protons, the primary amine protons, and the amide N-H proton. The splitting patterns and chemical shifts confirm the substitution pattern on the aromatic ring.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show unique resonances for each of the nine carbon atoms, including the two methyl carbons, the six aromatic carbons, and the carbonyl carbon of the amide.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary amine (typically two bands around 3300-3500 cm⁻¹), the N-H stretching of the secondary amide (around 3300 cm⁻¹), and the C=O stretching of the amide (Amide I band, around 1650-1680 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (164.20 g/mol ), confirming its elemental composition.

Synthesis and Analysis Workflow Diagram

The following diagram illustrates the logical flow from starting materials to the final, characterized product.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis start Starting Material: 4-methyl-2-nitroaniline step1 Step 1: Acetylation (Acetic Anhydride, Acetic Acid) start->step1 intermediate Intermediate: N-(4-methyl-2-nitrophenyl)acetamide step1->intermediate step2 Step 2: Nitro Reduction (Sn, HCl) intermediate->step2 product Crude Product: N-(2-amino-4-methylphenyl)acetamide step2->product purify Purification (Recrystallization) product->purify final_product Pure Product purify->final_product analysis Characterization (NMR, IR, MS) final_product->analysis

Caption: Workflow for the synthesis and characterization of the target compound.

Chemical Reactivity and Stability

The reactivity of N-(2-amino-4-methylphenyl)acetamide is governed by its three main functional components: the primary aromatic amine, the secondary amide, and the electron-rich phenyl ring.

  • Primary Amine (-NH₂): This group is nucleophilic and can undergo reactions typical of aromatic amines, such as diazotization, alkylation, and acylation. Its position ortho to the bulky acetamido group may introduce some steric hindrance, influencing reaction rates.

  • Acetamido Group (-NHCOCH₃): The amide functionality is generally stable but can be hydrolyzed back to the amine under strong acidic or basic conditions. The nitrogen lone pair is delocalized into the carbonyl group, making it less nucleophilic than the primary amine.

  • Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by both the amino and methyl groups, which are ortho, para-directing. The acetamido group is also an activating, ortho, para-director. The positions ortho and para to the amino group are the most likely sites for substitution.

Stability and Storage: The compound should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents[2]. Like many aromatic amines, it may be sensitive to light and air, potentially leading to discoloration over time due to oxidation. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term preservation of purity.

Applications in Research and Drug Development

Derivatives of aminoacetanilide serve as important intermediates in various synthetic applications.[3]

  • Pharmaceutical Synthesis: The structure is a potential scaffold or precursor for the synthesis of heterocyclic compounds, which are prevalent in many drug molecules. The dual functionality allows for sequential and selective reactions to build molecular complexity. For instance, N-phenyl acetamide derivatives have been investigated as potential anticoagulants.[4]

  • Dye and Pigment Industry: Aromatic amines are foundational components in the synthesis of azo dyes and other colorants. The specific substitution pattern of this molecule can be used to tune the color and properties of such materials.[3]

  • Material Science: The ability to form hydrogen bonds and participate in further polymerization or derivatization reactions makes it a candidate for the development of novel polymers and functional materials.

Conclusion

N-(2-amino-4-methylphenyl)acetamide is a chemical compound with well-defined physicochemical properties and a versatile reactivity profile. Its synthesis is straightforward, employing fundamental organic reactions that can be optimized for high yield and purity. The presence of multiple reactive sites makes it a valuable intermediate for professionals in drug development, materials science, and chemical synthesis. This guide provides the foundational technical knowledge required for its effective use and further investigation in a research and development context.

References

  • PubChem. N-(2-amino-4-methylphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Amino-N-(2-fluoro-4-methylphenyl)acetamide hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. N-(3-amino-4-methylphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-(2-acetyl-4-methylphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • NIST. Acetamide, N-(4-methylphenyl)-. NIST Chemistry WebBook. [Link]

  • Matrix Fine Chemicals. N-(2-METHYLPHENYL)ACETAMIDE | CAS 120-66-1.[Link]

  • Cheméo. Chemical Properties of Acetamide, N-(4-methylphenyl)- (CAS 103-89-9).[Link]

  • NIH National Library of Medicine. 2-Azido-N-(4-methylphenyl)acetamide. PMC. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.[Link]

  • American Chemical Society. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N‑(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. [Link]

  • ResearchGate. Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule.[Link]

  • Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.[Link]

  • ResearchGate. 2-Azido-N-(4-methylphenyl)acetamide.[Link]

  • NIST. Acetamide, N-methyl-N-(4-methylphenyl)-. NIST Chemistry WebBook. [Link]

  • Wikipedia. 4-Aminoacetanilide.[Link]

  • Fisher Scientific. N1-(4-Amino-2-methylphenyl)acetamide, 90%, Thermo Scientific™.[Link]

  • SpectraBase. 2-cyano-N-[1-(4-methylphenyl)ethyl]acetamide.[Link]

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Exploratory

An In-Depth Technical Guide to the Solubility Profile of N-(2-amino-4-methylphenyl)acetamide

Introduction N-(2-amino-4-methylphenyl)acetamide is an aromatic amine derivative whose physicochemical properties, particularly its solubility, are critical for its application in chemical synthesis and pharmaceutical de...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(2-amino-4-methylphenyl)acetamide is an aromatic amine derivative whose physicochemical properties, particularly its solubility, are critical for its application in chemical synthesis and pharmaceutical development. Understanding the solubility profile of this compound is essential for controlling reaction kinetics, designing purification strategies, and formulating stable and bioavailable products. Low solubility can lead to challenges in handling, unpredictable results in biological assays, and poor bioavailability.[1][2] This guide provides a comprehensive overview of the key factors governing the solubility of N-(2-amino-4-methylphenyl)acetamide, outlines robust experimental protocols for its determination, and discusses the practical implications for laboratory and industrial applications.

Compound Physicochemical Profile

A thorough understanding of a compound's fundamental physicochemical properties is the bedrock upon which its solubility profile is interpreted. These parameters dictate how the molecule interacts with various solvent systems.

PropertyValueSource
IUPAC Name N-(2-amino-4-methylphenyl)acetamidePubChem[3]
Molecular Formula C₉H₁₂N₂OPubChem[3]
Molecular Weight 164.20 g/mol PubChem[3]
CAS Number 53476-34-9PubChem[3]
XLogP3 (Lipophilicity) 0.4PubChem[3]
Hydrogen Bond Donors 2PubChem[3]
Hydrogen Bond Acceptors 2PubChem[3]

The structure of N-(2-amino-4-methylphenyl)acetamide contains both a primary amine (-NH₂) and a secondary amide (-NHC(=O)CH₃) group. These functional groups are capable of ionization and hydrogen bonding, which are pivotal in determining its solubility behavior, especially in aqueous and protic solvents. The positive XLogP3 value suggests a slight preference for lipophilic environments over hydrophilic ones, classifying it as a sparingly soluble compound in water.

The Critical Role of pH in Aqueous Solubility

The solubility of ionizable compounds is profoundly dependent on the pH of the aqueous medium.[4][5] For N-(2-amino-4-methylphenyl)acetamide, the primary aromatic amine group is basic and will become protonated (form a positively charged ammonium ion) under acidic conditions (low pH).

Ionization Equilibrium: R-NH₂ (less soluble) + H⁺ ⇌ R-NH₃⁺ (more soluble)

According to Le Châtelier's principle, decreasing the pH (increasing H⁺ concentration) will shift the equilibrium to the right, favoring the formation of the more soluble, ionized species.[6] Conversely, as the pH increases, the equilibrium shifts toward the neutral, less soluble form, which may lead to precipitation.[7] Therefore, the aqueous solubility of N-(2-amino-4-methylphenyl)acetamide is expected to be significantly higher in acidic solutions compared to neutral or basic solutions.[7]

The relationship between pH, pKa (the acid dissociation constant of the conjugate acid R-NH₃⁺), and solubility is a cornerstone of pre-formulation studies. For basic compounds, solubility increases as the pH drops below the pKa.[7] Determining the pH-solubility profile is crucial for developing oral dosage forms, as the compound will encounter a wide pH range (pH 1.2 to 6.8) during its transit through the gastrointestinal tract.[8]

cluster_pH pH Scale cluster_Compound Compound State cluster_Solubility Resulting Solubility Low_pH Low pH (Acidic) [H⁺] High Ionized Protonated Form R-NH₃⁺ Low_pH->Ionized Favors Protonation High_pH High pH (Basic) [H⁺] Low Neutral Neutral Form R-NH₂ High_pH->Neutral Favors Neutral State High_Sol Higher Solubility Ionized->High_Sol Low_Sol Lower Solubility Neutral->Low_Sol

Fig 1. Impact of pH on the ionization and solubility of a basic compound.

Solubility in Organic Solvents

While aqueous solubility is critical for physiological applications, solubility in organic solvents is paramount for synthesis, purification, and analytical method development. N-acetylated anilines, the chemical class to which this compound belongs, generally exhibit solubility in a range of common organic solvents.[9][10]

Expected Solubility Profile:

  • Polar Protic Solvents (e.g., Ethanol, Methanol): The ability to act as both hydrogen bond donors and acceptors suggests moderate to good solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally effective at solvating polar molecules. Acetonitrile and DMF are noted as effective solvents for N-acetylation reactions of anilines.[10]

  • Non-polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited due to the polar amine and amide groups.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These can offer intermediate polarity and may be effective solvents.[9]

Acetylation of a parent amine can alter its solubility profile. For instance, acetylated lignins have been shown to be soluble in a wider range of organic solvents than their non-acetylated precursors.[11] A systematic study using various solvents is necessary to create a comprehensive profile.

Experimental Determination of Solubility

Accurate solubility data relies on robust and well-validated experimental methods. The two primary types of solubility measured are thermodynamic and kinetic solubility.[1][12]

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium with an excess of the solid material.[13][14] It is the most reliable measure and is crucial for formulation and biopharmaceutical classification.[13][15] The "gold standard" for its determination is the Shake-Flask Method .[8][14][15]

Self-Validating Shake-Flask Protocol:

  • Preparation: Add an excess amount of solid N-(2-amino-4-methylphenyl)acetamide to a series of vials containing the desired solvent (e.g., water, pH buffers, organic solvents).

    • Causality: Using an excess of solid is mandatory to ensure that the solution reaches saturation and that a solid phase remains in equilibrium with the liquid phase.[15] The pH of the suspension should be verified after adding the compound and at the end of the experiment to ensure it hasn't shifted.[15]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker.[1][8]

    • Causality: Continuous agitation ensures maximum contact between the solid and the solvent, facilitating the dissolution process.[8] Maintaining a constant temperature is critical as solubility is temperature-dependent.

  • Equilibrium Confirmation (Self-Validation): Withdraw samples at multiple time points (e.g., 24, 48, and 72 hours).[15]

    • Trustworthiness: Equilibrium is confirmed when the measured concentration of the compound in solution does not significantly change between successive time points.[15] This step is vital to avoid underestimating the true thermodynamic solubility.[1]

  • Sample Processing: Immediately filter the samples through a fine (e.g., 0.45 µm) filter to remove all undissolved solids.[16] Dilute the clear filtrate with an appropriate solvent for analysis.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13][17][18]

    • Causality: HPLC-UV is a highly specific and sensitive method, allowing for accurate quantification even at low concentrations. A calibration curve using standard solutions of known concentrations must be prepared to ensure accuracy.[16]

Fig 2. Thermodynamic Solubility Workflow (Shake-Flask Method).
Kinetic (Apparent) Solubility

Kinetic solubility is a high-throughput screening method used in early drug discovery.[2][19] It measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[19][20] This method is faster but often yields higher and more variable results than thermodynamic solubility because it can lead to supersaturated solutions.[12]

Kinetic Solubility Protocol (UV-Vis Plate Reader Method):

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).[2]

  • Plate Preparation: In a 96-well microtiter plate, add the aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).[21]

  • Dilution: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final concentrations.[2][21]

  • Incubation: Mix the plate and incubate at a controlled temperature for a short period (e.g., 2 hours).[1][21]

  • Separation: Filter the plate to separate any precipitate from the solution.[21]

  • Quantification: Measure the UV absorbance of the clear filtrate and determine the concentration against a calibration curve prepared in the same DMSO/buffer mixture.[21]

Practical Implications and Conclusion

A comprehensive solubility profile for N-(2-amino-4-methylphenyl)acetamide is indispensable for its effective use.

  • For Process Chemists: Knowledge of its solubility in various organic solvents allows for the optimization of reaction conditions, solvent selection for extraction, and the development of efficient crystallization procedures for purification.[10][22]

  • For Formulation Scientists: The pH-solubility profile is a critical dataset. Given its basic nature, formulating this compound in an acidic vehicle or as a salt could dramatically enhance its aqueous solubility and subsequent bioavailability.[23]

  • For Analytical Scientists: Understanding solubility is key to developing robust analytical methods, preventing precipitation in HPLC vials, and choosing appropriate diluents for stock solutions.[12][16]

References

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents | Request PDF. ResearchGate. [Link]

  • N-(2-amino-4-methylphenyl)acetamide. PubChem. [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

  • The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ACS Publications. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. ACS Publications. [Link]

  • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER. [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. [Link]

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]

  • ALEKS: Understanding the effect of pH on the solubility of ionic compounds. YouTube. [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • Annex 4. World Health Organization (WHO). [Link]

  • (PDF) Ionic Equilibria and the pH Dependence of Solubility. ResearchGate. [Link]

  • (PDF) Solubility of Lignin and Acetylated Lignin in Organic Solvents. ResearchGate. [Link]

  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. [Link]

  • (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. [Link]

  • Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]

  • How does pH affect solubility?. askIITians. [Link]

  • 1236 SOLUBILITY MEASUREMENTS. ResearchGate. [Link]

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Foundational

Stability and Storage of N-(2-amino-4-methylphenyl)acetamide: A Technical Guide

Introduction N-(2-amino-4-methylphenyl)acetamide is a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. The stability of this molecule is paramount to ensure the quality, saf...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(2-amino-4-methylphenyl)acetamide is a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. The stability of this molecule is paramount to ensure the quality, safety, and efficacy of the final products. This technical guide provides a comprehensive overview of the stability profile of N-(2-amino-4-methylphenyl)acetamide, outlining potential degradation pathways and providing evidence-based recommendations for its optimal storage and handling. This document is intended for researchers, scientists, and professionals in the drug development and chemical manufacturing industries.

The inherent reactivity of the aromatic amine and acetamide functional groups in N-(2-amino-4-methylphenyl)acetamide makes it susceptible to various degradation pathways, including oxidation, hydrolysis, and photolysis. Understanding these degradation routes is critical for developing robust manufacturing processes, establishing appropriate storage conditions, and designing stability-indicating analytical methods.[1][2]

Predicted Degradation Pathways

Based on the chemical structure of N-(2-amino-4-methylphenyl)acetamide, several degradation pathways can be anticipated under stress conditions. Forced degradation studies, which intentionally expose the compound to harsh conditions, are essential to identify these pathways and the resulting degradation products.[1][3][4]

Oxidative Degradation

The primary amino group on the phenyl ring is a prime target for oxidation. Exposure to oxidizing agents or even atmospheric oxygen over time can lead to the formation of colored impurities.[5] Potential oxidation products include nitroso, nitro, and polymeric derivatives. The presence of the electron-donating methyl and amino groups can activate the aromatic ring, potentially making it more susceptible to oxidative degradation.[5]

Hydrolytic Degradation

The acetamide group is susceptible to hydrolysis under both acidic and basic conditions. This degradation pathway would lead to the formation of 2-amino-4-methylaniline and acetic acid. The rate of hydrolysis is dependent on pH and temperature. While generally stable at neutral pH, prolonged exposure to strongly acidic or alkaline conditions can accelerate this degradation.

Photolytic Degradation

Aromatic amines are often sensitive to light. Exposure to UV or visible light can induce photochemical reactions, leading to the formation of colored degradation products and a decrease in purity. The specific photolytic degradation pathway can be complex and may involve radical mechanisms. Therefore, protection from light is a critical consideration for storage and handling.

The following diagram illustrates the potential degradation pathways of N-(2-amino-4-methylphenyl)acetamide.

G Predicted Degradation Pathways of N-(2-amino-4-methylphenyl)acetamide A N-(2-amino-4-methylphenyl)acetamide B Oxidation Products (e.g., Nitroso, Nitro derivatives, Polymers) A->B Oxidizing Agents / O₂ C Hydrolysis Products (2-amino-4-methylaniline + Acetic Acid) A->C Acid / Base D Photolytic Degradation Products (Colored Impurities) A->D Light (UV/Vis)

Caption: Predicted degradation pathways for N-(2-amino-4-methylphenyl)acetamide.

Recommended Storage and Handling Conditions

Proper storage and handling are crucial to maintain the integrity and purity of N-(2-amino-4-methylphenyl)acetamide. The following recommendations are based on general best practices for aromatic amines and acetamides and information from safety data sheets (SDS).[6][7][8]

Storage Conditions Summary
ParameterRecommendationRationale
Temperature Store in a cool place.Minimizes thermal degradation and potential side reactions.
Humidity Store in a dry place.Prevents hydrolysis and potential clumping of the solid material.
Light Protect from light. Store in an opaque or amber container.Avoids photolytic degradation and the formation of colored impurities.
Atmosphere Keep container tightly closed.Prevents exposure to atmospheric oxygen and moisture. For long-term storage of high-purity material, consider storage under an inert atmosphere (e.g., nitrogen or argon).
Ventilation Store in a well-ventilated area.[8]Ensures a safe storage environment and prevents the accumulation of any potential vapors.
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.Prevents chemical reactions that could lead to degradation or hazardous situations.
Handling Precautions

When handling N-(2-amino-4-methylphenyl)acetamide, it is essential to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7] Handling should be performed in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust.[6][7] Minimize dust generation during handling.[6]

The following flowchart outlines the decision-making process for the appropriate storage and handling of N-(2-amino-4-methylphenyl)acetamide.

G Storage and Handling Decision Workflow start Receiving N-(2-amino-4-methylphenyl)acetamide check_container Inspect container integrity start->check_container store Store in designated area check_container->store OK damaged Container Damaged check_container->damaged Damaged conditions Cool, Dry, Dark, Well-ventilated, Tightly sealed store->conditions handle Handling required? store->handle ppe Use appropriate PPE (Gloves, Goggles, Lab Coat) handle->ppe Yes end End of process handle->end No fume_hood Work in a fume hood ppe->fume_hood dispense Dispense required amount fume_hood->dispense reseal Reseal container tightly dispense->reseal return_to_storage Return to storage reseal->return_to_storage return_to_storage->handle quarantine Quarantine and assess damaged->quarantine

Caption: Decision workflow for storage and handling of N-(2-amino-4-methylphenyl)acetamide.

Experimental Protocol: Forced Degradation Study

To experimentally determine the stability of N-(2-amino-4-methylphenyl)acetamide and develop a stability-indicating analytical method, a forced degradation study should be performed. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[9]

Preparation of Stock Solution

Prepare a stock solution of N-(2-amino-4-methylphenyl)acetamide in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

Stress Conditions
  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours) and neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C. Withdraw samples at various time points and neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.[9] Withdraw samples at various time points for analysis.

  • Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80°C). Analyze samples at various time points.

  • Photolytic Degradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

Sample Analysis

Analyze the stressed samples using a suitable stability-indicating analytical method, typically a reverse-phase high-performance liquid chromatography (HPLC) method with a photodiode array (PDA) detector.[10][11] The method should be capable of separating the parent compound from all significant degradation products. Mass spectrometry (MS) can be coupled with HPLC to aid in the identification of degradation products.

Method Validation

The developed analytical method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of N-(2-amino-4-methylphenyl)acetamide and its degradation products.

Conclusion

The stability of N-(2-amino-4-methylphenyl)acetamide is a critical factor that influences its quality and suitability for use in further manufacturing processes. While susceptible to oxidation, hydrolysis, and photolysis, these degradation pathways can be effectively mitigated by adhering to the recommended storage and handling conditions outlined in this guide. A thorough understanding of its stability profile, gained through forced degradation studies, is essential for the development of robust processes and ensuring the final product's quality and safety.

References

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2010). Pharmaceutical Technology, 34(5).
  • Material safety data sheet - N-(4-amino-2-methylphenyl)acetamide. (n.d.). Capot Chemical. Retrieved from [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. Retrieved from [Link]

  • N-(2-amino-4-methylphenyl)acetamide. PubChem. Retrieved from [Link]

  • A review on forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • 2-Amino-N-(2-fluoro-4-methylphenyl)acetamide hydrochloride. PubChem. Retrieved from [Link]

  • N-(3-amino-4-methylphenyl)acetamide. PubChem. Retrieved from [Link]

  • Acetamide, N-(4-methylphenyl)-. NIST WebBook. Retrieved from [Link]

  • A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. (2022, June 22). National Institutes of Health. Retrieved from [Link]

  • Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. (2022, October). International Journal of Science and Research. Retrieved from [Link]

  • Acetamide, N-(3-amino-4-methylphenyl)-. (2018, February 16). SIELC Technologies. Retrieved from [Link]

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Exploratory

The Unsung Intermediate: A Technical History of N-(2-amino-4-methylphenyl)acetamide

An In-depth Guide for Researchers and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract N-(2-amino-4-methylphenyl)acetamide, a substituted aromatic diamine, represents a class of f...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

N-(2-amino-4-methylphenyl)acetamide, a substituted aromatic diamine, represents a class of foundational intermediates that have been instrumental in the advancement of synthetic chemistry. While not a household name, its structural motifs are echoed in a vast array of dyes, pigments, and specialized polymers. This technical guide provides a comprehensive examination of this molecule, tracing its probable historical origins within the context of the burgeoning dye industry of the late 19th and early 20th centuries. We present a logical reconstruction of its classical synthesis, detail a modern, verifiable laboratory protocol, and contextualize its significance as a precursor in azo dye manufacturing. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the history, synthesis, and application of key chemical intermediates.

Chemical Identity and Nomenclature

Before delving into its history, it is crucial to establish the precise identity of the subject molecule.

  • Systematic IUPAC Name: N-(2-amino-4-methylphenyl)acetamide

  • Common Synonyms: 4-Acetamido-3-aminotoluene, 2-Amino-4-acetamidotoluene, 3'-Amino-4'-methylacetanilide

  • CAS Number: 53476-34-9[1]

  • Molecular Formula: C₉H₁₂N₂O[1]

Table 1: Physicochemical Properties [1]

PropertyValue
Molecular Weight 164.20 g/mol
Appearance Solid (predicted)
XLogP3 0.4
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Exact Mass 164.094963011 Da
Monoisotopic Mass 164.094963011 Da

Historical Context and Probable Discovery

The precise first synthesis of N-(2-amino-4-methylphenyl)acetamide is not prominently documented in readily accessible historical records. However, its chemical structure strongly suggests its origins are intertwined with the explosion of synthetic dye chemistry in Germany and Great Britain during the late 1800s and early 1900s. The logic for its discovery can be reconstructed through the lens of the era's chemical capabilities and commercial drivers.

The core challenge for dye chemists of the period was the creation of a diverse palette of colors with good fastness on textiles. This was achieved through the diazotization of primary aromatic amines and subsequent coupling with electron-rich aromatic compounds to form azo dyes. The starting materials were simple, bulk chemicals derived from coal tar, such as toluene and aniline.

The synthesis of N-(2-amino-4-methylphenyl)acetamide would have been a logical step in the quest for new dye precursors. By starting with readily available p-toluidine, chemists could introduce an acetyl protecting group, perform a regioselective nitration, and then reduce the nitro group to create a new diamine. The resulting molecule, with its two distinct amino groups, offered a versatile platform for creating novel azo dyes with unique shades and properties. This multi-step synthesis was well within the capabilities of organic chemists of the time, who had mastered nitration, acetylation, and reduction reactions.

Synthesis and Manufacturing

The most logical and historically consistent pathway to N-(2-amino-4-methylphenyl)acetamide proceeds via a three-step sequence starting from p-toluidine. This pathway involves protection of the amine, regioselective nitration, and subsequent reduction.

The Classical Synthetic Pathway

The overall transformation is as follows:

  • Acetylation: The amino group of p-toluidine is protected as an acetamide. This is a critical step to control the regioselectivity of the subsequent nitration. The acetyl group is an ortho-, para-director but is less activating than the amino group, preventing polysubstitution and oxidation.

  • Nitration: The resulting N-(4-methylphenyl)acetamide is nitrated. The acetylamino group directs the incoming nitro group to the ortho position (position 2), yielding N-(4-methyl-2-nitrophenyl)acetamide.

  • Reduction: The nitro group of N-(4-methyl-2-nitrophenyl)acetamide is selectively reduced to a primary amine to yield the final product, N-(2-amino-4-methylphenyl)acetamide. Historically, this would have been accomplished using methods like the Béchamp reduction (iron powder in acidic medium).

Synthetic_Pathway p_toluidine p-Toluidine acetanilide N-(4-methylphenyl)acetamide p_toluidine->acetanilide 1. Acetylation (Acetic Anhydride) nitro_acetanilide N-(4-methyl-2-nitrophenyl)acetamide acetanilide->nitro_acetanilide 2. Nitration (HNO3/H2SO4) final_product N-(2-amino-4-methylphenyl)acetamide nitro_acetanilide->final_product 3. Reduction (e.g., Fe/HCl or H2/Catalyst)

Caption: Logical synthetic pathway to N-(2-amino-4-methylphenyl)acetamide.

Detailed Experimental Protocol

The following protocol details a modern, reliable method for the synthesis of the key intermediate, N-(4-methyl-2-nitrophenyl)acetamide, followed by its reduction.

Step 1: Synthesis of N-(4-methyl-2-nitrophenyl)acetamide [2]

  • Principle: This step involves the nitration of N-(p-tolyl)acetamide. The acetyl group deactivates the ring slightly compared to a free amine, allowing for more controlled mononitration. The steric bulk and directing effect of the substituents favor the introduction of the nitro group at the 2-position.

  • Methodology:

    • Dissolution: Dissolve N-(4-methylphenyl)acetamide (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane in a flask equipped with a magnetic stirrer and placed in an ice bath (0 °C).

    • Acid Addition: Slowly add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid, or a milder agent like iron(III) nitrate nonahydrate) dropwise to the cooled solution while maintaining the temperature below 10 °C.

    • Reaction: Stir the mixture at room temperature for 3-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Work-up: Pour the reaction mixture into ice water to precipitate the product.

    • Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield N-(4-methyl-2-nitrophenyl)acetamide as a solid.

Step 2: Synthesis of N-(2-amino-4-methylphenyl)acetamide

  • Principle: This step involves the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Methodology:

    • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker or a flask suitable for balloon hydrogenation), dissolve N-(4-methyl-2-nitrophenyl)acetamide (1 equivalent) in a solvent such as ethanol or ethyl acetate.

    • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

    • Hydrogenation: Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., from a balloon or a pressurized source).

    • Reaction: Stir the mixture vigorously at room temperature until the uptake of hydrogen ceases (or until TLC analysis shows complete consumption of the starting material).

    • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude N-(2-amino-4-methylphenyl)acetamide. The product can be further purified by recrystallization if necessary.

Applications and Significance

The primary industrial significance of N-(2-amino-4-methylphenyl)acetamide and its isomers lies in their role as intermediates for the synthesis of azo dyes. The presence of two amino groups, one of which is protected, allows for sequential diazotization and coupling reactions, enabling the creation of more complex and varied dye structures.

Role as a Diazo Component

The free amino group at the 2-position can be readily converted into a diazonium salt under acidic conditions with sodium nitrite. This reactive diazonium salt is an electrophile that can then attack an electron-rich coupling component (such as a phenol, naphthol, or another aromatic amine) to form a stable azo dye. The methyl and acetamido groups on the benzene ring modify the electronic properties of the diazonium salt, which in turn influences the final color of the dye. These substituents can shift the absorption maximum of the resulting chromophore, allowing chemists to fine-tune the color from yellow and orange to red and brown.

Azo_Dye_Synthesis cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling start_amine N-(2-amino-4-methylphenyl)acetamide diazonium Diazonium Salt Intermediate start_amine->diazonium NaNO2, HCl 0-5 °C coupler Coupling Component (e.g., 2-Naphthol) azo_dye Azo Dye Product diazonium->azo_dye coupler->azo_dye

Caption: General workflow for the synthesis of an azo dye from N-(2-amino-4-methylphenyl)acetamide.

The use of related diaminotoluenes is well-established in the production of a wide range of dyes, including those for textiles, leather, and paper.[3][4][5] By analogy, N-(2-amino-4-methylphenyl)acetamide serves as a valuable building block in this industry, contributing to the vast library of synthetic colorants.

Conclusion

N-(2-amino-4-methylphenyl)acetamide stands as a testament to the ingenuity of early synthetic chemists. While its own discovery is not marked by a singular, celebrated event, its logical synthesis from basic feedstocks and its utility as a dye intermediate place it firmly within the historical narrative of industrial chemistry. Understanding its synthesis provides a practical case study in fundamental organic reactions—acetylation, nitration, and reduction—that remain cornerstones of modern chemical manufacturing. For today's researchers, this molecule is not just a historical curiosity but a reminder of the foundational importance of versatile intermediates in the ongoing development of new materials and functional molecules.

References

  • The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved from [Link]

  • Impactfactor. (2021, September 25). Synthesis and Identification of Azo Disperse Dye Derived from 4-Aminoantipyrine and Their Applications to Determine Some Drugs. Retrieved from [Link]

  • University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-amino-4-methylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characteristics of azo and non-azo dyes derived from 4-amino-acetophenone for dyeing T/W blend fabrics. Retrieved from [Link]

  • ResearchGate. (n.d.). Manufacture of Dye Intermediates, Dyes, and Their Industrial Applications. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Vital Role of 2-Amino-4-methylphenol in Modern Dye Manufacturing. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Synthesis of N-(2-amino-4-methylphenyl)acetamide: A Detailed Protocol for Researchers

Abstract This application note provides a comprehensive guide for the synthesis of N-(2-amino-4-methylphenyl)acetamide, a valuable intermediate in the development of pharmaceuticals and other fine chemicals.[1] We presen...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of N-(2-amino-4-methylphenyl)acetamide, a valuable intermediate in the development of pharmaceuticals and other fine chemicals.[1] We present a detailed, two-step synthetic protocol, beginning with the acetylation of 4-methyl-2-nitroaniline to yield N-(4-methyl-2-nitrophenyl)acetamide, followed by the selective reduction of the nitro group. This guide emphasizes the rationale behind procedural choices, safety considerations, and methods for purification and characterization. Two robust and widely applicable methods for the critical nitro reduction step are detailed: catalytic transfer hydrogenation using palladium on carbon (Pd/C) and a metal-free reduction using sodium dithionite.[2][3] This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented procedure for the preparation of this key amine.

Introduction

N-(2-amino-4-methylphenyl)acetamide, also known as 4-Acetamido-3-aminotoluene, is a substituted aniline derivative.[4] Its structure, featuring both a primary amine and an acetamide group on a toluene backbone, makes it a versatile precursor in organic synthesis. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, rendering it an important building block in the synthesis of more complex molecules, including heterocyclic compounds and active pharmaceutical ingredients.

The synthesis of N-(2-amino-4-methylphenyl)acetamide is typically achieved through a two-step process. The first step involves the protection of the more reactive amino group of a precursor molecule, followed by a chemical modification at another position on the aromatic ring. The final step is the deprotection or transformation to yield the desired product. In the protocol detailed herein, we begin with 4-methyl-2-nitroaniline. The amino group is first acetylated to form an amide, which serves to moderate the activating effect of the amino group and direct subsequent reactions. The subsequent and most critical step is the selective reduction of the nitro group to a primary amine, yielding the final product.

This application note will provide two effective and commonly employed methods for this nitro group reduction:

  • Catalytic Transfer Hydrogenation: A highly efficient and clean method utilizing a palladium on carbon (Pd/C) catalyst with a hydrogen donor such as ammonium formate.[2][5][6] This method is often preferred for its high yields and the ease of product isolation.

  • Sodium Dithionite Reduction: A versatile and economical metal-free alternative, particularly useful when other functional groups sensitive to catalytic hydrogenation are present.[3][7][8]

By providing detailed protocols for both methods, researchers can select the most appropriate route based on available resources, scale, and the specific requirements of their research.

Overall Synthesis Scheme

The overall synthetic pathway from 4-methyl-2-nitroaniline to N-(2-amino-4-methylphenyl)acetamide is illustrated below.

Synthesis_Scheme 4-methyl-2-nitroaniline 4-methyl-2-nitroaniline N-(4-methyl-2-nitrophenyl)acetamide N-(4-methyl-2-nitrophenyl)acetamide 4-methyl-2-nitroaniline->N-(4-methyl-2-nitrophenyl)acetamide Acetic Anhydride, Acetic Acid N-(2-amino-4-methylphenyl)acetamide N-(2-amino-4-methylphenyl)acetamide N-(4-methyl-2-nitrophenyl)acetamide->N-(2-amino-4-methylphenyl)acetamide Reduction

Caption: Overall two-step synthesis of N-(2-amino-4-methylphenyl)acetamide.

Part 1: Synthesis of N-(4-methyl-2-nitrophenyl)acetamide (Intermediate)

This initial step protects the amino group of 4-methyl-2-nitroaniline as an acetamide. This is a crucial manipulation as the free amino group can be sensitive to oxidation and can interfere with the subsequent nitration step. The acetyl group is a moderately activating, ortho-, para-director, which reinforces the directing effect of the methyl group for the nitration step.[9][10]

Materials and Reagents
Reagent/MaterialGradeSupplier
4-methyl-2-nitroanilineReagentStandard Supplier
Acetic AnhydrideACS GradeStandard Supplier
Glacial Acetic AcidACS GradeStandard Supplier
Ethanol95%Standard Supplier
Deionized Water
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methyl-2-nitroaniline (0.1 mol, 15.2 g).

  • Reagent Addition: To the flask, add glacial acetic acid (50 mL) and acetic anhydride (0.12 mol, 11.3 mL).

  • Reaction Conditions: Heat the mixture to reflux (approximately 118 °C) and maintain for 2 hours.

  • Work-up and Isolation: After cooling to room temperature, slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. The product will precipitate as a yellow solid.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral. Recrystallize the crude product from ethanol to afford pure N-(4-methyl-2-nitrophenyl)acetamide. Dry the product in a vacuum oven.

Part 2: Synthesis of N-(2-amino-4-methylphenyl)acetamide (Final Product)

This section details two distinct and reliable methods for the reduction of the nitro group in N-(4-methyl-2-nitrophenyl)acetamide. The choice between these methods will depend on the specific experimental constraints and desired outcomes.

Method A: Catalytic Transfer Hydrogenation

This method is highly efficient and generally provides a very clean product with high yields.[2][11] Ammonium formate serves as a convenient and safe in-situ source of hydrogen.[5]

Reagent/MaterialGradeSupplier
N-(4-methyl-2-nitrophenyl)acetamideAs synthesized
Palladium on Carbon (10% Pd)Standard Supplier
Ammonium FormateACS GradeStandard Supplier
MethanolACS GradeStandard Supplier
Celite®Standard Supplier
  • Reaction Setup: To a 250 mL round-bottom flask, add N-(4-methyl-2-nitrophenyl)acetamide (0.05 mol, 9.7 g) and methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (0.5 g, ~5 mol%).

  • Hydrogen Donor Addition: In a separate flask, dissolve ammonium formate (0.25 mol, 15.8 g) in a minimal amount of water and add it portion-wise to the reaction mixture over 30 minutes. The reaction is exothermic.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Recrystallize from an ethanol/water mixture to yield pure N-(2-amino-4-methylphenyl)acetamide as a crystalline solid.

Catalytic_Hydrogenation_Workflow cluster_0 Reaction cluster_1 Work-up & Purification Start N-(4-methyl-2-nitrophenyl)acetamide in Methanol Add_Catalyst Add 10% Pd/C Start->Add_Catalyst Add_H_Source Add Ammonium Formate Solution Add_Catalyst->Add_H_Source Stir Stir at Room Temperature Add_H_Source->Stir Filter Filter through Celite® Stir->Filter Concentrate Concentrate Filtrate Filter->Concentrate Recrystallize Recrystallize from Ethanol/Water Concentrate->Recrystallize Product Pure Product Recrystallize->Product

Caption: Workflow for catalytic transfer hydrogenation.

Method B: Sodium Dithionite Reduction

This method provides a metal-free alternative for the nitro reduction, which can be advantageous in certain contexts.[3][12] Sodium dithionite is an inexpensive and effective reducing agent for aromatic nitro compounds.[7][8]

Reagent/MaterialGradeSupplier
N-(4-methyl-2-nitrophenyl)acetamideAs synthesized
Sodium Dithionite (Na₂S₂O₄)85% Technical GradeStandard Supplier
Ethanol95%Standard Supplier
Deionized Water
Saturated Sodium Bicarbonate Solution
  • Reaction Setup: In a 500 mL round-bottom flask, suspend N-(4-methyl-2-nitrophenyl)acetamide (0.05 mol, 9.7 g) in a mixture of ethanol (100 mL) and water (100 mL).

  • Reagent Addition: Heat the mixture to 70-80 °C with stirring. Add sodium dithionite (0.25 mol, 43.5 g of 85% technical grade) in small portions over 1 hour.

  • Reaction Conditions: Maintain the temperature and continue stirring for an additional 2 hours after the addition is complete. Monitor the reaction by TLC.

  • Work-up and Isolation: Cool the reaction mixture in an ice bath. Neutralize with a saturated sodium bicarbonate solution.

  • Purification: The product will precipitate. Collect the solid by vacuum filtration and wash with cold water. Recrystallize from an ethanol/water mixture to obtain pure N-(2-amino-4-methylphenyl)acetamide.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Acetic Anhydride: Corrosive and a lachrymator. Handle with care.

  • Palladium on Carbon: Flammable when dry and may ignite flammable solvents. Handle as a slurry.

  • Sodium Dithionite: A flammable solid that can ignite in the presence of moisture.[3] Its decomposition can be exothermic.[7]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Characterization

The identity and purity of the synthesized N-(2-amino-4-methylphenyl)acetamide should be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared Spectroscopy (IR): To identify the characteristic functional groups (N-H, C=O).

Conclusion

This application note has provided two detailed and reliable protocols for the synthesis of N-(2-amino-4-methylphenyl)acetamide. The choice between catalytic transfer hydrogenation and sodium dithionite reduction allows for flexibility based on laboratory capabilities and specific research needs. Both methods, when performed with care and adherence to the outlined procedures, will yield a high-purity product suitable for further use in research and development.

References

  • Chen, X., Zhou, X.-Y., Wu, H., Lei, Y.-Z., & Li, J.-H. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online. [Link]

  • Ghavre, M., Gholami, M., & Zare, A. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Publishing. [Link]

  • Chen, X., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. ResearchGate. [Link]

  • (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Wordpress. [Link]

  • Takale, B. S., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, ACS Publications. [Link]

  • (n.d.). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. ResearchGate. [Link]

  • (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. [Link]

  • (n.d.). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: application in solid-phase synthesis. FAO AGRIS. [Link]

  • (n.d.). 5.1.5. Synthesis of 2-Nitro-4-methylaniline. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. [Link]

  • (n.d.). Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • (n.d.). 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. [Link]

  • (n.d.). N-(2-amino-4-methylphenyl)acetamide. PubChem. [Link]

  • Momin, Y. H., et al. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]

  • (n.d.). Uses and Applications of Acetamide. Scribd. [Link]

Sources

Application

Application Note: A Validated Protocol for the Selective Synthesis of N-(2-amino-4-methylphenyl)acetamide

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of N-(2-amino-4-methylphenyl)acetamide, a key intermediate in various chemical and pharmaceutical research applications. The proce...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of N-(2-amino-4-methylphenyl)acetamide, a key intermediate in various chemical and pharmaceutical research applications. The procedure is centered around the selective mono-N-acetylation of 4-methyl-1,2-phenylenediamine. This guide is designed for researchers and drug development professionals, offering in-depth explanations of the underlying chemical principles, a detailed step-by-step methodology, and robust validation techniques to ensure the synthesis of a high-purity final product.

Introduction and Scientific Context

N-(2-amino-4-methylphenyl)acetamide is an aromatic amine derivative whose structural scaffold is of interest in medicinal chemistry and materials science. The presence of a primary amine, a secondary amide, and a toluene backbone provides multiple points for further functionalization, making it a valuable building block for more complex molecules.

The synthesis hinges on a critical chemical challenge: the selective acylation of one of two primary amino groups on the same aromatic ring. In 4-methyl-1,2-phenylenediamine, the two amine groups exhibit different nucleophilicities due to electronic and steric effects imparted by the methyl group. The amino group at the 2-position is ortho to the methyl group, while the amino group at the 1-position is meta. This protocol leverages these intrinsic differences to achieve a high yield of the desired mono-acetylated product, minimizing the formation of the di-acetylated byproduct.

Causality of Experimental Design: The choice of acetic anhydride as the acetylating agent in a controlled aqueous or acidic medium is deliberate. Acetic anhydride is highly reactive, but its reactivity can be moderated by the solvent and temperature. This allows for preferential reaction with the more nucleophilic amine group. Once one amine is acetylated, the resulting acetamido group deactivates the aromatic ring through electron withdrawal, further reducing the reactivity of the remaining primary amine and preventing di-acetylation.[1][2]

Reaction Mechanism and Stoichiometry

The core of this synthesis is a nucleophilic acyl substitution reaction. The more basic and sterically accessible amino group of 4-methyl-1,2-phenylenediamine acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating an acetate ion as the leaving group and forming the stable amide bond.

Reaction Scheme

Caption: Selective N-acetylation of 4-methyl-1,2-phenylenediamine.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Each step includes checkpoints and expected observations to ensure the reaction is proceeding as intended.

Materials and Equipment
Reagent/MaterialCAS No.Molecular Wt. ( g/mol )GradeSupplier Example
4-Methyl-1,2-phenylenediamine496-72-0122.17≥98.0%Sigma-Aldrich
Acetic Anhydride108-24-7102.09ACS Reagent, ≥98%Fisher Scientific
Glacial Acetic Acid64-19-760.05ACS Reagent, ≥99.7%VWR
Sodium Bicarbonate (NaHCO₃)144-55-884.01ACS ReagentJ.T. Baker
Deionized Water7732-18-518.02Type II-
Ethanol, 200 Proof64-17-546.07ACS/USP GradeDecon Labs
Equipment
250 mL Erlenmeyer Flask
100 mL Beaker
Magnetic Stirrer and Stir Bar
Graduated Cylinders
Pasteur Pipettes
Ice Bath
Büchner Funnel and Filter Flask
Whatman Filter Paper (Grade 1)
Melting Point Apparatus
Analytical Balance
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves.[3]

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • 4-Methyl-1,2-phenylenediamine: Can cause skin and serious eye irritation. Avoid inhalation of dust.[4]

    • Acetic Anhydride: Corrosive and a lachrymator. Reacts with water exothermically. Handle with extreme care.

    • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.[5]

Step-by-Step Synthesis Procedure
  • Reagent Preparation: In a 250 mL Erlenmeyer flask, dissolve 6.1 g (0.05 mol) of 4-methyl-1,2-phenylenediamine in 150 mL of deionized water containing 5 mL of glacial acetic acid. Stir the mixture at room temperature until the solid is fully dissolved. The solution should be clear to light brown.

    • Causality: The initial addition of acetic acid protonates the diamine, increasing its solubility in the aqueous medium and activating it for the reaction.

  • Acetylation Reaction: Place the flask in an ice bath and allow the solution to cool to approximately 5-10 °C. While stirring vigorously, add 5.1 mL (5.5 g, 0.054 mol) of acetic anhydride dropwise using a Pasteur pipette over a period of 10-15 minutes.

    • Causality: Slow, dropwise addition at low temperature is critical to control the exothermic reaction and to favor mono-acetylation over the formation of the di-acetylated byproduct.

  • Product Precipitation: After the addition is complete, continue stirring the mixture in the ice bath for another 30 minutes. A precipitate should begin to form. Remove the flask from the ice bath and allow it to stir at room temperature for an additional 60 minutes to ensure the reaction goes to completion.

  • Neutralization and Isolation: Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution. Add the solution portion-wise until effervescence ceases (pH ≈ 7-8). This step will cause the complete precipitation of the crude product.

    • Causality: Neutralization deprotonates the remaining amino group and any protonated product, decreasing its solubility and causing it to precipitate out of the aqueous solution.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with two 25 mL portions of cold deionized water to remove any inorganic salts and water-soluble impurities.

  • Purification by Recrystallization: Transfer the crude solid to a 250 mL beaker. Add approximately 100-120 mL of a 30% aqueous ethanol solution. Heat the mixture with stirring on a hot plate until the solid completely dissolves. Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 30% aqueous ethanol, and then dry them in a desiccator or a vacuum oven at 50 °C to a constant weight. The expected yield is 6.5 - 7.5 g (80-92%).

Experimental Workflow and Validation

A successful synthesis is contingent on rigorous monitoring and characterization.

Experimental Workflow Diagram

Caption: Workflow for the synthesis and validation of the target compound.

Product Characterization and Validation

To confirm the identity and purity of the synthesized N-(2-amino-4-methylphenyl)acetamide, the following analytical tests are required.

Analysis MethodExpected ResultPurpose
Appearance Off-white to light tan crystalline solidPreliminary quality check
Melting Point 145-148 °CPurity assessment
FTIR (KBr, cm⁻¹) ~3400 & 3300 (N-H stretch, amine), ~3250 (N-H stretch, amide), ~1650 (C=O stretch, amide I), ~1550 (N-H bend, amide II)Functional group identification[6]
¹H NMR (DMSO-d₆, δ ppm) ~9.2 (s, 1H, -NHCO-), ~7.0-6.5 (m, 3H, Ar-H), ~4.8 (s, 2H, -NH₂), ~2.2 (s, 3H, Ar-CH₃), ~2.0 (s, 3H, -COCH₃)Structural confirmation
¹³C NMR (DMSO-d₆, δ ppm) ~168 (C=O), ~140-115 (Ar-C), ~23 (COCH₃), ~20 (Ar-CH₃)Carbon skeleton verification
Mass Spec (ESI+) m/z = 165.1 [M+H]⁺Molecular weight confirmation[7]
TLC Single spot (e.g., Ethyl Acetate/Hexane 1:1)Purity and reaction monitoring

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete reaction.2. Product loss during neutralization or recrystallization.1. Extend reaction time; confirm completion with TLC.2. Ensure pH is fully neutral before filtering; cool recrystallization solution thoroughly.
Oily Product/Failure to Crystallize Presence of impurities, especially di-acetylated byproduct.1. Re-purify using recrystallization, potentially with activated charcoal.2. Ensure controlled, slow addition of acetic anhydride at low temperatures.
Product is Darkly Colored Oxidation of the starting material or product.1. Use high-purity, fresh starting material.2. Perform the reaction under an inert atmosphere (e.g., N₂ or Ar) if necessary.
Broad Melting Point Range Impure product.Recrystallize the product again until a sharp melting point is observed. Check purity via TLC or HPLC.[8]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 330040, N-(2-amino-4-methylphenyl)acetamide. Retrieved from [Link]

  • Csékei, M., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22865, N-(3-amino-4-methylphenyl)acetamide. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet for Acetamide derivatives. Retrieved from [Link]

  • ResearchGate. (2015). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. Retrieved from [Link]

  • Momin, Y. H., et al. (2025). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research. Retrieved from [Link]

  • Singh, K., et al. (2016). A review on Synthesis of Aminoacetanilides. Journal of Integrated Science & Technology. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Frontiers in Chemistry. (2021). Selective Utilization of N-acetyl Groups in Chitin for Transamidation of Amines. Retrieved from [Link]

Sources

Method

Investigative Guidelines for Evaluating N-(2-amino-4-methylphenyl)acetamide as a Novel Kinase Inhibitor

Disclaimer: N-(2-amino-4-methylphenyl)acetamide is not currently recognized as a kinase inhibitor in published scientific literature. This document uses the compound as a hypothetical candidate to present a comprehensive...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: N-(2-amino-4-methylphenyl)acetamide is not currently recognized as a kinase inhibitor in published scientific literature. This document uses the compound as a hypothetical candidate to present a comprehensive, standardized workflow for the initial discovery, validation, and characterization of novel small molecule kinase inhibitors. The protocols herein are based on established, industry-standard methodologies.

Introduction

Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways, making them prominent targets for drug discovery, particularly in oncology and immunology.[1][2] The search for novel, potent, and selective kinase inhibitors is a cornerstone of modern therapeutic development.[1] This guide provides a detailed framework for the initial investigation of a novel small molecule, using N-(2-amino-4-methylphenyl)acetamide (CAS: 53476-34-9) , as a case study.[3] We will proceed through the logical stages of a drug discovery cascade, from initial hypothesis generation and in silico assessment to robust in vitro and cell-based validation.

Compound Profile: N-(2-amino-4-methylphenyl)acetamide [3]

Property Value
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.20 g/mol
IUPAC Name N-(2-amino-4-methylphenyl)acetamide

| SMILES | CC1=CC(=C(C=C1)NC(=O)C)N |

Part 1: Hypothesis Generation & Pre-screening Analysis

Before committing to expensive and time-consuming wet-lab experiments, a preliminary computational assessment is essential. This step aims to generate a testable hypothesis: Does the structure of N-(2-amino-4-methylphenyl)acetamide possess features that suggest a potential interaction with the ATP-binding pocket of protein kinases?

Protocol 1.1: In Silico Virtual Target Screening

Virtual Target Screening (VTS) is a computational method used to dock a molecule of interest against a library of protein structures to predict potential binding interactions.[4] This can help prioritize which kinase families to focus on in subsequent biochemical assays.

  • Ligand Preparation:

    • Obtain the 3D structure of N-(2-amino-4-methylphenyl)acetamide.

    • Use a molecular modeling software (e.g., LigPrep) to generate possible ionization states and tautomers at a physiological pH of 7.4 ± 0.5.

    • Perform energy minimization on the resulting structures.[4]

  • Protein Library Preparation:

    • Compile a library of high-resolution crystal structures of diverse human kinases. The Protein Data Bank (PDB) is the primary source for these structures.

    • Prepare each protein structure by removing water molecules, adding hydrogen atoms, and assigning correct bond orders.

  • Molecular Docking:

    • Utilize a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the defined ATP-binding site of each kinase in the library.

    • The program will generate multiple binding poses and calculate a corresponding docking score, which estimates the binding affinity.

  • Analysis & Prioritization:

    • Analyze the docking scores across the kinome. A lower docking score (more negative value) generally indicates a more favorable predicted binding affinity.

    • Visually inspect the top-scoring poses to ensure key interactions (e.g., hydrogen bonds with the hinge region) characteristic of known kinase inhibitors are present.

    • Prioritize kinases or kinase families that consistently show favorable docking scores for wet-lab validation.

Part 2: Primary Biochemical Screening for Kinase Inhibition

The first experimental step is to determine if the compound exhibits any inhibitory activity against a purified kinase enzyme. A universal, high-throughput assay is ideal for this initial screen. The ADP-Glo™ Kinase Assay is a robust luminescence-based platform that measures the amount of ADP produced during the kinase reaction, making it compatible with virtually any kinase.[5]

Workflow: Biochemical Kinase Inhibition Screening```dot

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection Compound Prepare Serial Dilution of N-(2-amino-4-methylphenyl)acetamide Incubate 1. Mix Compound + Kinase Mix 2. Add ATP to start reaction 3. Incubate at RT Compound->Incubate KinaseMix Prepare Kinase/Substrate Master Mix KinaseMix->Incubate ATP_Sol Prepare ATP Solution ATP_Sol->Incubate Initiates Reaction Add_ADP_Glo Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes unused ATP) Incubate->Add_ADP_Glo Add_Detection Add Kinase Detection Reagent (Converts ADP to ATP, fuels Luciferase reaction) Add_ADP_Glo->Add_Detection Read_Lum Read Luminescence (Signal ∝ ADP Produced) Add_Detection->Read_Lum

Caption: Hypothetical inhibition of the MEK kinase within the MAPK/ERK pathway.

Protocol 4.1: Western Blot for Downstream Substrate Phosphorylation

Objective: To measure the change in phosphorylation of a target kinase's substrate in cells treated with the compound.

Materials:

  • Cancer cell line known to have active signaling through the target pathway (e.g., A549 cells for the EGFR pathway).

  • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics.

  • Stimulant, if required (e.g., Epidermal Growth Factor, EGF).

  • N-(2-amino-4-methylphenyl)acetamide.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-ERK and anti-total-ERK).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours if the pathway is activated by growth factors.

    • Pre-treat cells with various concentrations of N-(2-amino-4-methylphenyl)acetamide (or vehicle) for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 10 minutes to activate the pathway.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) and boil in Laemmli sample buffer.

    • Separate proteins by size using SDS-PAGE. [6][7] * Transfer the proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-p-ERK) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal with an imager.

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-Total-ERK) to serve as a loading control.

    • Quantify band intensities using software like ImageJ. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates successful target inhibition.

Conclusion and Next Steps

This document outlines a foundational workflow to investigate a novel compound, N-(2-amino-4-methylphenyl)acetamide, for potential kinase inhibitor activity. Successful progression through these stages—from a promising in silico profile to potent in vitro activity and confirmed target engagement in a cellular context—provides the necessary evidence to advance the compound into further lead optimization, ADME/Tox studies, and more complex preclinical models. Each step is a critical validation gate, ensuring that resources are focused on compounds with the highest therapeutic potential.

References

  • Martens, S. (2023). In vitro kinase assay. protocols.io. Available at: [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol. Available at: [Link]

  • Gray, A. T., et al. (2020). New Screening Approaches for Kinases. Royal Society of Chemistry. Available at: [Link]

  • Chang, R. L., et al. (2012). Virtual Target Screening: Validation Using Kinase Inhibitors. ACS Publications. Available at: [Link]

  • Klumpp, M., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLOS ONE. Available at: [Link]

  • Eto, M., et al. (2019). Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. Available at: [Link]

  • Slekar, K. H., et al. (1996). In vitro assay for cyclin-dependent kinase activity in yeast. CORE. Available at: [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Available at: [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-amino-4-methylphenyl)acetamide. PubChem. Available at: [Link]

  • Hou, Y., et al. (2013). A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes. PubMed. Available at: [Link]

  • Aushman, I., et al. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. American Association for Cancer Research. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-N-(2-fluoro-4-methylphenyl)acetamide hydrochloride. PubChem. Available at: [Link]

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. MDPI. Available at: [Link]

  • Jarmoskaite, I., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]

  • Uitdehaag, J., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. Available at: [Link]

  • Robert, A., et al. (2020). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-(3-amino-4-methylphenyl)acetamide. PubChem. Available at: [Link]

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Application

The Versatile Scaffold: Application of N-(2-amino-4-methylphenyl)acetamide in Medicinal Chemistry

Introduction: Unveiling the Potential of a Core Structure In the landscape of medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the efficient discovery of novel the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Core Structure

In the landscape of medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the efficient discovery of novel therapeutic agents. N-(2-amino-4-methylphenyl)acetamide, a seemingly simple substituted acetanilide, represents a key building block with significant, yet underexplored, potential. Its structural motifs—a primary aromatic amine, an acetamide linkage, and a substituted phenyl ring—offer multiple points for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries. While direct therapeutic applications of N-(2-amino-4-methylphenyl)acetamide are not extensively documented, its true value lies in its role as a precursor and a foundational scaffold for a range of biologically active molecules. This guide will delve into the synthetic utility of this compound and explore its potential applications in drug discovery, drawing insights from the activities of structurally related compounds.

Chemical Profile and Synthetic Considerations

PropertyValueSource
IUPAC Name N-(2-amino-4-methylphenyl)acetamide
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.20 g/mol
CAS Number 53476-34-9

The synthesis of N-(2-amino-4-methylphenyl)acetamide is a straightforward process, typically involving a two-step sequence that is amenable to scale-up in a laboratory setting[1]. The causality behind this synthetic strategy lies in the selective protection of one amino group to allow for the reduction of a nitro group, a common tactic in aromatic chemistry.

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitro Reduction 2-methyl-4-nitroaniline 2-methyl-4-nitroaniline N-(2-methyl-4-nitrophenyl)acetamide N-(2-methyl-4-nitrophenyl)acetamide 2-methyl-4-nitroaniline->N-(2-methyl-4-nitrophenyl)acetamide Protection of Amine 2-methyl-4-nitroaniline->N-(2-methyl-4-nitrophenyl)acetamide Acetic Anhydride Acetic Anhydride Acetic Anhydride->N-(2-methyl-4-nitrophenyl)acetamide N-(2-amino-4-methylphenyl)acetamide N-(2-amino-4-methylphenyl)acetamide N-(2-methyl-4-nitrophenyl)acetamide->N-(2-amino-4-methylphenyl)acetamide Selective Reduction N-(2-methyl-4-nitrophenyl)acetamide->N-(2-amino-4-methylphenyl)acetamide Catalyst (Pd/C, H2) Catalyst (Pd/C, H2) Catalyst (Pd/C, H2)->N-(2-amino-4-methylphenyl)acetamide

Caption: Synthetic workflow for N-(2-amino-4-methylphenyl)acetamide.

Protocol 1: Synthesis of N-(2-amino-4-methylphenyl)acetamide

This protocol outlines the synthesis of N-(2-amino-4-methylphenyl)acetamide from 2-methyl-4-nitroaniline[1].

Part A: Acetylation of 2-methyl-4-nitroaniline

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-4-nitroaniline (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the solution.

  • Reaction Monitoring: Heat the mixture at a gentle reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid, N-(2-methyl-4-nitrophenyl)acetamide, by vacuum filtration, wash with cold water, and dry.

Part B: Reduction of the Nitro Group

  • Reaction Setup: In a hydrogenation vessel, dissolve the N-(2-methyl-4-nitrophenyl)acetamide (1.0 eq) from Part A in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the disappearance of the starting material.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography to obtain pure N-(2-amino-4-methylphenyl)acetamide.

Medicinal Chemistry Applications: A Scaffold for Innovation

The strategic placement of functional groups in N-(2-amino-4-methylphenyl)acetamide makes it a valuable starting point for the synthesis of a variety of heterocyclic and substituted aromatic compounds with potential therapeutic applications.

Precursor for Heterocyclic Scaffolds (e.g., Benzodiazepines)

The ortho-amino acetamide functionality is a key synthon for the construction of 1,4-benzodiazepine-2-ones, a class of compounds known for their anxiolytic, anticonvulsant, and muscle relaxant properties[2]. The primary amine can participate in cyclization reactions, such as the Pictet-Spengler or Bischler-Napieralski reactions, to form the diazepine ring system[2].

Benzodiazepine_Synthesis Start N-(2-amino-4-methylphenyl)acetamide Intermediate Cyclization Precursor Start->Intermediate Reaction with carbonyl compound Product 1,4-Benzodiazepin-2-one derivative Intermediate->Product Intramolecular Cyclization Pathway Pictet-Spengler or Bischler-Napieralski Reaction Intermediate->Pathway

Caption: Pathway to 1,4-benzodiazepine-2-one derivatives.

Scaffold for Kinase Inhibitors

The N-phenylacetamide core is a common feature in many kinase inhibitors. By modifying the primary amino group and the aromatic ring, it is possible to design molecules that can target the ATP-binding site of various kinases. For instance, derivatives of N-phenylacetamide have been explored as inhibitors of Aurora Kinase B and FMS-like Tyrosine Kinase 3 (FLT3), both of which are implicated in different forms of cancer[3][4].

Development of Novel Analgesics

Structurally related to N-(4-hydroxyphenyl)acetamide (paracetamol), N-(2-amino-4-methylphenyl)acetamide and its derivatives could be explored for analgesic properties[5][6]. The mechanism of action of paracetamol is complex, involving central cannabinoid and TRPV1 receptor modulation[5]. Derivatives of N-(2-amino-4-methylphenyl)acetamide could be synthesized and screened for similar activities, with the potential for altered metabolic profiles that might reduce hepatotoxicity.

Antimicrobial and Anticancer Agents

The phenylacetamide scaffold has been shown to possess both antimicrobial and anticancer activities[5][7][8][9]. The presence of the amino group on the phenyl ring of N-(2-amino-4-methylphenyl)acetamide provides a handle for the introduction of various pharmacophores to modulate these activities. For example, the amino group can be acylated, sulfonated, or used in coupling reactions to generate a diverse library of compounds for screening. Phenylacetamide derivatives have shown cytotoxic effects against cancer cell lines such as prostate (PC3) and breast (MCF-7) carcinoma[5].

Protocol 2: General Workflow for Biological Evaluation

This protocol provides a general workflow for the initial biological screening of novel derivatives synthesized from N-(2-amino-4-methylphenyl)acetamide.

Biological_Screening cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Hit Identification & Optimization Start N-(2-amino-4-methylphenyl)acetamide Library Library of Derivatives Start->Library QC Purity & Structural Confirmation (NMR, MS, HPLC) Library->QC Cytotoxicity Cytotoxicity Assays (e.g., MTT, MTS on cancer cell lines) QC->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC determination) QC->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., Kinase activity) QC->Enzyme Receptor Receptor Binding Assays (e.g., Radioligand binding) QC->Receptor Hit Hit Compounds Cytotoxicity->Hit Antimicrobial->Hit Enzyme->Hit Receptor->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Optimization SAR->Lead

Caption: General workflow for biological evaluation of derivatives.

A. Cytotoxicity Screening (MTT Assay)

  • Cell Culture: Plate cancer cells (e.g., PC3, MCF-7) in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ values.

B. Antimicrobial Susceptibility Testing (Microdilution Method)

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for the test organism.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that inhibits visible growth of the microorganism[7].

Conclusion and Future Perspectives

N-(2-amino-4-methylphenyl)acetamide stands as a testament to the principle that the value of a chemical entity in medicinal chemistry is not solely defined by its intrinsic biological activity, but also by its utility as a versatile synthetic intermediate. Its accessible synthesis and the strategic positioning of its functional groups provide a robust platform for the generation of diverse molecular architectures. By leveraging the known biological activities of related N-phenylacetamide scaffolds, researchers can rationally design and synthesize novel derivatives with a higher probability of exhibiting desired therapeutic effects, from anticancer and antimicrobial to CNS-acting agents. The protocols and conceptual frameworks presented herein offer a starting point for unlocking the full potential of this valuable, yet underutilized, building block in the ongoing quest for new medicines.

References

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]

  • Al-Zahem, A. M., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11087–11100. [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1083-1086. [Link]

  • Wang, L., et al. (2017). Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 60(18), 7713–7731. [Link]

  • Zolpidem. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Li, X., et al. (2016). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. Journal of Medicinal Chemistry, 59(17), 7827–7842. [Link]

  • Momin, Y. H., et al. (2025). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 59(1), S333-S342. [Link]

  • PubChem. (n.d.). N-(2-amino-4-methylphenyl)acetamide. Retrieved from [Link]

  • Giraud, F., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(17), 7827–7842. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]

  • Missioui, M., et al. (2022). 2-Azido-N-(4-methylphenyl)acetamide. IUCrData, 7(7), x220621. [Link]

  • Ferreira, R. J., et al. (2025). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. Molecules, 30(22), 1-15. [Link]

Sources

Method

Application Notes & Protocols: Screening of N-(2-amino-4-methylphenyl)acetamide for Antimicrobial Activity

Introduction The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The acetamide scaffold has emerged as a promising pharmacophore in medicinal c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The acetamide scaffold has emerged as a promising pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including antimicrobial effects.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening of N-(2-amino-4-methylphenyl)acetamide for its potential antimicrobial properties. While the broader class of acetamides has shown promise, the specific activity of this compound is an area ripe for investigation.

These application notes offer a framework for the synthesis, characterization, and systematic evaluation of the antimicrobial efficacy of N-(2-amino-4-methylphenyl)acetamide. The protocols herein are designed to be self-validating, providing researchers with the necessary detail to conduct these experiments with high fidelity.

Compound Profile: N-(2-amino-4-methylphenyl)acetamide

  • IUPAC Name: N-(2-amino-4-methylphenyl)acetamide[4]

  • Molecular Formula: C₉H₁₂N₂O[4]

  • Molecular Weight: 164.20 g/mol [4]

  • Chemical Structure:

    Caption: Chemical structure of N-(2-amino-4-methylphenyl)acetamide.

Part 1: Synthesis and Characterization

While N-(2-amino-4-methylphenyl)acetamide may be commercially available, a common synthetic route is outlined below, adapted from established methods for related compounds.[5][6]

Protocol 1: Synthesis of N-(2-amino-4-methylphenyl)acetamide

  • Principle: This synthesis involves the selective acetylation of the amino group of 4-methyl-1,2-phenylenediamine. The reaction conditions can be optimized to favor mono-acetylation.

  • Materials:

    • 4-methyl-1,2-phenylenediamine

    • Acetic anhydride

    • Ethanol

    • Sodium bicarbonate

    • Ethyl acetate

    • Hexane

    • Magnetic stirrer and stir bar

    • Round bottom flask

    • Reflux condenser

    • Separatory funnel

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) apparatus

    • Melting point apparatus

    • NMR and Mass Spectrometry for characterization

  • Procedure:

    • In a round bottom flask, dissolve 4-methyl-1,2-phenylenediamine in ethanol.

    • Cool the solution in an ice bath.

    • Slowly add acetic anhydride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress using TLC.

    • Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/hexane).

    • Characterize the final product by determining its melting point and obtaining ¹H NMR, ¹³C NMR, and mass spectra to confirm its identity and purity.

Part 2: Antimicrobial Activity Screening

A tiered approach is recommended for screening the antimicrobial activity of N-(2-amino-4-methylphenyl)acetamide. This begins with a qualitative assessment of activity, followed by quantitative determination of the minimum inhibitory concentration (MIC).

antimicrobial_screening_workflow

Sources

Application

Application Notes and Protocols: The Strategic Use of N-(2-amino-4-methylphenyl)acetamide in the Synthesis of Bioactive Benzimidazoles

Introduction: The Versatility of Ortho-Phenylenediamines in Medicinal Chemistry In the landscape of pharmaceutical synthesis, the selection of a starting intermediate is a critical decision that dictates the efficiency,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Ortho-Phenylenediamines in Medicinal Chemistry

In the landscape of pharmaceutical synthesis, the selection of a starting intermediate is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic route. N-(2-amino-4-methylphenyl)acetamide, a substituted ortho-phenylenediamine, represents a key building block for the construction of a variety of heterocyclic scaffolds. Of particular significance is its role as a precursor to benzimidazoles, a privileged structure in medicinal chemistry found in numerous approved drugs.[1][2][3] The strategic placement of the amino and acetamido groups on the phenyl ring, along with the methyl substituent, offers a versatile platform for the synthesis of targeted bioactive molecules, including anthelmintics, proton-pump inhibitors, and kinase inhibitors.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of N-(2-amino-4-methylphenyl)acetamide as an intermediate in drug synthesis. We will delve into its chemical properties, explore its reactivity in the formation of the benzimidazole core, and provide a detailed, field-proven protocol for the synthesis of a representative bioactive benzimidazole derivative.

Physicochemical Properties of N-(2-amino-4-methylphenyl)acetamide

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for process optimization and safety. N-(2-amino-4-methylphenyl)acetamide is a stable, crystalline solid under standard conditions.

PropertyValueSource
IUPAC Name N-(2-amino-4-methylphenyl)acetamide[4]
Synonyms 4-Acetamido-3-aminotoluene[4]
CAS Number 53476-34-9[4]
Molecular Formula C₉H₁₂N₂O[4]
Molecular Weight 164.20 g/mol [4]
Appearance Solid[1]
Melting Point Data not readily available
Boiling Point 259.9 °C (Predicted)[5][6]
Solubility Data not readily available

Note: Experimental data for some properties may vary. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for the most accurate and up-to-date information.

Core Synthetic Application: The Phillips Benzimidazole Synthesis

The primary application of N-(2-amino-4-methylphenyl)acetamide in drug synthesis is its use in the Phillips condensation, a classic and reliable method for the formation of the benzimidazole ring system.[7] This reaction involves the cyclocondensation of an ortho-phenylenediamine with a carboxylic acid or its derivative (such as an aldehyde followed by oxidation) under acidic conditions and heat. The presence of the acetamido group in our intermediate can be retained or hydrolyzed depending on the reaction conditions, offering further avenues for molecular diversity.

The general workflow for the synthesis of a 7-methylbenzimidazole derivative from N-(2-amino-4-methylphenyl)acetamide is depicted below:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A N-(2-amino-4-methylphenyl)acetamide C Phillips Condensation (Acid catalyst, Heat) A->C B Carboxylic Acid (R-COOH) or Aldehyde (R-CHO) B->C D 2-Substituted-7-methyl-1H-benzo[d]imidazole (or acetamide derivative) C->D

Caption: General workflow for the synthesis of 7-methylbenzimidazoles.

Detailed Protocol: Synthesis of a Mebendazole Analogue

To illustrate the practical application of N-(2-amino-4-methylphenyl)acetamide, we present a detailed protocol for the synthesis of a novel analogue of Mebendazole, a broad-spectrum anthelmintic. This protocol is adapted from established methodologies for the synthesis of benzimidazole-based anthelmintics.[8][9][10]

Objective: To synthesize Methyl (5-benzoyl-6-methyl-1H-benzo[d]imidazol-2-yl)carbamate.

Reaction Scheme:

G A N-(2-amino-4-methylphenyl)acetamide I Intermediate Amidine A->I Cyclocondensation B Methyl N-cyanocarbamate B->I P Methyl (5-acetyl-6-methyl-1H-benzo[d]imidazol-2-yl)carbamate I->P C Oxidation (e.g., KMnO4) P->C D Methyl (5-carboxy-6-methyl-1H-benzo[d]imidazol-2-yl)carbamate C->D E Friedel-Crafts Acylation (Benzoyl chloride, AlCl3) D->E F Methyl (5-benzoyl-6-methyl-1H-benzo[d]imidazol-2-yl)carbamate E->F

Caption: Synthetic pathway to a Mebendazole analogue.

Materials and Reagents:

ReagentCAS NumberMolecular FormulaNotes
N-(2-amino-4-methylphenyl)acetamide53476-34-9C₉H₁₂N₂OStarting intermediate
Methyl N-cyanocarbamateC₃H₄N₂O₂Reagent for carbamate formation
Hydrochloric Acid (HCl)7647-01-0HClCatalyst and for pH adjustment
Acetone67-64-1C₃H₆OSolvent
Methanol67-56-1CH₄OSolvent for washing
Activated Carbon7440-44-0CFor decolorization
Sodium Hydroxide (NaOH)1310-73-2NaOHFor pH adjustment
Potassium Permanganate (KMnO₄)7722-64-7KMnO₄Oxidizing agent
Benzoyl Chloride98-88-4C₇H₅ClOAcylating agent
Aluminum Chloride (AlCl₃)7446-70-0AlCl₃Lewis acid catalyst

Experimental Procedure:

Step 1: Synthesis of Methyl (5-acetyl-6-methyl-1H-benzo[d]imidazol-2-yl)carbamate

  • To a stirred solution of N-(2-amino-4-methylphenyl)acetamide (10.0 g, 60.9 mmol) in a mixture of acetone (100 mL) and water (100 mL), add concentrated hydrochloric acid (15 mL) dropwise.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Add a solution of methyl N-cyanocarbamate (6.1 g, 60.9 mmol) in acetone (50 mL) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and adjust the pH to 6.5-7.0 with a 2M sodium hydroxide solution.

  • The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold methanol.

  • The crude product can be recrystallized from ethanol to afford the pure Methyl (5-acetyl-6-methyl-1H-benzo[d]imidazol-2-yl)carbamate.

Step 2: Oxidation to Methyl (5-carboxy-6-methyl-1H-benzo[d]imidazol-2-yl)carbamate

  • Suspend the product from Step 1 (10.0 g, 40.4 mmol) in a mixture of water (150 mL) and pyridine (50 mL).

  • Heat the mixture to 80 °C and add potassium permanganate (19.2 g, 121.3 mmol) portion-wise over 1 hour.

  • Maintain the temperature at 80-90 °C for an additional 3 hours.

  • Cool the reaction mixture and filter to remove the manganese dioxide.

  • Acidify the filtrate with concentrated hydrochloric acid to pH 3-4 to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

Step 3: Friedel-Crafts Acylation to Methyl (5-benzoyl-6-methyl-1H-benzo[d]imidazol-2-yl)carbamate

  • To a suspension of the carboxylic acid from Step 2 (5.0 g, 20.2 mmol) in dichloromethane (100 mL), add thionyl chloride (2.2 mL, 30.3 mmol) and a catalytic amount of dimethylformamide (DMF).

  • Stir the mixture at room temperature for 2 hours until the solid dissolves.

  • In a separate flask, prepare a suspension of anhydrous aluminum chloride (5.4 g, 40.4 mmol) in dichloromethane (50 mL) and cool to 0 °C.

  • Add benzoyl chloride (2.6 mL, 22.2 mmol) to the AlCl₃ suspension.

  • Slowly add the freshly prepared acid chloride solution to the benzoyl chloride-AlCl₃ complex at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the final product, Methyl (5-benzoyl-6-methyl-1H-benzo[d]imidazol-2-yl)carbamate.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • N-(2-amino-4-methylphenyl)acetamide and its derivatives should be handled with care, as aromatic amines can be toxic.

  • Thionyl chloride and aluminum chloride are corrosive and react violently with water. Handle with extreme caution.

  • Potassium permanganate is a strong oxidizing agent. Avoid contact with combustible materials.

  • Consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Conclusion

N-(2-amino-4-methylphenyl)acetamide is a strategically important intermediate for the synthesis of a wide array of biologically active benzimidazole derivatives. Its inherent structural features allow for the regioselective construction of the benzimidazole core, providing a reliable and efficient pathway to novel pharmaceutical candidates. The detailed protocol provided herein for the synthesis of a Mebendazole analogue serves as a practical guide for researchers in the field, highlighting the versatility and utility of this valuable building block in drug discovery and development.

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  • N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. PubChem. Accessed January 17, 2026. [Link]

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Method

Application Notes and Protocols for the Characterization of N-(2-amino-4-methylphenyl)acetamide

Introduction N-(2-amino-4-methylphenyl)acetamide, a substituted aromatic amine, is a compound of interest in pharmaceutical and chemical synthesis. Its purity and structural integrity are paramount for its intended appli...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(2-amino-4-methylphenyl)acetamide, a substituted aromatic amine, is a compound of interest in pharmaceutical and chemical synthesis. Its purity and structural integrity are paramount for its intended applications, necessitating robust and reliable analytical methods for its characterization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques and detailed protocols for the thorough characterization of N-(2-amino-4-methylphenyl)acetamide. The methodologies outlined herein are designed to ensure scientific integrity, providing a framework for reproducible and accurate analysis.

The structure of N-(2-amino-4-methylphenyl)acetamide is presented in Figure 1.

Figure 1: Chemical Structure of N-(2-amino-4-methylphenyl)acetamide Caption: The chemical structure of N-(2-amino-4-methylphenyl)acetamide, with the IUPAC name N-(2-amino-4-methylphenyl)acetamide.[1]

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of N-(2-amino-4-methylphenyl)acetamide is crucial before commencing any analytical work.

Table 1: Physicochemical Properties of N-(2-amino-4-methylphenyl)acetamide

PropertyValueSource
Molecular FormulaC₉H₁₂N₂OPubChem[1]
Molecular Weight164.20 g/mol PubChem[1]
AppearanceSolid (predicted)---
CAS Number53476-34-9PubChem[1]

Safety Precautions:

N-(2-amino-4-methylphenyl)acetamide is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4] Accidental contact with skin or eyes should be addressed immediately by flushing with copious amounts of water.[3][5]

Chromatographic Analysis: Purity and Quantification

Chromatographic techniques are essential for assessing the purity of N-(2-amino-4-methylphenyl)acetamide and for its quantification in various matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for these purposes.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a widely used and effective method for the analysis of aromatic amines.[6][7] The following protocol is a recommended starting point for the analysis of N-(2-amino-4-methylphenyl)acetamide.

Protocol 1: HPLC Analysis of N-(2-amino-4-methylphenyl)acetamide

1. Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, and a UV-Vis or Diode Array Detector (DAD).

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Mobile Phase:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (0.1%).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

3. Chromatographic Conditions:

Table 2: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution (see Table 3)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimized based on UV scan)
Injection Volume 10 µL

Table 3: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

4. Sample Preparation:

  • Accurately weigh and dissolve a known amount of N-(2-amino-4-methylphenyl)acetamide in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution.

  • Prepare working standards and samples by diluting the stock solution with the initial mobile phase composition.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Justification of Method Parameters:

  • A C18 column is selected for its versatility and effectiveness in retaining moderately polar aromatic compounds.

  • The gradient elution allows for the separation of the target analyte from potential impurities with a wide range of polarities.

  • Formic acid is added to the mobile phase to improve peak shape and ionization efficiency if coupled with a mass spectrometer.

  • A detection wavelength of 254 nm is a common choice for aromatic compounds, but it is recommended to perform a UV scan of the analyte to determine the wavelength of maximum absorbance for optimal sensitivity.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solutions filter Filter all solutions (0.45 µm) prep_std->filter prep_sample Prepare Sample Solutions prep_sample->filter equilibrate Equilibrate HPLC System filter->equilibrate inject Inject Samples & Standards equilibrate->inject acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peak Areas acquire->integrate quantify Quantify Analyte integrate->quantify report Generate Report quantify->report

Caption: A streamlined workflow for the HPLC analysis of N-(2-amino-4-methylphenyl)acetamide.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polarity of the amino and amide groups, direct GC analysis of N-(2-amino-4-methylphenyl)acetamide may result in poor peak shape and thermal degradation.[7] Derivatization is often employed to improve volatility and thermal stability.[8]

Protocol 2: GC-MS Analysis of N-(2-amino-4-methylphenyl)acetamide (with Derivatization)

1. Derivatization:

  • Rationale: Silylation is a common derivatization technique for compounds with active hydrogens.[8] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a potent silylating agent.

  • Procedure:

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

2. Instrumentation and Columns:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is recommended (30 m x 0.25 mm ID, 0.25 µm film thickness).

3. GC-MS Conditions:

Table 4: GC-MS Method Parameters

ParameterCondition
Injector Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Carrier Gas Helium, constant flow of 1.0 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500

4. Data Analysis:

  • The mass spectrum of the derivatized N-(2-amino-4-methylphenyl)acetamide will show a molecular ion peak corresponding to the silylated derivative.

  • Characteristic fragmentation patterns can be used for structural confirmation.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Add Derivatizing Agent & Heat dissolve->derivatize inject Inject Derivatized Sample derivatize->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect analyze Analyze Mass Spectrum detect->analyze identify Identify Compound analyze->identify report Generate Report identify->report

Caption: The workflow for GC-MS analysis, including the crucial derivatization step.

Spectroscopic Analysis: Structural Elucidation

Spectroscopic techniques provide invaluable information for the structural confirmation of N-(2-amino-4-methylphenyl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure.

¹H NMR Spectroscopy (Proton NMR)

  • Expected Chemical Shifts (in CDCl₃ or DMSO-d₆):

    • Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm. The substitution pattern will lead to distinct splitting patterns (doublets, singlets, or multiplets).

    • Amine (-NH₂) Protons: A broad singlet, typically in the range of δ 3.5-5.0 ppm. The chemical shift is concentration and solvent dependent.

    • Amide (-NH) Proton: A singlet or broad singlet, typically downfield in the range of δ 7.5-9.0 ppm.

    • Methyl (-CH₃) Protons: A sharp singlet around δ 2.0-2.5 ppm.

    • Acetyl (-COCH₃) Protons: A sharp singlet around δ 2.0-2.2 ppm.

¹³C NMR Spectroscopy (Carbon NMR)

  • Expected Chemical Shifts (in CDCl₃ or DMSO-d₆):

    • Aromatic Carbons: Signals in the range of δ 110-150 ppm. Carbons attached to nitrogen will be shifted accordingly.

    • Carbonyl Carbon (-C=O): A signal in the range of δ 168-172 ppm.

    • Methyl Carbon (-CH₃): A signal around δ 20-25 ppm.

    • Acetyl Carbon (-COCH₃): A signal around δ 23-28 ppm.

Protocol 3: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

  • Interpretation: Assign the observed signals to the corresponding protons and carbons in the molecule based on their chemical shifts, integration values (for ¹H NMR), and splitting patterns.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorption Bands:

Table 5: Expected FTIR Absorption Bands for N-(2-amino-4-methylphenyl)acetamide

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
N-H (Amine) Stretching3400-3300 (two bands, asymmetric and symmetric)[9][10]
N-H (Amide) Stretching~3300
C-H (Aromatic) Stretching3100-3000
C-H (Aliphatic) Stretching3000-2850
C=O (Amide I) Stretching1680-1630[11]
N-H (Amine/Amide) Bending1650-1580[10]
C=C (Aromatic) Stretching1600-1450
C-N Stretching1335-1250 (aromatic amine)[10]

Protocol 4: FTIR Spectroscopic Analysis

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in N-(2-amino-4-methylphenyl)acetamide.

Conclusion

The analytical methods and protocols detailed in this application note provide a robust framework for the comprehensive characterization of N-(2-amino-4-methylphenyl)acetamide. The combination of chromatographic and spectroscopic techniques allows for the unambiguous confirmation of its identity, purity, and structure. Adherence to these protocols will enable researchers and scientists to generate high-quality, reliable data essential for drug development and chemical research.

References

  • A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives - PubMed. (2008). Retrieved from [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed. (n.d.). Retrieved from [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines | Analytical Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2012). Retrieved from [Link]

  • FTIR spectra of synthesized aromatic amides (I, II, III and IV) - ResearchGate. (n.d.). Retrieved from [Link]

  • NMR Spectra of Anilines | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. (n.d.). Retrieved from [Link]

  • N-(2-amino-4-methylphenyl)acetamide | C9H12N2O | CID 330040 - PubChem. (n.d.). Retrieved from [Link]

  • 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.). Retrieved from [Link]

  • Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives - ACS Publications. (n.d.). Retrieved from [Link]

  • Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Isotopic multiplets in the carbon-13 NMR spectra of aniline derivatives and nucleosides with partially deuterated amino groups: effect of intra- and intermolecular hydrogen bonding | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

  • Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - ResearchGate. (n.d.). Retrieved from [Link]

  • 2-Amino-N-(2-fluoro-4-methylphenyl)acetamide hydrochloride | C9H12ClFN2O - PubChem. (n.d.). Retrieved from [Link]

  • Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed. (2013). Retrieved from [Link]

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Chemical Properties of Acetamide, N-(2-methylphenyl)- (CAS 120-66-1) - Cheméo. (n.d.). Retrieved from [Link]

  • ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions.... - ResearchGate. (n.d.). Retrieved from [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story | Spectroscopy Online. (2020). Retrieved from [Link]

  • IR: amines. (n.d.). Retrieved from [Link]

  • (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - ResearchGate. (n.d.). Retrieved from [Link]

  • Showing Compound Acetamide (FDB008298) - FooDB. (2010). Retrieved from [Link]

  • N-(3-amino-4-methylphenyl)acetamide | C9H12N2O | CID 22865 - PubChem. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (2023). Retrieved from [Link]

  • material safety data sheet - Capot Chemical. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - N1-(4-Amino-2-chlorophenyl)acetamide - Cole-Parmer. (n.d.). Retrieved from [Link]

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Application

Application Notes and Protocols for N-(2-amino-4-methylphenyl)acetamide in In Vitro Biological Assays

Introduction: Unveiling the In Vitro Potential of N-(2-amino-4-methylphenyl)acetamide N-(2-amino-4-methylphenyl)acetamide (CAS: 53476-34-9) is an organic compound characterized by a substituted aniline core, featuring bo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the In Vitro Potential of N-(2-amino-4-methylphenyl)acetamide

N-(2-amino-4-methylphenyl)acetamide (CAS: 53476-34-9) is an organic compound characterized by a substituted aniline core, featuring both a primary amine and an acetamide group on the phenyl ring.[1] Its structure, belonging to the broader class of aromatic amines, suggests a range of potential biological activities that warrant investigation. Aromatic amines are a significant class of compounds in industrial chemistry and pharmacology, known for their diverse interactions with biological systems.[2] Many have been identified as potent carcinogens and mutagens, often following metabolic activation, while others form the backbone of various pharmaceuticals.[2][3]

The presence of the acetamide moiety can modulate the compound's physicochemical properties and metabolic fate compared to a simple diamine. This guide provides a detailed framework for researchers, scientists, and drug development professionals to systematically evaluate the in vitro biological profile of N-(2-amino-4-methylphenyl)acetamide. The protocols herein are designed as self-validating systems, emphasizing scientific causality and robust data generation. We will focus on three primary areas of investigation predicted by the compound's chemical structure: General Cytotoxicity , Metabolic Enzyme Interaction , and Potential Genotoxicity .

Physicochemical Properties for Assay Development

Before commencing any in vitro assay, understanding the compound's fundamental properties is critical for accurate and reproducible results. This data informs stock solution preparation, solvent choice, and potential for compound precipitation in aqueous assay buffers.

PropertyValueSource
Molecular Formula C₉H₁₂N₂OPubChem[1]
Molecular Weight 164.20 g/mol PubChem[1]
XLogP3 (Lipophilicity) 0.4PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]

Insight: The low XLogP3 value suggests moderate lipophilicity and likely reasonable solubility in aqueous media with the aid of a small percentage of an organic co-solvent like Dimethyl Sulfoxide (DMSO).

Section 1: General Cytotoxicity Assessment

Scientific Rationale: The initial step in characterizing any novel compound is to determine its effect on cell viability. This establishes a therapeutic or toxicity window, providing essential concentration ranges for subsequent, more specific mechanistic assays. Aromatic amines can exert toxicity through various mechanisms, including oxidative stress and mitochondrial dysfunction.[2] We will employ the MTT assay, a standard colorimetric method that measures metabolic activity as an indicator of cell viability.[4]

Protocol 1: MTT Assay for Cell Viability

This protocol measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases.[4]

Workflow Diagram: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_cells Seed Cells in 96-well plate (e.g., HepG2 at 1x10^4 cells/well) prep_compound Prepare serial dilutions of N-(2-amino-4-methylphenyl)acetamide in DMSO/media treat Treat cells with compound dilutions (24, 48, or 72 hours) prep_cells->treat add_mtt Add MTT Reagent (e.g., 5 mg/mL solution) treat->add_mtt incubate_mtt Incubate for 2-4 hours at 37°C add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO or acidified isopropanol) incubate_mtt->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate analyze Calculate % Viability vs. Vehicle Control Determine IC50 value read_plate->analyze

Caption: Workflow for determining cytotoxicity using the MTT assay.

Materials:

  • N-(2-amino-4-methylphenyl)acetamide

  • Human hepatoma cell line (e.g., HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • DMSO (ACS grade)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 100 mM stock solution of N-(2-amino-4-methylphenyl)acetamide in DMSO. Create a series of working solutions by serially diluting the stock in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100, 250, 500, 1000 µM). The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. Monitor for the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to fully dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) x 100 Plot the % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Section 2: Interaction with Metabolic Enzymes (Cytochrome P450)

Scientific Rationale: Aromatic amines are frequently metabolized by Cytochrome P450 (CYP450) enzymes, a critical step that can lead to either detoxification or bioactivation into reactive, potentially toxic metabolites.[5] Assessing the inhibitory potential of N-(2-amino-4-methylphenyl)acetamide against key CYP450 isoforms (e.g., CYP3A4, CYP2D6, CYP1A2) is crucial for predicting drug-drug interactions and understanding its metabolic profile. This protocol uses a fluorescent probe-based assay, which is a common high-throughput screening method.[6]

Protocol 2: In Vitro CYP450 Inhibition Assay (Fluorometric)

This protocol measures the ability of the test compound to inhibit the activity of a specific CYP450 isoform by monitoring the decreased formation of a fluorescent product from a known probe substrate.

Workflow Diagram: CYP450 Inhibition Assay

CYP450_Workflow cluster_prep Reagent Preparation cluster_incubation Reaction & Incubation cluster_readout Data Acquisition & Analysis prep_compound Prepare serial dilutions of N-(2-amino-4-methylphenyl)acetamide plate_loading Add master mix, test compound, and known inhibitor (control) to 96-well plate prep_compound->plate_loading prep_enzyme Prepare CYP450/NADPH-regenerating system master mix prep_enzyme->plate_loading pre_incubate Pre-incubate at 37°C for 10 min plate_loading->pre_incubate initiate Initiate reaction by adding fluorogenic probe substrate pre_incubate->initiate incubate Incubate at 37°C for specified time initiate->incubate stop_reaction Stop reaction (e.g., with acetonitrile) incubate->stop_reaction read_plate Read Fluorescence (Ex/Em specific to probe) stop_reaction->read_plate analyze Calculate % Inhibition Determine IC50 value read_plate->analyze

Caption: General workflow for a fluorometric CYP450 inhibition assay.

Materials:

  • N-(2-amino-4-methylphenyl)acetamide

  • Recombinant human CYP450 enzymes (e.g., CYP3A4, CYP1A2)

  • NADPH-regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Fluorogenic probe substrates (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC) for CYP3A4)

  • Known potent inhibitors for each isoform (e.g., Ketoconazole for CYP3A4)

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of N-(2-amino-4-methylphenyl)acetamide and the known positive control inhibitor in the reaction buffer.

  • Reaction Setup: In a 96-well black plate, add the following in order:

    • Reaction buffer.

    • Test compound dilutions or positive control inhibitor.

    • CYP450 enzyme and the NADPH-regenerating system.

    • Include "100% activity" wells (no inhibitor) and "no enzyme" blank wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the test compound to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic probe substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes), protected from light. The time should be within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding a stop solution, such as acetonitrile or 0.1 M Tris-base/acetonitrile (80:20 v/v).

  • Data Acquisition: Read the fluorescence intensity on a microplate reader using the excitation and emission wavelengths specific to the fluorescent product.

  • Data Analysis: Calculate the percent inhibition for each concentration: % Inhibition = [1 - (Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_100%Activity - Fluorescence_Blank)] x 100 Plot the % Inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Section 3: Assessment of Genotoxic Potential

Scientific Rationale: The primary amine on the aromatic ring is a structural alert for potential mutagenicity.[5] Metabolic activation can convert aromatic amines into reactive electrophilic species (e.g., N-hydroxylamines) that can form DNA adducts, leading to mutations.[3][5] The bacterial reverse mutation assay, or Ames test, is a regulatory-accepted standard for assessing mutagenic properties.[5] It uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, measuring if a chemical can cause a reverse mutation that allows the bacteria to grow in a histidine-deficient medium.

Protocol 3: Ames Test for Mutagenicity (Plate Incorporation Method)

This protocol assesses the mutagenic potential of a compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium. The assay is performed both with and without a metabolic activation system (S9 fraction).

Workflow Diagram: Ames Test (Plate Incorporation)

Ames_Workflow cluster_prep Preparation cluster_exposure Exposure & Plating cluster_readout Incubation & Analysis prep_compound Prepare dilutions of N-(2-amino-4-methylphenyl)acetamide mix_components In a tube, mix: Test compound Bacterial culture Buffer (-S9) or S9 mix (+S9) prep_compound->mix_components prep_culture Grow overnight cultures of Salmonella strains (e.g., TA98, TA100) prep_culture->mix_components prep_s9 Prepare S9 mix for metabolic activation (+S9 condition) prep_s9->mix_components add_top_agar Add molten top agar (with trace histidine/biotin) mix_components->add_top_agar plate Pour mixture onto minimal glucose agar plates add_top_agar->plate incubate Incubate plates at 37°C for 48-72 hours plate->incubate count Count revertant colonies on each plate incubate->count analyze Compare colony counts to solvent control. A ≥2-fold increase is typically considered positive. count->analyze

Caption: Workflow for the Ames bacterial reverse mutation assay.

Materials:

  • N-(2-amino-4-methylphenyl)acetamide

  • Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions)

  • S9 fraction from Aroclor 1254-induced rat liver, with cofactors (S9 mix)

  • Minimal glucose agar plates

  • Top agar (containing trace amounts of histidine and biotin)

  • Positive controls (e.g., Sodium Azide for TA100 without S9; 2-Aminoanthracene for TA98/TA100 with S9)

  • Solvent (e.g., DMSO)

Step-by-Step Methodology:

  • Preparation: Prepare several dilutions of the test compound in DMSO. Grow overnight cultures of the Salmonella strains. Prepare the S9 mix if not using a commercial kit.

  • Plate Incorporation: For each concentration and each strain (in both +S9 and -S9 conditions): a. To a sterile tube, add 100 µL of the bacterial culture. b. Add 50 µL of the test compound dilution. c. Add 500 µL of phosphate buffer (for -S9 condition) or 500 µL of S9 mix (for +S9 condition). d. Vortex gently and pre-incubate at 37°C for 20-30 minutes.

  • Plating: Add 2 mL of molten top agar (kept at 45°C) to the tube, vortex briefly, and immediately pour the entire contents onto a minimal glucose agar plate. Swirl the plate to ensure even distribution.

  • Controls: Prepare plates for a solvent control (DMSO only) and a known positive control for each strain/condition.

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate them at 37°C for 48-72 hours.

  • Colony Counting: Count the number of visible revertant colonies on each plate. Also, examine the background bacterial lawn for signs of cytotoxicity (thinning or absence).

  • Data Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the mean count of the solvent control. The result should be reproducible. Cytotoxicity at high concentrations can confound the results and should be noted.

Conclusion

This document provides a foundational strategy for the in vitro characterization of N-(2-amino-4-methylphenyl)acetamide. By systematically evaluating its cytotoxicity, potential for metabolic enzyme inhibition, and genotoxicity, researchers can build a comprehensive preliminary profile of the compound's biological activity. The results from these assays will guide further investigation, such as exploring specific mechanisms of action or progressing to more complex in vitro or in vivo models. Adherence to these detailed, self-validating protocols will ensure the generation of high-quality, reliable data essential for drug discovery and chemical safety assessment.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 330040, N-(2-amino-4-methylphenyl)acetamide. Retrieved from [Link].

  • Piegari, M., & Fallacara, A. L. (2020). In silico predictions of genotoxicity for aromatic amines. IMR Press. Available at: [Link].

  • Shahin, M. M. (1987). The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxicity of benzidine. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. Available at: [Link].

  • ResearchGate (2012). Can anybody recommend a good source for enzyme inhibition assay protocols?. Available at: [Link].

  • Benigni, R., & Passerini, L. (2002). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. Mutation Research/Reviews in Mutation Research. Available at: [Link].

  • ResearchGate (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. Available at: [Link].

  • Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Medicinal Chemistry. Available at: [Link].

  • Da-Ta Biotech (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Available at: [Link].

  • Lall, N., & Kishore, N. (2022). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link].

Sources

Method

Laboratory preparation of "N-(2-amino-4-methylphenyl)acetamide"

An Application Guide for the Regioselective Synthesis of N-(2-amino-4-methylphenyl)acetamide This document provides a detailed protocol and scientific rationale for the laboratory-scale synthesis of N-(2-amino-4-methylph...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Regioselective Synthesis of N-(2-amino-4-methylphenyl)acetamide

This document provides a detailed protocol and scientific rationale for the laboratory-scale synthesis of N-(2-amino-4-methylphenyl)acetamide, a valuable intermediate in the development of various chemical entities. This guide is intended for researchers and professionals in organic synthesis and drug development, offering in-depth insights into the practical and theoretical aspects of the procedure.

Introduction and Strategic Overview

N-(2-amino-4-methylphenyl)acetamide is an important building block characterized by a substituted aniline core. Its preparation involves the selective acylation of one of two primary amino groups on the 2,4-diaminotoluene precursor. The successful synthesis hinges on exploiting the inherent differences in the nucleophilicity and steric environment of the two amine functionalities.

The chosen synthetic strategy is the direct, regioselective N-acetylation of 2,4-diaminotoluene using acetic anhydride. The amino group at the 4-position (para to the methyl group) is more sterically accessible and electronically favored for nucleophilic attack compared to the sterically hindered amino group at the 2-position (ortho to the methyl group). By carefully controlling the reaction conditions, particularly temperature and the rate of reagent addition, we can achieve preferential acetylation at the C4-amine, minimizing the formation of the di-acetylated byproduct.

Reaction Mechanism and Scientific Rationale

The core of this synthesis is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the more reactive C4-amino group attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, expelling an acetate ion as the leaving group and forming the protonated amide. A final deprotonation step, typically by another molecule of the diamine or a weak base, yields the final N-(2-amino-4-methylphenyl)acetamide product and acetic acid as a byproduct.

Controlling the reaction stoichiometry and temperature is paramount. Using a slight excess of the diamine or precisely one equivalent of the acetylating agent can favor mono-acetylation. Performing the reaction at low temperatures (0-5 °C) slows down the reaction rate, enhancing the kinetic selectivity for the more reactive C4-amino group.

ReactionMechanism cluster_product Product Reactant1 2,4-Diaminotoluene Product N-(2-amino-4-methylphenyl)acetamide Reactant1->Product 1. Nucleophilic Attack 2. Tetrahedral Intermediate 3. Elimination of Acetate (Controlled Conditions) Reactant2 Acetic Anhydride Reactant2->Product

Caption: Overall reaction scheme for selective N-acetylation.

Hazard Assessment and Safe Laboratory Practice

This procedure involves hazardous materials that require strict adherence to safety protocols. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, chemical splash goggles, and nitrile gloves.

  • 2,4-Diaminotoluene (Toluene-2,4-diamine): This compound is toxic if swallowed or in contact with skin.[1] It is a suspected carcinogen and mutagen and may cause an allergic skin reaction.[1][2] It is also toxic to aquatic life with long-lasting effects.[1] The solid tends to darken upon exposure to air and light.[3]

  • Acetic Anhydride: A corrosive and flammable liquid and vapor.[4] It causes severe skin burns and eye damage and can be fatal if inhaled.[4] It reacts violently with water.

  • Glacial Acetic Acid: Corrosive, causes severe skin burns and eye damage.

  • Sodium Bicarbonate (NaHCO₃): Generally low hazard, but dust can cause minor respiratory irritation. Used to neutralize acid.

All chemical waste must be collected in appropriately labeled containers and disposed of according to institutional and local environmental regulations.

Detailed Experimental Protocol

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
2,4-Diaminotoluene122.175.00 g40.91.0
Glacial Acetic Acid60.0550 mL--
Acetic Anhydride102.094.0 mL (4.32 g)42.31.03
Deionized Water18.02~500 mL--
Saturated NaHCO₃ solution-~100 mL--
Ethanol (for recrystallization)46.07As needed--
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Heating mantle with controller

  • Büchner funnel and filter flask assembly

  • Filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Reaction Setup: Assemble the 250 mL three-neck flask with a magnetic stir bar, a dropping funnel in one neck, and a thermometer in another.

  • Dissolution: In the fume hood, charge the flask with 2,4-diaminotoluene (5.00 g, 40.9 mmol) and glacial acetic acid (50 mL). Stir the mixture until the solid is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

  • Reagent Addition: Measure acetic anhydride (4.0 mL, 42.3 mmol) into the dropping funnel. Add the acetic anhydride to the cooled solution dropwise over a period of 20-30 minutes. Causality Check: This slow addition is critical to maintain the low temperature, preventing an exothermic runaway and minimizing the formation of the di-acetylated side product.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2 hours.

  • Precipitation (Work-up): Slowly pour the reaction mixture into a beaker containing 400 mL of ice-cold deionized water while stirring vigorously. A precipitate should form.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases and the pH is approximately 7-8. This step removes excess acetic acid and precipitates any remaining product from its acid salt form.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 50 mL).

  • Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol. If the solid does not dissolve completely, add hot deionized water dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Final Collection & Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1) mixture, and dry them in a vacuum oven at 50-60 °C to a constant weight.

Caption: Step-by-step experimental workflow for the synthesis.

Product Characterization

To confirm the identity and purity of the synthesized N-(2-amino-4-methylphenyl)acetamide, the following analytical techniques are recommended.

  • Appearance: Off-white to light brown crystalline solid.

  • Molecular Formula: C₉H₁₂N₂O[5]

  • Molar Mass: 164.20 g/mol [5]

  • Melting Point: The literature melting point should be determined and compared.

  • FTIR Spectroscopy (KBr Pellet, cm⁻¹):

    • ~3450-3300: Two distinct N-H stretching bands (asymmetric and symmetric) from the primary amine (-NH₂).

    • ~3250: N-H stretching band from the secondary amide (-NH-C=O).

    • ~1660: Strong C=O (Amide I) stretching band.

    • ~1550: N-H bending (Amide II) band.

  • ¹H NMR Spectroscopy (DMSO-d₆, δ ppm):

    • ~9.0-9.5 (s, 1H): -NH proton of the amide group.

    • ~6.5-7.0 (m, 3H): Aromatic protons.

    • ~4.5-5.0 (s, 2H): -NH₂ protons of the primary amine group.

    • ~2.1 (s, 3H): -CH₃ protons of the toluene ring.

    • ~2.0 (s, 3H): -CH₃ protons of the acetyl group.

  • Mass Spectrometry (ESI+):

    • Expected m/z: 165.10 [M+H]⁺.

Conclusion

This protocol outlines a reliable and efficient method for the laboratory synthesis of N-(2-amino-4-methylphenyl)acetamide via regioselective acetylation. The key to a successful outcome lies in the precise control of reaction temperature and stoichiometry to favor the desired mono-acylated product. Adherence to the described safety procedures is essential due to the hazardous nature of the reagents involved. The provided characterization data serves as a benchmark for validating the final product's identity and purity.

References

  • N-(2-amino-4-methylphenyl)acetamide | C9H12N2O | CID 330040 - PubChem. Available from: [Link]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity - Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • Selective acetylation of toluene to 4-methylacetophenone over zeolite catalysts - ScienceDirect. Available from: [Link]

  • 2,4-Diaminotoluene | C7H10N2 | CID 7261 - PubChem. Available from: [Link]

  • Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule - ResearchGate. Available from: [Link]

  • Selective acetylation of primary amino groups with phenyl acetate: Simple conversion of polyamines into N,N'-diacetyl derivatives - ResearchGate. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(2-amino-4-methylphenyl)acetamide

Welcome to the technical support center for the synthesis of N-(2-amino-4-methylphenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide clear, actionable solution...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(2-amino-4-methylphenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide clear, actionable solutions to common experimental challenges. Drawing from established chemical principles and field-proven insights, this document offers a structured approach to troubleshooting and optimizing your synthesis.

The synthesis of N-(2-amino-4-methylphenyl)acetamide is a crucial process for creating intermediates used in various fields, including the development of pharmaceuticals and specialized dyes. The most common and reliable synthetic route involves a two-step process: the acetylation of 4-methyl-2-nitroaniline to form an amide intermediate, followed by the selective reduction of the nitro group. This guide will address potential issues in both stages of this synthesis.

Core Synthesis Workflow

The overall synthetic strategy is designed to protect the more reactive amino group while the nitro group is introduced (if starting from p-toluidine) and subsequently reduced. In the more direct route from commercially available 4-methyl-2-nitroaniline, the initial acetylation step is not for protection in the traditional sense, but to form the precursor N-(4-methyl-2-nitrophenyl)acetamide, which is then reduced to the target compound.

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Reduction A 4-Methyl-2-nitroaniline B N-(4-methyl-2-nitrophenyl)acetamide A->B Acetic Anhydride, Glacial Acetic Acid C N-(2-amino-4-methylphenyl)acetamide B->C e.g., H2, Pd/C or SnCl2, HCl D Purified Final Product C->D Recrystallization

Caption: General two-step workflow for the synthesis of N-(2-amino-4-methylphenyl)acetamide.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.

Issue 1: Low or No Yield in Acetylation Step (Step 1)

Question: I am getting a very low yield, or no product at all, during the acetylation of 4-methyl-2-nitroaniline. What could be the cause?

Answer: This is a common issue that can typically be traced back to reagent quality or reaction conditions.

  • Probable Cause 1: Inactive Acetic Anhydride. Acetic anhydride is highly susceptible to hydrolysis. If it has been exposed to atmospheric moisture, it will convert to acetic acid, rendering it ineffective as an acetylating agent.

    • Solution: Use a freshly opened bottle of acetic anhydride or distill the reagent prior to use. Always handle it in a dry environment and ensure your glassware is thoroughly dried.

  • Probable Cause 2: Insufficient Reaction Time or Temperature. While acetylation of anilines is often rapid, the presence of the deactivating nitro group can slow the reaction rate.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A common mobile phase is a mixture of ethyl acetate and hexane (e.g., 50:50).[1] If the starting material spot persists, consider extending the reaction time or applying gentle heat (e.g., 50-60 °C) to drive the reaction to completion.[2]

  • Probable Cause 3: Impure Starting Material. The commercial 4-methyl-2-nitroaniline may contain positional isomers from its own synthesis, which could react at different rates or introduce impurities that complicate isolation.

    • Solution: Check the purity of your starting material via melting point or TLC. If necessary, purify the 4-methyl-2-nitroaniline by recrystallization before proceeding with the acetylation.

Issue 2: Incomplete Reduction or Multiple Products in Reduction Step (Step 2)

Question: After the reduction step, my TLC plate shows the presence of the starting material (the nitro compound) and/or multiple other spots in addition to my desired product. Why is this happening?

Answer: Incomplete reduction or the formation of side products is a critical challenge in this step. The outcome is highly dependent on the choice of reducing agent and reaction conditions.

  • Probable Cause 1: Catalyst Poisoning or Insufficient Catalyst (Catalytic Hydrogenation). If you are using catalytic hydrogenation (e.g., H₂ gas with a Palladium on Carbon catalyst), trace impurities such as sulfur or halide compounds in your starting material or solvent can poison the catalyst, rendering it inactive.

    • Solution: Ensure high-purity starting materials and solvents. If poisoning is suspected, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) may help. For persistent issues, consider an alternative reduction method.

  • Probable Cause 2: Insufficient Reducing Agent (Metal-Acid Reduction). When using methods like Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or Iron (Fe) in acetic acid, stoichiometry is critical. An insufficient amount of the metal reductant will lead to an incomplete reaction.

    • Solution: Ensure you are using the correct molar equivalents of the reducing agent. It is common to use a stoichiometric excess to drive the reaction to completion. Monitor the reaction by TLC until the starting nitro compound is fully consumed.

  • Probable Cause 3: Formation of Intermediates. The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. Under certain conditions, these can be stable enough to be observed as side products.

    • Solution: Ensure the reaction conditions (temperature, time, and reagent concentration) are robust enough to facilitate complete reduction to the amine. Extending the reaction time or increasing the temperature may be necessary.

  • Probable Cause 4: Hydrolysis of the Acetyl Group. If the reduction is performed under harsh acidic or basic conditions for an extended period, the acetamide functional group can be hydrolyzed back to a free amine, leading to the formation of 4-methyl-1,2-phenylenediamine as a byproduct.

    • Solution: Use milder reduction conditions where possible. If strong acid is required, carefully control the reaction time and temperature to minimize hydrolysis of the amide.

Issue 3: Product "Oils Out" or Fails to Crystallize During Purification

Question: I am trying to purify my final product by recrystallization, but it separates as an oil instead of forming crystals. How can I resolve this?

Answer: "Oiling out" is a common crystallization problem that occurs when the melting point of the impure solid is lower than the boiling point of the solvent, or when the solution is supersaturated.[3]

  • Probable Cause 1: High Impurity Level. Significant amounts of impurities depress the melting point of the solid, making crystallization difficult.

    • Solution: If the product is heavily contaminated, first attempt a purification by column chromatography to remove the bulk of the impurities. The enriched fractions can then be combined and recrystallized.

  • Probable Cause 2: Inappropriate Solvent or Cooling Rate. The chosen solvent may be too good, keeping the product dissolved even at low temperatures. Alternatively, cooling the solution too quickly can favor oil formation over crystal lattice formation.

    • Solution:

      • Solvent System: Try a different solvent or a solvent pair (e.g., ethanol/water). Dissolve the compound in a minimum amount of hot ethanol, then slowly add water dropwise until the solution becomes faintly turbid. Re-heat to clarify and then allow to cool slowly.

      • Slow Cooling: Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath. Avoid shocking the hot solution by placing it directly into the ice bath.

      • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure product.

Frequently Asked Questions (FAQs)

Q1: Why is it often necessary to protect an amino group by acetylation before performing other reactions like nitration? A1: The amino group (-NH₂) is a powerful activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[2] However, in strongly acidic conditions, such as those used for nitration (a mixture of nitric and sulfuric acids), the amino group is protonated to form an ammonium ion (-NH₃⁺). This ion is strongly deactivating and a meta-director.[4] Acetylation converts the amino group to an acetamido group (-NHCOCH₃), which is still an ortho-, para-director but is less activating and protects the amine from oxidation by the strong acid.[5]

Q2: What are the pros and cons of different methods for reducing the nitro group in N-(4-methyl-2-nitrophenyl)acetamide? A2: The choice of reduction method depends on factors like lab equipment availability, scale, and sensitivity of other functional groups.

Reduction MethodProsCons
Catalytic Hydrogenation (H₂, Pd/C) High yield, clean reaction, easy product isolation (filtration of catalyst).Requires specialized equipment (hydrogenator), catalyst can be pyrophoric and susceptible to poisoning.
Tin(II) Chloride (SnCl₂, HCl) Effective and reliable, works well on a lab scale.Generates tin-based waste, workup can be cumbersome to remove all metal salts.
Iron (Fe) in Acetic Acid Inexpensive, environmentally safer than other metals.Can sometimes be slower, and removal of iron salts during workup is necessary.
Sodium Dithionite (Na₂S₂O₄) Mild conditions, useful if other reducible functional groups are present.Often requires a two-phase system, and yields can be variable.

Q3: How can I confirm the identity and purity of my final product, N-(2-amino-4-methylphenyl)acetamide? A3: A combination of analytical techniques should be used for full characterization.[6]

  • Thin Layer Chromatography (TLC): A quick check for purity. A pure compound should ideally show a single spot.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

  • FTIR Spectroscopy: Look for characteristic peaks: N-H stretching of the primary amine (around 3300-3500 cm⁻¹, two bands), N-H stretching of the amide (around 3300 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), and aromatic C-H stretching.

  • ¹H NMR Spectroscopy: This provides the most definitive structural information. Expect to see distinct signals for the aromatic protons, the methyl group protons, the amine (-NH₂) protons, the amide (N-H) proton, and the acetyl methyl protons. The integration of these signals should correspond to the number of protons in each environment.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. Look for the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺).[1]

Troubleshooting_Tree A Problem Encountered B Low Yield A->B C Impure Product (TLC) A->C D Purification Issues A->D E Which Step? B->E L Side Reactions? C->L M Incomplete Reaction? C->M Q Product 'Oils Out'? D->Q F Acetylation E->F Step 1 G Reduction E->G Step 2 H Check Acetic Anhydride (Use Fresh/Distilled) F->H I Monitor by TLC (Increase Time/Temp) F->I J Check Catalyst Activity (Increase Loading) G->J K Check Reductant Stoichiometry G->K O Amide Hydrolysis? L->O N Extend Reaction Time/ Increase Temperature M->N P Use Milder Conditions O->P R Try Solvent Pair (e.g., Ethanol/Water) Q->R Yes S Cool Slowly & Scratch Flask Q->S Yes T Consider Column Chromatography First Q->T If Persistent

Caption: A decision tree for troubleshooting common synthesis issues.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(4-methyl-2-nitrophenyl)acetamide (Step 1)

This protocol is adapted from standard laboratory procedures for the acetylation of substituted anilines.[4][7]

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methyl-2-nitroaniline (e.g., 10.0 g, 65.7 mmol) in glacial acetic acid (50 mL).

  • Reagent Addition: To the stirred solution, slowly add acetic anhydride (e.g., 7.5 mL, 79.0 mmol, 1.2 equivalents). An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC (e.g., 1:1 Ethyl Acetate:Hexane) until the starting aniline spot is no longer visible. If the reaction is sluggish, heat the mixture to 50-60 °C for 30 minutes.

  • Isolation: Once the reaction is complete, pour the warm reaction mixture slowly into a beaker containing 250 mL of crushed ice and water while stirring vigorously.

  • Filtration: A yellow precipitate of N-(4-methyl-2-nitrophenyl)acetamide will form. Allow it to stir for 15-20 minutes to complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

  • Drying: Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 50 °C). The product can be used in the next step or recrystallized from an ethanol/water mixture for higher purity.[3]

Protocol 2: Synthesis of N-(2-amino-4-methylphenyl)acetamide (Step 2, via Catalytic Hydrogenation)

This protocol outlines a standard method for the reduction of an aromatic nitro group.

  • Setup: To a heavy-walled hydrogenation flask, add the N-(4-methyl-2-nitrophenyl)acetamide (e.g., 5.0 g, 25.7 mmol) and a suitable solvent such as ethanol or ethyl acetate (100 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (e.g., 250 mg, ~5 wt%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Secure the flask to a Parr hydrogenator (or similar apparatus). Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel with hydrogen (e.g., 40-50 psi) and begin vigorous shaking or stirring.

  • Reaction: The reaction is typically exothermic. Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases (usually 2-4 hours). The progress can also be checked by TLC.

  • Filtration: Once complete, carefully vent the hydrogen pressure and purge the vessel with an inert gas. The Pd/C catalyst is pyrophoric and must not be exposed to air while dry. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with a small amount of the reaction solvent.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude N-(2-amino-4-methylphenyl)acetamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a crystalline solid.

References

  • PubChem. N-(2-amino-4-methylphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

  • Patsnap Eureka. 4-methyl-2-nitroaniline synthesis method. [Link]

  • International Journal of Science and Research. Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. [Link]

  • Journal of Integrated Science & Technology. A review on Synthesis of Aminoacetanilides. [Link]

  • ResearchGate. Scheme 2: Synthesis of 2-{[(4-methylphenyl)sulfonyl]amino}acetamide. [Link]

  • PubMed Central (PMC). N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]

  • The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 5.1.5. Synthesis of 2-Nitro-4-methylaniline. Royal Society of Chemistry. [Link]

  • Hyma Synthesis Pvt. Ltd. Company product listings. [Link]

  • PubMed Central (PMC). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. [Link]

  • Chemistry Online. Microscale - Preparation of 4-methyl-3- and 4-methyl-2-nitroacetanilide from 4-methylaniline. [Link]

Sources

Optimization

Technical Support Center: Synthesis of N-(2-amino-4-methylphenyl)acetamide

Welcome to the technical support center for the synthesis of N-(2-amino-4-methylphenyl)acetamide. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(2-amino-4-methylphenyl)acetamide. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of your synthesis.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific issues you may encounter during the synthesis of N-(2-amino-4-methylphenyl)acetamide, which typically involves the selective reduction of N-(4-methyl-2-nitrophenyl)acetamide.

Q1: My overall yield of N-(2-amino-4-methylphenyl)acetamide is disappointingly low. What are the primary causes?

A1: Low yields often stem from a few critical areas in the synthetic process. A systematic review of your procedure is the best approach.

  • Incomplete Reduction: The most common issue is the incomplete conversion of the nitro starting material. This can be due to several factors:

    • Reagent/Catalyst Activity: The effectiveness of your reducing agent is paramount. For catalytic hydrogenations (e.g., H₂/Pd-C), the catalyst may be old, poisoned, or used in insufficient quantities.[1][2] For metal/acid reductions (e.g., Sn/HCl, Fe/HCl), ensure the metal is of a fine powder consistency to maximize surface area.[2]

    • Reaction Conditions: Some reductions require heat to proceed at a reasonable rate.[2] However, excessive temperatures can promote side reactions. Ensure your reaction time is sufficient for complete conversion, which should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Product Loss During Workup: The product, an aromatic amine, is basic and can be partially soluble in acidic aqueous layers. During extraction, ensure the aqueous layer is made sufficiently basic (pH > 8) to fully deprotonate the amine and drive it into the organic phase.

  • Purification Losses: Overly aggressive purification steps can lead to significant product loss. For instance, using a highly polar solvent system in column chromatography might lead to broad elution bands and difficult separation. Recrystallization with a suboptimal solvent can also result in poor recovery.

Q2: My final product is contaminated with the starting material, N-(4-methyl-2-nitrophenyl)acetamide. How can I drive the reduction to completion?

A2: The presence of starting material indicates an incomplete reaction. Here’s how to optimize the reduction step:

  • Increase Reducing Agent/Catalyst Loading: For metal/acid reductions, a sufficient excess of the metal is crucial. In catalytic hydrogenations, increasing the catalyst loading (e.g., from 5 mol% to 10 mol% of Pd/C) can improve conversion.[1]

  • Verify Catalyst Quality: Catalysts like Palladium on carbon (Pd/C) can be deactivated by improper storage or contaminants.[1] Using a fresh batch of catalyst is a reliable troubleshooting step. Catalyst poisons, such as sulfur or halide compounds, in your starting material or solvent can also inhibit the reaction.[1]

  • Optimize Reaction Conditions:

    • Solvent: The starting material must be fully dissolved in the reaction solvent for the reaction to proceed efficiently.[2] If solubility is an issue, consider a different solvent or a co-solvent system.

    • Temperature and Time: Gently heating the reaction mixture can increase the reaction rate.[2] Extend the reaction time and monitor closely by TLC until the starting material spot is no longer visible.

    • Hydrogen Pressure: For catalytic hydrogenations, increasing the hydrogen pressure can enhance the reaction rate.[2]

Q3: I'm observing significant side products, such as hydroxylamines or azoxy compounds. How can I improve selectivity?

A3: The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species. The formation of side products like azoxy compounds can occur if these intermediates react with each other.[2]

  • Control of Reaction Conditions:

    • Stoichiometry: Ensure a sufficient excess of the reducing agent is used to drive the reaction past the intermediate stages to the desired amine.[2]

    • Temperature: Exothermic reactions can have localized overheating which may promote the formation of side products.[2] Maintain good temperature control throughout the reaction.

  • Choice of Reducing Agent: Some reducing agents are more prone to forming side products than others. Stannous chloride (SnCl₂) is known for its high chemoselectivity in reducing nitro groups with minimal side reactions.[3][4]

Q4: I am struggling with the purification of the final product. What is the most effective method?

A4: The purification of aromatic amines can be challenging due to their basicity and potential for oxidation.

  • Acid-Base Extraction: This is a highly effective technique for separating basic amines from neutral or acidic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an acidic aqueous solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer. Then, basify the aqueous layer with a base (e.g., NaOH) and extract the purified amine back into an organic solvent.

  • Column Chromatography: If your product contains impurities with similar basicity, column chromatography may be necessary. To prevent streaking and improve separation of basic amines on silica gel, it is common to add a small amount of a competing base, like triethylamine (0.1-1%), to the eluent.[5]

  • Recrystallization: If the crude product is of reasonable purity, recrystallization can be an excellent final purification step. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexane, to find conditions that yield high-purity crystals.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for N-(2-amino-4-methylphenyl)acetamide?

A1: The most common and efficient route is the selective reduction of the nitro group of N-(4-methyl-2-nitrophenyl)acetamide. This precursor is typically synthesized by the nitration of N-(4-methylphenyl)acetamide (4-acetamidotoluene).

Q2: Which reducing agents are recommended for the selective reduction of the nitro group in the presence of an amide?

A2: Several reagents can selectively reduce a nitro group without affecting an amide functionality.[6]

  • Catalytic Hydrogenation: H₂ gas with a palladium on carbon (Pd/C) catalyst is a clean and efficient method.

  • Metal/Acid Systems: Tin(II) chloride (SnCl₂) in ethanol or iron (Fe) powder in acetic acid or with ammonium chloride are classic and effective methods.[7]

  • Transfer Hydrogenation: Using a hydrogen donor like triethylsilane with a catalyst like Pd/C can also be effective.[8]

Q3: How can I monitor the progress of the reduction reaction?

A3: Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction.

  • TLC System: A typical eluent system would be a mixture of ethyl acetate and hexane (e.g., 1:1 ratio).

  • Visualization: The starting material (nitro compound) is often a yellow-colored spot, while the product (amine) is typically colorless. Both can be visualized under UV light. The product amine may require staining (e.g., with ninhydrin) for better visualization.

  • Confirmation: The reaction is complete when the starting material spot is no longer visible on the TLC plate.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Exothermic Reactions: Many nitro group reductions are highly exothermic.[9] It is crucial to control the rate of addition of reagents and have adequate cooling available.

  • Flammable Reagents: Handle flammable solvents and hydrogen gas (if used) with extreme care and in a well-ventilated fume hood.

  • Corrosive Materials: Strong acids like HCl are corrosive and should be handled with appropriate personal protective equipment (PPE).

  • Catalyst Handling: Some catalysts, like Raney Nickel, are pyrophoric and must be handled with care. Pd/C can ignite flammable solvents in the presence of air and hydrogen.

Visualizations and Data

Experimental Workflow Diagram

G cluster_0 Synthesis of N-(4-methyl-2-nitrophenyl)acetamide cluster_1 Reduction and Purification start_mat1 N-(4-methylphenyl)acetamide nitration Nitration (e.g., HNO3/H2SO4) start_mat1->nitration intermediate N-(4-methyl-2-nitrophenyl)acetamide nitration->intermediate reduction Selective Reduction (e.g., H2/Pd-C or SnCl2) intermediate->reduction workup Aqueous Workup & Extraction reduction->workup purification Purification (e.g., Recrystallization or Chromatography) workup->purification product N-(2-amino-4-methylphenyl)acetamide purification->product

Caption: Overall synthetic workflow for N-(2-amino-4-methylphenyl)acetamide.

Troubleshooting Logic for Low Yield

G cluster_0 Investigation Phase cluster_1 Possible Causes cluster_2 Solutions start Low Yield Observed check_reduction Analyze Reaction Mixture (TLC, LC-MS) start->check_reduction check_workup Analyze Aqueous & Organic Layers start->check_workup check_purity Analyze Crude Product start->check_purity incomplete_rxn Incomplete Reduction check_reduction->incomplete_rxn side_reactions Side Reactions check_reduction->side_reactions loss_workup Product Loss in Workup check_workup->loss_workup loss_purify Product Loss in Purification check_purity->loss_purify optimize_rxn Optimize Reaction: - Increase Reagent/Catalyst - Change Conditions (T, t) - Use Fresh Reagents incomplete_rxn->optimize_rxn optimize_workup Optimize Workup: - Adjust pH - Use Appropriate Solvents loss_workup->optimize_workup optimize_purify Optimize Purification: - Choose Correct Method - Optimize Solvents loss_purify->optimize_purify side_reactions->optimize_rxn

Caption: Troubleshooting flowchart for addressing low product yield.

Comparison of Common Reduction Methods
MethodReagentsProsCons
Catalytic Hydrogenation H₂, Pd/C (or PtO₂)High yield, clean reaction, easy product isolation.Requires specialized equipment (hydrogenator), catalyst can be poisoned.[1]
Metal/Acid Reduction SnCl₂·2H₂O / EtOH or Fe / HClInexpensive, highly effective, tolerates many functional groups.[3][7]Can be messy, requires careful workup to remove metal salts.
Transfer Hydrogenation Triethylsilane, Pd/CAvoids use of H₂ gas, mild conditions.Reagents can be more expensive.

Experimental Protocol: Reduction using Tin(II) Chloride

This protocol describes a reliable method for the reduction of N-(4-methyl-2-nitrophenyl)acetamide.

Materials:

  • N-(4-methyl-2-nitrophenyl)acetamide

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (absolute)

  • Sodium bicarbonate (5% aqueous solution)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-(4-methyl-2-nitrophenyl)acetamide (1.0 eq).

  • Add absolute ethanol to dissolve the starting material (approx. 10-15 mL per gram of starting material).

  • Add Tin(II) chloride dihydrate (4-5 eq) to the solution.

  • Heat the reaction mixture to 70-75 °C and stir under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexane). The reaction is typically complete within 1-3 hours.[3]

  • Once the starting material is consumed, cool the reaction mixture to room temperature and then pour it slowly into a beaker of ice water.

  • Carefully neutralize the mixture by slowly adding a 5% aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude N-(2-amino-4-methylphenyl)acetamide.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

References

  • Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group - Benchchem. (n.d.).
  • Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. (2025). SAGE Publications Inc.
  • Process for the purification of aromatic amines. (n.d.). Google Patents.
  • Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines - Benchchem. (n.d.).
  • Trichloroacetic acid fueled practical amine purifications. (2022). PubMed Central.
  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage.
  • Process For Preparation And Purification Of An Aromatic Amine. (n.d.). Quick Company.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021). Journal of the Iranian Chemical Society.
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry.
  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. (n.d.). Calvin Digital Commons.
  • Selective reduction of nitro group to amine, in benzene ring containing nitrile? (2019). Chemistry Stack Exchange.
  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
  • Which one is the best procedure for the reduction of aromatic nitro compounds? (2018). ResearchGate.
  • Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. (n.d.). The Royal Society of Chemistry.
  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (n.d.). Indian Journal of Pharmaceutical Education and Research.
  • N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. (2025). PubMed Central.
  • Nitro Reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Reduction of Nitro Groups. (2015). YouTube.

Sources

Troubleshooting

Technical Support Center: Purification of N-(2-amino-4-methylphenyl)acetamide

Welcome to the technical support resource for the purification of N-(2-amino-4-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable s...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of N-(2-amino-4-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges. Authored from the perspective of a Senior Application Scientist, this center combines established chemical principles with practical, field-proven insights to help you achieve the highest purity for your compound.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of N-(2-amino-4-methylphenyl)acetamide.

Q1: What are the most likely impurities in my crude N-(2-amino-4-methylphenyl)acetamide sample?

A1: The impurity profile depends heavily on the synthetic route. A common synthesis involves the reduction of a nitro group followed by acetylation. Therefore, impurities typically fall into these categories:

  • Unreacted Starting Materials: Such as 4-methyl-2-nitroaniline (if the reduction was incomplete) or 2,4-diaminotoluene (if the acetylation was incomplete).

  • Reaction Byproducts: Di-acetylated product, where both the primary and secondary amine groups are acetylated, is a common byproduct, especially if reaction conditions (e.g., excess acetic anhydride, prolonged heating) are too harsh.

  • Positional Isomers: Impurities from the synthesis of the starting materials themselves, which can carry through the reaction sequence.[1]

  • Residual Reagents and Solvents: Acids or bases from the reaction workup and any solvents used.

Q2: My primary purification method will be recrystallization. How do I select the best solvent?

A2: The ideal recrystallization solvent should dissolve N-(2-amino-4-methylphenyl)acetamide well at high temperatures but poorly at low temperatures.[2][3] Given the compound's structure (polar amine and amide groups, moderately non-polar toluene backbone), a moderately polar protic solvent is a good starting point. Ethanol or an ethanol/water mixture is often effective for structurally similar compounds.[4] A systematic solvent screening is the most reliable method.

Q3: During column chromatography, my compound is streaking badly on the TLC plate and giving poor separation. Why is this happening?

A3: This is a classic issue when purifying basic compounds like aromatic amines on standard silica gel. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[5] The basic amine groups on your compound can interact strongly and sometimes irreversibly with these acidic sites, leading to significant band tailing (streaking) and potential product loss on the column.[5][6]

Q4: My purified product is a pale yellow or brown, but I expect a white solid. What causes the color and how can I remove it?

A4: Color in aromatic amines often arises from the oxidation of the amine groups, forming highly colored, conjugated impurities. This can happen if the starting materials were oxidized or if the compound was exposed to air and heat for extended periods.[1] This color can often be removed by treating a solution of the compound with activated charcoal during the recrystallization process. The charcoal adsorbs the colored impurities, which are then removed by hot filtration.

Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during purification.

Guide 1: Troubleshooting Recrystallization

G cluster_start Start: Crude Product in Solvent cluster_problems Problem Identification cluster_solutions Solutions start Dissolve Crude in Minimum Hot Solvent p1 Product Oils Out (Forms Liquid Layer) start->p1 Issue? p2 No Crystals Form Upon Cooling start->p2 Issue? p3 Low Recovery of Purified Product start->p3 Issue? p4 Premature Crystallization During Hot Filtration start->p4 Issue? s1a 1. Re-heat & Add More Solvent 2. Add Anti-Solvent (e.g., Hexane) 3. Pre-purify by Column p1->s1a s1b Triturate oil with cold non-polar solvent to induce crystallization.[2] p1->s1b s2a 1. Scratch inside of flask with glass rod. p2->s2a s2b 2. Add a seed crystal of pure product. p2->s2b s2c 3. Concentrate solution by boiling off some solvent. p2->s2c s3a Too much solvent used. Recover from mother liquor.[2] p3->s3a s3b Compound is too soluble in cold solvent. Change solvent system. p3->s3b s4a Pre-heat filtration funnel and receiving flask.[2] p4->s4a s4b Keep solution hot during transfer. p4->s4b

Problem: The product "oils out" instead of crystallizing.

  • Causality: This occurs when the melting point of the impure solid is depressed below the temperature of the solution. It is common when there is a high concentration of impurities.[1][2]

  • Solutions:

    • Re-dissolve and Dilute: Re-heat the solution until the oil dissolves completely, add a small amount of additional hot solvent, and then allow it to cool much more slowly.

    • Trituration: If an oil persists, cool the mixture and try to induce crystallization by scratching the inside of the flask with a glass rod. If it solidifies, you can attempt to triturate the resulting solid with a cold, non-polar solvent (like hexane) in which the product is insoluble to remove the more soluble impurities.[2]

    • Pre-Purification: If the impurity load is too high, recrystallization may not be effective. A preliminary purification by flash column chromatography to remove the bulk of impurities is recommended before a final recrystallization step.[2]

Problem: Low yield after recrystallization.

  • Causality: This is most often due to using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.[2] It can also happen if the chosen solvent is not ideal, meaning the product has moderate-to-high solubility even at low temperatures.

  • Solutions:

    • Minimize Solvent: Always use the absolute minimum amount of hot solvent required to fully dissolve the crude product.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before moving it to an ice bath. This maximizes the formation of pure crystals.[2]

    • Mother Liquor Recovery: If you suspect significant product loss, you can concentrate the mother liquor (the leftover liquid after filtration) by boiling off some solvent and cooling again to recover a second crop of crystals. Note that this second crop will likely be less pure than the first.

Guide 2: Optimizing Column Chromatography

Problem: Poor separation and tailing of the product spot.

  • Causality: As discussed in the FAQs, the basicity of the two amine groups in N-(2-amino-4-methylphenyl)acetamide causes strong interactions with the acidic silica gel stationary phase.[5][6] This leads to poor elution behavior.

  • Solutions:

    • Mobile Phase Modification: The most common solution is to add a small amount of a competing base to the mobile phase (eluent). Adding 0.5-1% triethylamine (TEA) or ammonium hydroxide to the eluent system (e.g., Hexane/Ethyl Acetate) will neutralize the acidic sites on the silica, allowing your compound to elute more cleanly and symmetrically.[5][6]

    • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a less acidic stationary phase.

      • Basic Alumina: Alumina is generally less acidic than silica and can be a good alternative for purifying basic compounds.

      • Amine-Functionalized Silica: Using a column pre-packed with amine-functionalized silica can provide excellent results by minimizing the strong acid-base interactions that cause tailing.[5]

    • Reversed-Phase Chromatography: For highly polar amines, reversed-phase flash chromatography can be effective. In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (e.g., acetonitrile/water). Making the mobile phase slightly basic (e.g., by adding 0.1% TEA) will ensure the amine is in its free-base form, increasing its retention and improving the likelihood of a successful separation.[6]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is divided into two stages: selecting an appropriate solvent and performing the recrystallization.

Part A: Solvent Screening

  • Place ~20 mg of crude N-(2-amino-4-methylphenyl)acetamide into several small test tubes.

  • To each tube, add 0.5 mL of a different test solvent from the table below.

  • Agitate each tube at room temperature to assess solubility. The ideal solvent will not dissolve the compound at this stage.[3]

  • Heat the tubes that showed poor room-temperature solubility in a hot water bath. Add more solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.

  • The solvent that dissolves the compound when hot and provides a high yield of crystals upon cooling is the best choice.

Table 1: Recrystallization Solvent Screening Guide

Solvent SystemTemperatureExpected Solubility of N-(2-amino-4-methylphenyl)acetamideRationale
EthanolHot (Boiling)HighThe polar hydroxyl group interacts well with the amine and amide functionalities.
Cold (0-5 °C)Low to ModerateThe ethyl backbone is less polar, reducing solubility upon cooling.
Ethanol/WaterHot (Boiling)High (Adjust Ratio)Water acts as an anti-solvent. The optimal ratio will dissolve the compound when hot.
Cold (0-5 °C)Very LowThe high polarity of water significantly reduces solubility at low temperatures, promoting high recovery.
Ethyl AcetateHot (Boiling)Moderate to HighA good balance of polarity for dissolving the compound.
Cold (0-5 °C)LowLess polar than ethanol, often leading to good crystal formation on cooling.
WaterHot & ColdVery LowThe compound is expected to be largely insoluble in water due to the aromatic ring and methyl group.[3]

Part B: Bulk Recrystallization Procedure

  • Place the crude N-(2-amino-4-methylphenyl)acetamide in an appropriately sized Erlenmeyer flask.

  • Add the chosen solvent (e.g., ethanol) in small portions while heating the flask on a hot plate. Swirl continuously.

  • Continue adding hot solvent just until all the solid has dissolved. Avoid adding excess solvent.

  • Optional Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Perform a hot filtration to remove the charcoal or any insoluble impurities. Use a pre-heated funnel to prevent premature crystallization.[2]

  • Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals in a vacuum oven or air dry them completely. Characterize the final product by melting point and spectroscopy.

Protocol 2: Purification by Flash Column Chromatography

G

  • TLC Analysis: First, determine an appropriate eluent system using TLC. Test various ratios of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol). Add 1% triethylamine (TEA) to the solvent mixture to prevent tailing.[5][6] The ideal solvent system should give your product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% Hexane). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring there are no air bubbles. A general rule is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight.

  • Sample Loading: Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent. Gradually increase the polarity of the eluent according to your TLC analysis (e.g., start with 100% Hexane, move to 10% Ethyl Acetate in Hexane, then 20%, etc.). Remember to include 1% TEA in all eluent mixtures.

  • Fraction Collection: Collect the eluent in a series of test tubes (fractions).

  • Analysis and Isolation: Spot each fraction on a TLC plate to identify which ones contain your pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified N-(2-amino-4-methylphenyl)acetamide.

References

  • Process for the purification of aromatic amines.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Is there an easy way to purify organic amines? Biotage. (2023-01-19).
  • Technical Support Center: Purification of N-(2-Aminophenyl)-2-phenylacetamide. Benchchem.
  • Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. IUCr.
  • How do I purify the resulting compound after a nitro- to amine-group reduction? Chemistry Stack Exchange. (2014-12-22).
  • Comparison of the chromatographic separation of aromatic amines at different buffer pH.
  • N-(2-amino-4-methylphenyl)acetamide. PubChem.
  • Acetamide Impurities. BOC Sciences.
  • Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin.
  • The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubiliz
  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • Technical Support Center: Purification of N-(2-fluoro-4-nitrophenyl)
  • N-(3-amino-4-methylphenyl)acetamide. PubChem.
  • Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). Cheméo.
  • Application Notes and Protocols for the Purification of N-(2-Methyl-5-nitrophenyl)
  • Troubleshooting low yield in "N-(2-Methyl-5-nitrophenyl)acetamide" synthesis. Benchchem.

Sources

Optimization

Technical Support Center: Synthesis of N-(2-amino-4-methylphenyl)acetamide

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of N-(2-amino-4-methylphenyl)acetamide. This resource is designed to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of N-(2-amino-4-methylphenyl)acetamide. This resource is designed to provide in-depth troubleshooting guidance and address common challenges encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights to help you navigate potential side reactions and optimize your experimental outcomes.

I. Understanding the Core Synthesis and Potential Pitfalls

The synthesis of N-(2-amino-4-methylphenyl)acetamide typically involves the selective acetylation of one of the two amino groups in 4-methyl-1,2-phenylenediamine. The primary challenge lies in achieving mono-acetylation at the desired position while avoiding common side reactions.

The most prevalent synthetic route is the reaction of 4-methyl-1,2-phenylenediamine with an acetylating agent, such as acetic anhydride or acetyl chloride. The difference in reactivity between the two amino groups—one being ortho to the methyl group and the other meta—is the basis for selective acetylation. However, this selectivity is highly dependent on reaction conditions.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction is producing a significant amount of a di-acetylated byproduct. How can I improve the selectivity for the desired mono-acetylated product?

A1: The formation of the di-acetylated byproduct, N,N'-(4-methyl-1,2-phenylene)diacetamide, is a common issue arising from the over-acetylation of the starting material.[1][2][3] The primary amino group at the 2-position is generally more nucleophilic and sterically accessible, making it the preferred site for the initial acetylation. However, under harsh reaction conditions, the second amino group can also be acetylated.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the molar ratio of the acetylating agent to the 4-methyl-1,2-phenylenediamine. A slight excess (1.0-1.1 equivalents) of the acetylating agent is often sufficient.

  • Reaction Temperature: Perform the reaction at a lower temperature. Starting at 0°C and allowing the reaction to slowly warm to room temperature can significantly enhance selectivity.

  • Slow Addition: Add the acetylating agent dropwise to the solution of the diamine. This maintains a low concentration of the acetylating agent throughout the reaction, favoring mono-acetylation.

  • Solvent Choice: The choice of solvent can influence the relative reactivity of the amino groups. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.

Q2: I am observing an unexpected isomer, N-(3-amino-4-methylphenyl)acetamide, in my product mixture. What could be the cause?

A2: The formation of N-(3-amino-4-methylphenyl)acetamide suggests that the acetylation is occurring at the less reactive amino group.[4] While less common, this can happen under certain conditions.

Causality and Resolution:

  • Steric Hindrance: While the 2-amino group is electronically more activated, significant steric hindrance from a bulky acetylating agent or solvent complex could favor reaction at the less hindered 1-amino group. Consider using a less sterically demanding acetylating agent if applicable.

  • Reaction Kinetics vs. Thermodynamics: At higher temperatures, the reaction may favor the thermodynamically more stable product, which might not be the desired isomer. Running the reaction at lower temperatures generally favors the kinetically controlled product, which is typically the desired N-(2-amino-4-methylphenyl)acetamide.

Q3: After quenching the reaction, I am having difficulty isolating the product. The workup is messy, and I suspect hydrolysis of the product. Is this possible?

A3: Yes, hydrolysis of the amide bond in N-(2-amino-4-methylphenyl)acetamide back to 4-methyl-1,2-phenylenediamine can occur, especially under strong acidic or basic conditions during the workup.[5][6]

Preventative Measures:

  • Mild Quenching: Quench the reaction with a mild base, such as a saturated aqueous solution of sodium bicarbonate, to neutralize any excess acid. Avoid using strong bases like sodium hydroxide.

  • Controlled pH: During extraction and washing steps, maintain the pH of the aqueous phase as close to neutral as possible.

  • Temperature Control: Perform the workup at a low temperature (e.g., using an ice bath) to minimize the rate of hydrolysis.

  • Prompt Isolation: Do not let the reaction mixture sit for extended periods in acidic or basic aqueous solutions. Proceed with extraction and isolation promptly after quenching.

Q4: My final product is discolored, suggesting the presence of oxidation byproducts. How can I prevent this?

A4: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities. This is often exacerbated by the presence of air and light.

Mitigation Strategies:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Protection from Light: Protect the reaction mixture from light by covering the flask with aluminum foil.

  • Antioxidants: In some cases, a small amount of an antioxidant, such as sodium bisulfite, can be added to the reaction mixture or during workup to prevent oxidation.

III. Experimental Protocols and Data

Detailed Protocol for Selective Mono-acetylation

This protocol is designed to maximize the yield of N-(2-amino-4-methylphenyl)acetamide while minimizing side reactions.

Materials:

  • 4-Methyl-1,2-phenylenediamine

  • Acetic Anhydride

  • Dichloromethane (DCM)

  • Saturated Aqueous Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine (1.0 eq) in DCM.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Slow Addition of Acetylating Agent: While stirring, add acetic anhydride (1.05 eq) dropwise to the cooled solution over 15-20 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Table 1: Troubleshooting Guide Summary
Issue Potential Cause Recommended Solution
Di-acetylation Excess acetylating agent, high temperatureControl stoichiometry, lower reaction temperature, slow addition of reagent
Isomer Formation Steric hindrance, thermodynamic controlUse less bulky reagents, lower reaction temperature
Product Hydrolysis Harsh acidic/basic workupUse mild quenching agents, control pH, work at low temperature
Oxidation Exposure to air and lightUse an inert atmosphere, degassed solvents, protect from light

IV. Visualizing Reaction Pathways

The following diagrams illustrate the main synthetic pathway and a common side reaction.

Synthesis_Pathway 4-Methyl-1,2-phenylenediamine 4-Methyl-1,2-phenylenediamine N-(2-amino-4-methylphenyl)acetamide N-(2-amino-4-methylphenyl)acetamide 4-Methyl-1,2-phenylenediamine->N-(2-amino-4-methylphenyl)acetamide Acetic Anhydride (1 eq) DCM, 0°C to RT

Caption: Main synthetic route to the desired product.

Side_Reaction 4-Methyl-1,2-phenylenediamine 4-Methyl-1,2-phenylenediamine N,N'-(4-methyl-1,2-phenylene)diacetamide N,N'-(4-methyl-1,2-phenylene)diacetamide 4-Methyl-1,2-phenylenediamine->N,N'-(4-methyl-1,2-phenylene)diacetamide Acetic Anhydride (>1 eq) High Temperature

Caption: Formation of the di-acetylated side product.

V. References

  • PubChem. (n.d.). N-(2-amino-4-methylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Reynolds, J. D. (2014, April 20). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube. Retrieved from [Link]

  • Foellmann, W., et al. (2012). N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637. Toxicology Mechanisms and Methods, 22(8), 637-643.

  • PubChem. (n.d.). N,N'-diacetyl-p-phenylenediamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-amino-4-methylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Kappe, C. O. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 79(7), 3185-3193.

Sources

Troubleshooting

Technical Support Center: Purification of N-(2-amino-4-methylphenyl)acetamide by Recrystallization

Welcome to the technical support center for the purification of N-(2-amino-4-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-prove...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-(2-amino-4-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this compound. Here, we will address common challenges and provide troubleshooting strategies to ensure the successful purification of your target molecule.

Frequently Asked Questions (FAQs)

General Principles

Q1: What is the underlying principle of recrystallization for purifying N-(2-amino-4-methylphenyl)acetamide?

Recrystallization is a purification technique for solid organic compounds based on differences in solubility.[1][2][3][4] The core principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated solution. As this solution slowly cools, the solubility of the desired compound decreases, leading to the formation of crystals.[1][3] The impurities, ideally, remain dissolved in the solvent (mother liquor) and are separated by filtration.[1][5] This process is highly selective because the molecules of the target compound fit together in a crystal lattice, excluding dissimilar impurity molecules.[6]

Q2: What are the essential characteristics of a good recrystallization solvent for N-(2-amino-4-methylphenyl)acetamide?

Selecting the right solvent is the most critical step for a successful recrystallization.[2][7] An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point. [2][3][7] This temperature-dependent solubility is crucial for obtaining a good yield.

  • Either dissolve impurities well at all temperatures or not at all. [3][7] This allows for their separation from the desired compound.

  • Be chemically inert , meaning it does not react with N-(2-amino-4-methylphenyl)acetamide.[3][7][8]

  • Be sufficiently volatile to be easily removed from the purified crystals.[7][8]

  • Possess a boiling point lower than the melting point of the compound to prevent the compound from melting or "oiling out" instead of crystallizing.[9]

Solvent Selection

Q3: Which solvents are good starting points for the recrystallization of N-(2-amino-4-methylphenyl)acetamide?

Given the structure of N-(2-amino-4-methylphenyl)acetamide, which contains both polar (amino, acetamido) and non-polar (methylphenyl) groups, a solvent of intermediate polarity is often a good choice. A common rule of thumb is "like dissolves like".[1] For acetamide derivatives, solvents like ethanol, methanol, water, or mixtures of these are often effective.[10][11][12] For aromatic amines, sometimes organic acids like acetic acid mixed with other solvents can be used.[13] It is always recommended to perform small-scale solubility tests with a variety of solvents to determine the best option empirically.[1][2]

Q4: How do I perform a solvent selection test?

To select an appropriate solvent, place a small amount of your crude N-(2-amino-4-methylphenyl)acetamide into several test tubes. Add a small amount of a different solvent to each test tube at room temperature and observe the solubility. If the compound dissolves at room temperature, the solvent is too good.[9] If it doesn't dissolve, heat the mixture to the solvent's boiling point. If it dissolves when hot, it is a potentially good solvent.[2] Then, cool the solution to see if crystals form. The solvent that dissolves the compound when hot but not when cold and provides a good crystal yield upon cooling is the best choice.[2]

Troubleshooting Guide

Crystallization Issues

Q5: My compound is not crystallizing out of the solution upon cooling. What should I do?

This is a common issue that can often be resolved with a few techniques to induce crystallization.[14][15][16] Here are some methods to try in sequential order:

  • Scratch the inner surface of the flask: Use a glass rod to scratch the flask at the surface of the solution.[14][16] The microscopic scratches on the glass can provide nucleation sites for crystal growth.[15][16]

  • Add a seed crystal: If you have a small amount of pure N-(2-amino-4-methylphenyl)acetamide, add a tiny crystal to the solution.[14][15] This seed crystal will act as a template for other molecules to crystallize upon.

  • Reduce the solvent volume: It's possible you've used too much solvent, and the solution is not supersaturated enough for crystallization to occur.[14][17][18] Gently heat the solution to boil off some of the solvent, then allow it to cool again.[14][17]

  • Cool to a lower temperature: If cooling to room temperature and then in an ice bath is not sufficient, you can try a colder bath, such as a salt-ice bath.[14][16]

Q6: My compound is "oiling out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[5][17][19] This often happens if the melting point of the compound is lower than the temperature of the solution when it becomes saturated.[17][20] It can also be caused by the presence of significant impurities that depress the melting point.[17][20][21] To remedy this:

  • Reheat the solution and add more solvent: This will decrease the saturation temperature of the solution.[17][21]

  • Slow down the cooling process: Allow the flask to cool to room temperature slowly before placing it in an ice bath.[21][22] This gives the molecules more time to orient themselves into a crystal lattice.

  • Change the solvent: A solvent with a lower boiling point might be necessary.[20]

  • Remove impurities: If impurities are the cause, you may need to perform an initial purification step, such as column chromatography, or use activated charcoal to remove colored impurities.[5][21]

Purity and Yield Issues

Q7: The color of my recrystallized product is still off. How can I remove colored impurities?

Colored impurities can often be removed by adding a small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration.[1][3][4][5] The activated charcoal has a high surface area and adsorbs the colored impurities.[1][5] Be careful not to add too much, as it can also adsorb your desired compound and reduce the yield. After adding the charcoal, the solution should be hot filtered to remove the charcoal and the adsorbed impurities.[4][6]

Q8: My final yield is very low. What are the common causes and how can I improve it?

A low yield can be frustrating, but it's often preventable.[17] Common causes include:

  • Using too much solvent: This is a frequent cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[9][17] Use the minimum amount of hot solvent necessary to dissolve your compound.[2][6]

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.[4][17]

  • Premature crystallization during hot filtration: If the solution cools too much during hot filtration, the product can crystallize in the filter paper. To prevent this, use a pre-heated funnel and flask, and keep the solution hot.

  • Incomplete transfer of crystals: Ensure all crystals are transferred from the flask to the filter funnel during collection. Rinsing the flask with a small amount of ice-cold solvent can help.[1][3]

Experimental Protocols & Visualizations

Standard Recrystallization Protocol for N-(2-amino-4-methylphenyl)acetamide
  • Solvent Selection: Based on preliminary tests, select an appropriate solvent (e.g., ethanol/water mixture).

  • Dissolution: Place the crude N-(2-amino-4-methylphenyl)acetamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more hot solvent dropwise if necessary to achieve full dissolution.[6]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[12]

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[4] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1][6]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[1][3]

  • Drying: Allow the crystals to dry completely. This can be done by air drying or in a desiccator.

Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying Start Start with Crude N-(2-amino-4-methylphenyl)acetamide SelectSolvent Select Appropriate Solvent Start->SelectSolvent Dissolve Dissolve in Minimum Hot Solvent SelectSolvent->Dissolve Decolorize Add Activated Charcoal (Optional) Dissolve->Decolorize Cool Slowly Cool Solution Dissolve->Cool No Optional Steps HotFilter Hot Gravity Filtration (Optional) Decolorize->HotFilter HotFilter->Cool Induce Induce Crystallization (If Necessary) Cool->Induce Troubleshooting VacuumFilter Collect Crystals by Vacuum Filtration Cool->VacuumFilter Induce->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Purified Crystals Wash->Dry End Pure Product Dry->End

Caption: A flowchart illustrating the key steps in the recrystallization process.

Troubleshooting Decision Tree: No Crystals Formed

No_Crystals_Troubleshooting Start No Crystals Upon Cooling Scratch Scratch Inner Wall of Flask? Start->Scratch Seed Add a Seed Crystal? Scratch->Seed No Success Crystals Formed Scratch->Success Yes ReduceSolvent Reduce Solvent Volume by Heating? Seed->ReduceSolvent No Seed->Success Yes LowerTemp Cool to a Lower Temperature? ReduceSolvent->LowerTemp No ReduceSolvent->Success Yes LowerTemp->Success Yes Reassess Re-evaluate Solvent Choice and Procedure LowerTemp->Reassess No

Caption: A decision tree for troubleshooting when no crystals form.

Quantitative Data Summary

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes on Suitability
Water10080.1Good for polar compounds, often used in combination with alcohols.[23]
Ethanol7824.5A versatile solvent for many organic compounds.
Methanol6532.7Similar to ethanol but more polar and has a lower boiling point.
Acetone5620.7A good solvent for many organic compounds, but its low boiling point can be a disadvantage.[23]
Ethyl Acetate776.0A less polar option, can be useful for less polar compounds.
Toluene1112.4A non-polar solvent, suitable for non-polar compounds.

Note: The ideal solvent or solvent mixture for N-(2-amino-4-methylphenyl)acetamide should be determined experimentally.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[24][25][26][27]

  • Work in a well-ventilated area or a fume hood, especially when working with volatile organic solvents.[24][26]

  • Avoid breathing dust or vapors of N-(2-amino-4-methylphenyl)acetamide and the solvents.[24]

  • Handle hot glassware with appropriate clamps or tongs to prevent burns.

References

  • 3.5: Inducing Recrystallization - Chemistry LibreTexts. (2025, August 20). Retrieved from [Link]

  • [FREE] Why do crystals oil out and what are the remedies and prevention methods? A. Crystals oil out due to - Brainly. (2024, February 25). Retrieved from [Link]

  • Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution. | Homework.Study.com. (n.d.). Retrieved from [Link]

  • Inducing Crystallization by Nucleation - Chemical Education Xchange. (n.d.). Retrieved from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Recrystallization. ---> (n.d.). Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Troubleshooting Problems in Crystal Growing - ThoughtCo. (2025, June 9). Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet - RSC Education. (n.d.). Retrieved from [Link]

  • Solutions to Common Crystal Growing Problems - Science Notes and Projects. (2013, May 29). Retrieved from [Link]

  • Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013, February 3). Retrieved from [Link]

  • 3.5E: Initiating Crystallization - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. (n.d.). Retrieved from [Link]

  • Are there any general rules for choosing solvents for recrystallization? (2012, April 25). Retrieved from [Link]

  • Oiling Out in Crystallization - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). Retrieved from [Link]

  • Recrystallization - Single Solvent. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Hey all! I'm spent a lot of time working on a massive flowchart troubleshooting common problems when crystal growing! Let me know if you find this helpful or if you have some tips I can add! : r/crystalgrowing - Reddit. (2021, October 14). Retrieved from [Link]

  • Recrystallization Steps - Theory pages - Labster. (n.d.). Retrieved from [Link]

  • Recrystallization-1.pdf. (n.d.). Retrieved from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Purification of Acetamide - Chempedia - LookChem. (n.d.). Retrieved from [Link]

  • acetamide - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • US3959371A - Process for the purification of N,N-dimethylacetamide - Google Patents. (n.d.).
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). Retrieved from [Link]

  • material safety data sheet - Capot Chemical. (n.d.). Retrieved from [Link]

  • N-(2-amino-4-methylphenyl)acetamide | C9H12N2O | CID 330040 - PubChem. (n.d.). Retrieved from [Link]

  • How to purify an organic salt (acetate) from impurities - ResearchGate. (2017, May 22). Retrieved from [Link]

  • Acetamide - SAFETY DATA SHEET - Penta chemicals. (2023, March 30). Retrieved from [Link]

  • Chemical Properties of Acetamide, N-(2-methylphenyl)- (CAS 120-66-1) - Cheméo. (n.d.). Retrieved from [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). Retrieved from [Link]

  • The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed. (2021, February 23). Retrieved from [Link]

  • Acetamide, N-(4-methylphenyl)- - the NIST WebBook. (n.d.). Retrieved from [Link]

Sources

Optimization

Overcoming solubility issues with "N-(2-amino-4-methylphenyl)acetamide" in assays

Technical Support Center Guide: Overcoming Solubility Challenges with N-(2-amino-4-methylphenyl)acetamide in Experimental Assays Welcome to the technical support guide for N-(2-amino-4-methylphenyl)acetamide. As a Senior...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Guide: Overcoming Solubility Challenges with N-(2-amino-4-methylphenyl)acetamide in Experimental Assays

Welcome to the technical support guide for N-(2-amino-4-methylphenyl)acetamide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to overcome the common yet critical challenge of compound solubility. This guide is structured as a series of questions you might encounter in the lab, providing in-depth answers, validated protocols, and best practices to ensure the reliability and reproducibility of your results.

Part 1: Compound Profile & The Root of the Solubility Problem

This section addresses the fundamental properties of N-(2-amino-4-methylphenyl)acetamide and explains why solubility issues arise.

Q1: What are the key physicochemical properties of N-(2-amino-4-methylphenyl)acetamide that influence its solubility?

Understanding the molecule's structure is the first step in troubleshooting. N-(2-amino-4-methylphenyl)acetamide possesses a chemical structure with conflicting features: polar functional groups that prefer aqueous environments and a non-polar aromatic core that resists them.

The primary amino group (-NH2) and the secondary amide group (-NHC(O)CH3) can both donate and accept hydrogen bonds, which are favorable interactions for dissolving in water.[1] However, the benzene ring and the methyl group (-CH3) form a hydrophobic (water-fearing) scaffold. This dual nature is the primary reason for its limited solubility in purely aqueous systems.

Table 1: Physicochemical Properties of N-(2-amino-4-methylphenyl)acetamide

PropertyValueSource
Molecular Formula C₉H₁₂N₂OPubChem[2]
Molecular Weight 164.20 g/mol PubChem[2]
CAS Number 53476-34-9PubChem[2]
XLogP3 0.4PubChem[2]
Hydrogen Bond Donors 2PubChem[2]
Hydrogen Bond Acceptors 2PubChem[2]

XLogP3 is a computed octanol-water partition coefficient; values less than 5 are typical for orally available drugs, but even low positive values can indicate significant solubility challenges in aqueous buffers.

Q2: I've observed that my compound dissolves in organic solvent but crashes out when I add it to my cell culture media or buffer. Why does this happen?

This is a classic and frequent issue known as precipitation or "crashing out." It occurs when a compound, stable in a high-concentration organic stock solution, is diluted into an aqueous buffer where its solubility limit is much lower.

The causality is straightforward:

  • High Concentration Stock: In a solvent like 100% Dimethyl Sulfoxide (DMSO), the compound molecules are comfortably solvated by the organic solvent molecules.

  • Dilution into Aqueous Buffer: When you pipette this stock into your assay buffer, the DMSO concentration plummets. The water molecules in the buffer are now the dominant solvent.

  • Exceeding Solubility Limit: The compound's intrinsic water solubility is insufficient to keep it dissolved at the new, lower DMSO concentration. The hydrophobic regions of the molecules aggregate to minimize contact with water, leading to the formation of a solid precipitate.[3]

This not only lowers the effective concentration of your compound, leading to inaccurate results, but the precipitate can also cause physical artifacts in plate-based reads and potential cytotoxicity in cell-based assays.

Part 2: A Systematic Approach to Solubilization

Tackling solubility requires a logical, stepwise approach rather than random solvent testing. The following workflow and protocols are designed to efficiently find a viable solution for your specific assay requirements.

Workflow for Troubleshooting Solubility

The diagram below outlines a decision-making process for systematically addressing solubility issues, starting with the most common and least disruptive methods.

G start Start: Prepare Stock Solution dmso 1. Try 100% DMSO at Room Temp. Target Stock: 10-20 mM start->dmso ph_mod Alternate Path: pH Modification Prepare stock in 10 mM HCl start->ph_mod If assay tolerates low pH heat 2. Apply Gentle Warming (37°C for 10-15 min) dmso->heat Insoluble success Success: Compound Dissolved dmso->success Soluble? alt_solvent 3. Test Alternative Organic Solvents (e.g., DMF, NMP) heat->alt_solvent Insoluble heat->success Soluble? advanced 4. Advanced Methods (Use of Surfactants or Cyclodextrins) alt_solvent->advanced Insoluble alt_solvent->success Soluble? ph_mod->success Soluble? failure Failure: Insoluble ph_mod->failure Insoluble assay Proceed to Assay Ensure Final Solvent Conc. is Low (e.g., <0.5%) & Use Vehicle Control success->assay

Caption: A decision tree for systematically troubleshooting compound solubility.

Q3: What is the standard protocol for preparing a stock solution of N-(2-amino-4-methylphenyl)acetamide?

The first-line approach for most poorly soluble compounds is to use a water-miscible organic solvent.[4] DMSO is the industry standard due to its excellent solvating power and compatibility with most in vitro assays at low final concentrations.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution for serial dilution into aqueous assay buffers.

Materials:

  • N-(2-amino-4-methylphenyl)acetamide (MW: 164.20 g/mol )

  • Anhydrous, cell-culture grade DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, you need: *Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 164.20 g/mol * (1000 mg / 1 g) = 1.642 mg

  • Weigh Compound: Carefully weigh out approximately 1.642 mg of the compound and place it into a clean vial. Record the exact mass.

  • Add Solvent: Add the corresponding volume of DMSO to achieve a 10 mM concentration. For example, if you weighed exactly 1.642 mg, add 1.0 mL of DMSO.

  • Solubilize: Vortex the solution vigorously for 1-2 minutes at room temperature. Visually inspect against a light source to ensure no solid particles remain.

  • Troubleshooting: If the compound does not fully dissolve, proceed to gentle warming as described in the workflow. Place the vial in a 37°C water bath or heating block for 10-15 minutes, vortexing intermittently. Allow the solution to cool to room temperature to ensure the compound remains in solution.

Self-Validation Check: A properly dissolved stock solution should be perfectly clear and free of any visible particulates or haze.

Q4: My assay is sensitive to DMSO. Can I use pH modification to increase the aqueous solubility?

Yes, this is an excellent strategy based on the compound's chemistry. The primary amino group on the phenyl ring is basic. By lowering the pH of the solvent, you can protonate this group, forming a positively charged ammonium salt (-NH₃⁺). This ionic species is significantly more polar and thus more soluble in water than the neutral form.[5] This is a common technique used to improve the bioavailability of pharmaceutical agents.[6]

Protocol 2: pH-Dependent Solubility Test

Objective: To determine if acidification can solubilize the compound directly in an aqueous buffer.

Materials:

  • N-(2-amino-4-methylphenyl)acetamide

  • 1 M Hydrochloric acid (HCl)

  • Deionized water or assay buffer

  • pH meter

  • Small volume glass vials

Procedure:

  • Prepare Acidic Buffer: Prepare a small volume of a test buffer, such as 10 mM HCl in deionized water (this will have a pH of approximately 2).

  • Dispense Compound: Weigh a small amount of the compound (e.g., 1 mg) into a vial.

  • Titrate with Buffer: Add the acidic buffer dropwise while vortexing or stirring. Observe for dissolution.

  • Assess Solubility: Continue adding buffer up to a target concentration (e.g., 1 mM). If the compound dissolves completely, its solubility is enhanced at low pH.

  • Critical Consideration: Before using this method for your assay, you must confirm that:

    • Your biological system (e.g., cells, enzymes) is stable and functional at the required low pH.

    • The compound itself is chemically stable at low pH and does not degrade over the course of your experiment. A preliminary stability test using HPLC or LC-MS is recommended for long-term experiments.

Part 3: Advanced Strategies & FAQs

Q5: Standard methods have failed or are incompatible with my assay. What other options do I have?

When conventional methods are insufficient, advanced formulation techniques can be employed. These are particularly useful for highly sensitive assays where organic solvent concentrations must be minimized.

  • Use of Surfactants: Non-ionic surfactants like Tween® 20/80 or Triton™ X-100 can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate N-(2-amino-4-methylphenyl)acetamide, shielding it from the water and creating a stable microemulsion.[5][6]

    • Approach: Prepare a stock solution of the compound in a buffer containing a surfactant at a concentration above its critical micelle concentration (CMC). This often requires some empirical testing to find the optimal surfactant and concentration.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can act as "molecular containers," encapsulating the non-polar part of the compound, thereby increasing its apparent water solubility.[7] β-cyclodextrins and their chemically modified derivatives (like HP-β-CD) are commonly used.

    • Approach: Prepare a solution of the cyclodextrin in your buffer and then add the compound, allowing time for the inclusion complex to form, often with stirring or sonication.

Q6: How should I properly store my stock solution to ensure its integrity?

Once you have a successfully dissolved stock solution, proper storage is critical for reproducibility.

  • Storage Temperature: For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C. This prevents degradation from repeated freeze-thaw cycles.

  • Light Sensitivity: Aromatic amines can be light-sensitive. Store stock solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[8]

  • Stability: While DMSO stocks are generally stable for months at -20°C, aqueous stocks (especially pH-modified ones) should be prepared fresh whenever possible, as the compound may be more susceptible to hydrolysis or degradation.

Q7: What is a safe final concentration of DMSO for my cell-based assay?

There is no universal answer, as sensitivity to DMSO is highly dependent on the cell type.

  • General Guideline: Most cell lines can tolerate final DMSO concentrations up to 0.5% (v/v) without significant toxicity. Many sensitive primary cells or specific assays may require concentrations below 0.1%.

  • The Golden Rule - Vehicle Control: It is absolutely essential to run a vehicle control in every experiment. This is a parallel sample that contains the same final concentration of the solvent (e.g., 0.1% DMSO in media) but without the compound. This allows you to distinguish the effect of your compound from any effect of the solvent itself.

References

  • PubChem. (n.d.). N-(2-amino-4-methylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link][2]

  • Mahmood, T., Sarfraz, R. M., Ismail, A., Ali, M., & Khan, A. R. (2023). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. Assay and Drug Development Technologies, 21(2), 65-79. Retrieved from [Link][6]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link][9]

  • Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from [Link][5]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Retrieved from [Link][4]

  • Dahan, A., & Miller, J. M. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(7), 1468. Retrieved from [Link][7]

  • University of Wisconsin. (2005). Principles of Drug Action 1, Amides. Retrieved from [Link][1]

  • Llinàs, A., & Gil, M. (2020). Functional Aromatic Polyamides. MDPI. Retrieved from [Link][3]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations. Retrieved from [Link][10]

  • Rasheed, A., Kumar, A. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International Immunopharmacology, 10(8), 900-5. Retrieved from [Link][11]

Sources

Troubleshooting

"N-(2-amino-4-methylphenyl)acetamide" stability issues and degradation products

Welcome to the technical support center for "N-(2-amino-4-methylphenyl)acetamide." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this comp...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "N-(2-amino-4-methylphenyl)acetamide." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound, with a focus on its stability and the identification of potential degradation products. As your virtual application scientist, I will provide in-depth technical guidance and troubleshooting strategies to ensure the integrity of your experiments.

Introduction

N-(2-amino-4-methylphenyl)acetamide is an aromatic amine and an acetamide derivative. Its structure, featuring both a primary amino group and an acetamido group on a substituted benzene ring, presents a unique set of stability challenges. Understanding the potential for degradation is critical for accurate experimental results, the development of stable pharmaceutical formulations, and regulatory compliance. This guide will delve into the likely degradation pathways, provide practical troubleshooting advice for stability studies, and offer insights into the analytical methodologies required for robust analysis.

Frequently Asked Questions (FAQs) on Stability

Here, we address some of the most common questions regarding the stability of N-(2-amino-4-methylphenyl)acetamide.

Q1: What are the primary stability concerns for N-(2-amino-4-methylphenyl)acetamide?

A1: The primary stability concerns for this molecule stem from its functional groups, which are susceptible to three main degradation pathways:

  • Hydrolysis: The acetamide group can undergo hydrolysis, particularly under acidic or basic conditions, to yield 2,4-diaminotoluene and acetic acid.

  • Oxidation: The primary amino group and the electron-rich aromatic ring are prone to oxidation, which can lead to the formation of colored impurities and potentially reactive species.

  • Photodegradation: Aromatic amines can be sensitive to light, leading to complex degradation pathways and the formation of colored products.

Q2: How should I properly store N-(2-amino-4-methylphenyl)acetamide to minimize degradation?

A2: To ensure the long-term stability of the compound, it should be stored in a cool, dry, and dark place. A well-sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect it from moisture and atmospheric oxygen.

Q3: I've noticed a change in the color of my N-(2-amino-4-methylphenyl)acetamide sample over time. What could be the cause?

A3: A change in color, often to a darker shade, is a common indicator of degradation in aromatic amines. This is typically due to oxidation of the primary amino group, which can lead to the formation of highly colored polymeric products. Exposure to air and light can accelerate this process.

Q4: Are there any known incompatible excipients or solvents I should avoid when working with this compound?

A4: Avoid strong oxidizing agents, as they will readily degrade the molecule. Additionally, be cautious with highly acidic or basic excipients and solvents, as they can catalyze the hydrolysis of the acetamide group. When selecting solvents for formulation or analysis, ensure they are of high purity and free from peroxides.

Troubleshooting Guide for Stability Studies

This section provides a structured approach to troubleshooting common issues encountered during forced degradation studies of N-(2-amino-4-methylphenyl)acetamide.

Issue 1: No Degradation Observed Under Stress Conditions

Q: I've subjected my sample to forced degradation conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂), but I'm not seeing any significant degradation in my HPLC analysis. What should I do?

A: This is a common challenge and can be addressed by systematically intensifying the stress conditions. Here's a logical workflow to follow:

Caption: Strategies to mitigate peak tailing in HPLC.

Predicted Degradation Pathways and Products

Based on the chemical structure of N-(2-amino-4-methylphenyl)acetamide, the following degradation pathways are predicted under forced degradation conditions.

Hydrolytic Degradation

The amide linkage is the most probable site for hydrolysis.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the acetamide group will be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond. [1][2][3]* Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion will directly attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to cleave the amide bond.

Primary Degradation Product:

  • 2,4-Diaminotoluene: This is the product of amide bond cleavage. It is itself an aromatic amine and may be susceptible to further degradation, particularly oxidation.

Hydrolysis Parent N-(2-amino-4-methylphenyl)acetamide Product 2,4-Diaminotoluene Parent->Product H⁺ or OH⁻ / H₂O Byproduct Acetic Acid Parent->Byproduct H⁺ or OH⁻ / H₂O

Caption: Predicted hydrolytic degradation pathway.

Oxidative Degradation

The primary amino group and the electron-rich aromatic ring are susceptible to oxidation.

  • Oxidation of the Amino Group: The primary amino group can be oxidized to form nitroso, nitro, and azoxy derivatives, which are often colored. [4]* Oxidation of the Aromatic Ring: The presence of two activating groups (amino and methyl) makes the aromatic ring susceptible to hydroxylation and subsequent oxidation to quinone-like structures.

  • Oxidation of the Methyl Group: Under harsh oxidative conditions, the methyl group could be oxidized to a carboxylic acid.

Potential Degradation Products:

  • N-(2-nitroso-4-methylphenyl)acetamide

  • N-(2-nitro-4-methylphenyl)acetamide

  • Azoxy and Azo Dimers

  • Hydroxylated and Quinone-like derivatives

Oxidation Parent N-(2-amino-4-methylphenyl)acetamide Nitroso N-(2-nitroso-4-methylphenyl)acetamide Parent->Nitroso [O] Dimer Azoxy/Azo Dimers Parent->Dimer [O] Hydroxylated Hydroxylated Derivatives Parent->Hydroxylated [O] Nitro N-(2-nitro-4-methylphenyl)acetamide Nitroso->Nitro [O]

Caption: Potential oxidative degradation pathways.

Photolytic Degradation

Aromatic amines are known to be light-sensitive. The absorption of UV or visible light can lead to the formation of excited states that can undergo various reactions.

  • Photo-oxidation: In the presence of oxygen, light can promote the oxidation of the amino group and the aromatic ring, leading to products similar to those formed under chemical oxidation.

  • Polymerization: Radical intermediates formed during photolysis can lead to the formation of colored polymeric materials.

Potential Degradation Products:

  • Similar to oxidative degradation products.

  • Polymeric materials.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on N-(2-amino-4-methylphenyl)acetamide. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). [5] Materials:

  • N-(2-amino-4-methylphenyl)acetamide

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Class A volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of N-(2-amino-4-methylphenyl)acetamide at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 ACN:Water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep a solid sample and a solution of the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose a solid sample and a solution of the stock solution to a photostability chamber (ICH Q1B conditions) for an appropriate duration.

  • Sample Preparation for Analysis:

    • After the specified time, cool the samples to room temperature.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This is a starting point for developing a stability-indicating HPLC method. Optimization will be necessary.

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µm (Base-deactivated)Good retention for moderately polar compounds and reduced peak tailing for amines.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to improve peak shape for the amine.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 5% to 95% B over 30 minutesA broad gradient to ensure elution of both polar and non-polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CFor reproducible retention times.
Injection Vol. 10 µLA typical injection volume.
Detection PDA/DAD at 254 nm (and others as needed)Allows for peak purity analysis and detection of impurities with different chromophores.

Conclusion

The stability of N-(2-amino-4-methylphenyl)acetamide is a critical parameter that requires careful consideration in any research or development setting. By understanding the potential degradation pathways of hydrolysis, oxidation, and photolysis, researchers can implement appropriate storage and handling procedures to maintain the integrity of the compound. The troubleshooting guides and experimental protocols provided here offer a systematic approach to conducting robust stability studies and developing reliable analytical methods. As a Senior Application Scientist, I encourage a proactive approach to stability testing, as it is fundamental to ensuring the quality, safety, and efficacy of any product derived from this compound.

References

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Retrieved from [Link]

  • BenchChem. (2025).
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  • MDPI. (n.d.). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Diaminotoluene. Retrieved from [Link]

  • Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation. Retrieved from [Link]

  • PubMed. (2024). Photolysis of p-phenylenediamine rubber antioxidants in aqueous environment: Kinetics, pathways and their photo-induced toxicity. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • SciSpace. (2016). A review on Synthesis of Aminoacetanilides. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.).
  • ACS Publications. (n.d.). Superoxide-promoted oxidation reactions of aniline and N-methylaniline in dimethyl sulfoxide. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Diaminotoluene. Retrieved from [Link]

  • PubMed Central. (n.d.). Bacterial degradation of monocyclic aromatic amines. Retrieved from [Link]

  • Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation. Retrieved from [Link]

  • Chromatography Forum. (2012). Forced Degradation HPLC (stability indicating Method). Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,4-Diaminotoluene, 97%. Retrieved from [Link]

  • LCGC International. (n.d.). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. Retrieved from [Link]

  • BenchChem. (n.d.). The Amino Groups of 3,4-Diaminotoluene: A Technical Guide to Fundamental Reactivity.
  • ResearchGate. (n.d.). Examples of aromatic amines found in pharmaceutical compounds. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-amino-4-methylphenyl)acetamide. Retrieved from [Link]

  • PubMed. (2009). Photocatalytic degradation of p-phenylenediamine with TiO2-coated magnetic PMMA microspheres in an aqueous solution. Retrieved from [Link]

  • ACS Omega. (2024). Hydroxylation of Substituted Anilides with Metallaphotocatalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of Para-Phenylenediamine in Aqueous Solution by Photo-Fenton Oxidation Processes. Retrieved from [Link]

  • ARL Bio Pharma. (2017). Stability Indicating Methods Webinar Q&A. Retrieved from [Link]

  • PubMed. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Retrieved from [Link]

  • National Taipei University of Technology. (2009). Photocatalytic degradation of p-phenylenediamine with TiO2-coated magnetic PMMA microspheres in an aqueous solution. Retrieved from [Link]

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Sources

Optimization

Minimizing impurity formation in "N-(2-amino-4-methylphenyl)acetamide" synthesis

Welcome to the comprehensive technical support guide for the synthesis of N-(2-amino-4-methylphenyl)acetamide. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-de...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of N-(2-amino-4-methylphenyl)acetamide. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Our focus is on minimizing impurity formation and optimizing reaction outcomes through a deep understanding of the underlying chemical principles.

I. Understanding the Synthetic Landscape: Key Routes and Impurity Profiles

The synthesis of N-(2-amino-4-methylphenyl)acetamide is primarily achieved through two well-established routes, each with its own set of potential impurities. A thorough understanding of these pathways is the first step toward effective impurity control.

  • Route A: Selective Acetylation of 4-Methyl-1,2-phenylenediamine. This route involves the direct acetylation of one of the amino groups of the starting diamine. The primary challenge lies in achieving mono-acetylation and avoiding the formation of the di-acetylated byproduct.

  • Route B: Reduction of N-(4-methyl-2-nitrophenyl)acetamide. This pathway involves the reduction of a nitro group to an amine. The main concerns here are ensuring complete reduction and avoiding the formation of side-products from intermediate reactive species.

The following sections will delve into the specific challenges and solutions for each of these synthetic strategies.

II. Troubleshooting Guide & FAQs: Route A - Selective Acetylation

This section addresses common issues encountered during the selective acetylation of 4-methyl-1,2-phenylenediamine.

Frequently Asked Questions (FAQs)

Q1: My main impurity is the di-acetylated product, N,N'-(4-methyl-1,2-phenylene)diacetamide. How can I minimize its formation?

A1: The formation of the di-acetylated byproduct is a common challenge due to the presence of two nucleophilic amino groups. To favor mono-acetylation, consider the following strategies:

  • Stoichiometric Control: Carefully control the stoichiometry of the acetylating agent (e.g., acetic anhydride or acetyl chloride). Using a slight excess or a 1:1 molar ratio of the diamine to the acetylating agent is a good starting point.[1]

  • Slow Addition: Add the acetylating agent slowly and portion-wise to the reaction mixture at a low temperature (e.g., 0-5 °C). This helps to maintain a low concentration of the acetylating agent, favoring the reaction with the more reactive amino group and reducing the likelihood of a second acetylation.

  • Solvent Choice: The choice of solvent can influence selectivity. Polar aprotic solvents like dichloromethane (DCM) or acetonitrile are often preferred as they can solvate the reactants without deactivating the amine nucleophile.[2]

  • pH Control: The reaction can be carried out in the presence of a mild base, such as sodium acetate, to neutralize the acid byproduct (e.g., HCl or acetic acid), which can protonate the amino group and affect its reactivity.

Q2: I am observing a low yield of the desired product. What are the likely causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, you may need to extend the reaction time or slightly increase the temperature.

  • Product Loss During Workup: The product may be lost during the workup procedure. Ensure that the pH is appropriately adjusted during extraction to minimize the solubility of the product in the aqueous phase.

  • Sub-optimal Purification: Recrystallization is a common purification method, but using an inappropriate solvent or an excessive volume of solvent can lead to significant product loss in the mother liquor.

Q3: What is the best way to purify the crude product from this reaction?

A3: Recrystallization is a highly effective method for purifying N-(2-amino-4-methylphenyl)acetamide. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

  • Solvent Screening: Perform small-scale solubility tests with various solvents to identify the ideal one. Common solvents to screen include ethanol, methanol, water, or a mixture of ethanol and water.[3]

  • General Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

Workflow for Selective Mono-Acetylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification P1 Dissolve 4-methyl-1,2-phenylenediamine in a suitable solvent (e.g., DCM) P2 Cool the solution to 0-5 °C P1->P2 R1 Slowly add acetic anhydride (1.0 - 1.1 equivalents) P2->R1 R2 Monitor reaction by TLC R1->R2 W1 Quench with water/ice R2->W1 W2 Neutralize with mild base (e.g., NaHCO3 solution) W1->W2 W3 Extract with organic solvent W2->W3 W4 Dry organic layer and evaporate solvent W3->W4 PU1 Recrystallize from a suitable solvent (e.g., ethanol/water) W4->PU1 PU2 Collect pure N-(2-amino-4-methylphenyl)acetamide PU1->PU2

Caption: Workflow for selective mono-acetylation.

III. Troubleshooting Guide & FAQs: Route B - Reduction of N-(4-methyl-2-nitrophenyl)acetamide

This section focuses on challenges associated with the reduction of the nitro group.

Frequently Asked Questions (FAQs)

Q1: My final product is contaminated with the starting material, N-(4-methyl-2-nitrophenyl)acetamide. How can I ensure complete reduction?

A1: Incomplete reduction is a common issue. To drive the reaction to completion:

  • Catalyst Activity: Ensure your catalyst (e.g., Pd/C, PtO2, or Raney Nickel) is active. Use a fresh batch of catalyst if necessary. The catalyst loading may also need to be optimized.

  • Hydrogen Pressure: If performing a catalytic hydrogenation, ensure adequate hydrogen pressure is maintained throughout the reaction.

  • Reaction Time: Monitor the reaction by TLC. If the starting material persists, extend the reaction time.

  • Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider other reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acetic acid.[4]

Q2: I am observing side products other than the starting material. What could they be?

A2: Side products can arise from intermediates in the reduction of the nitro group. Possible impurities include:

  • Nitroso and Hydroxylamine Intermediates: Incomplete reduction can lead to the formation of nitroso and hydroxylamine derivatives. These are often unstable and can lead to further byproducts.

  • Azoxy and Azo Compounds: Condensation reactions between nitroso and hydroxylamine intermediates can form azoxy and azo compounds, which are often colored impurities.

To minimize these, ensure efficient stirring and a sufficient amount of the reducing agent to fully reduce the nitro group to the amine.

Q3: How can I effectively purify the product from this reaction?

A3: Purification strategies are similar to Route A, with some specific considerations:

  • Removal of Metal Catalysts/Salts: If using a metal catalyst, it must be completely removed by filtration (e.g., through Celite) before workup. If using metal salts as reducing agents, an aqueous workup with pH adjustment is necessary to remove the metal ions.

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) is an effective way to remove unreacted starting material and most side products.

Workflow for Nitro Group Reduction

cluster_prep Preparation cluster_reaction Reaction (Catalytic Hydrogenation) cluster_workup Workup & Isolation cluster_purification Purification P1 Dissolve N-(4-methyl-2-nitrophenyl)acetamide in a suitable solvent (e.g., Ethanol) R1 Add catalyst (e.g., Pd/C) P1->R1 R2 Pressurize with Hydrogen (H2) R1->R2 R3 Monitor reaction by TLC R2->R3 W1 Filter to remove catalyst R3->W1 W2 Evaporate solvent W1->W2 W3 Dissolve residue in organic solvent W2->W3 W4 Wash with aqueous solution W3->W4 PU1 Recrystallize from a suitable solvent (e.g., ethanol/water) W4->PU1 PU2 Collect pure N-(2-amino-4-methylphenyl)acetamide PU1->PU2

Caption: Workflow for nitro group reduction.

IV. Analytical Methods for Purity Assessment

Accurate assessment of product purity is crucial. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique.

Typical HPLC Parameters
ParameterRecommended Conditions
Column C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for improved peak shape) is a good starting point.[5][6][7][8]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or as determined by UV-Vis spectrum of the compound)
Injection Volume 10 µL

Note: These are general starting conditions and should be optimized for your specific system and impurity profile.

V. Detailed Experimental Protocols

The following are representative protocols. Always perform a thorough risk assessment before conducting any chemical synthesis.

Protocol A: Selective Acetylation of 4-Methyl-1,2-phenylenediamine
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methyl-1,2-phenylenediamine (1.0 eq) in dichloromethane (DCM). Cool the flask in an ice bath to 0-5 °C.

  • Reaction: Slowly add acetic anhydride (1.05 eq) dropwise to the cooled solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding cold water. Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure N-(2-amino-4-methylphenyl)acetamide.

Protocol B: Reduction of N-(4-methyl-2-nitrophenyl)acetamide
  • Preparation: To a solution of N-(4-methyl-2-nitrophenyl)acetamide (1.0 eq) in ethanol in a suitable pressure vessel, add 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Reaction: Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas (e.g., 50 psi). Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure N-(2-amino-4-methylphenyl)acetamide.

VI. References

  • ResearchGate. (n.d.). Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US4537991A - Process for the direct acetylation of aromatic amines. Retrieved from

  • SIELC Technologies. (n.d.). Separation of Acetamide, 2-[(4-methylphenyl)sulfonyl]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetic anhydride. Retrieved from [Link]

  • Singh, U. P., & Samant, S. D. (2010). Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters, 12(19), 4344–4347. [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-[4-[[4-[(4-hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of N-(4-(Ethyl(2-hydroxyethyl)amino)phenyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-amino-4-methylphenyl)acetamide. Retrieved from [Link]

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  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research, 11(10), 1013-1018. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. Retrieved from [Link]

  • Carbohydrate Research. (2021). Selective mono-de-O-acetylation of the per-O-acetylated brasilicardin carbohydrate side chain. Retrieved from [Link]

  • NIH. (2021). Synthesis of Nβ-Protected Amino Sulfenyl Methyl Formamides and Sulfonyl Methyl Formamides: A Simple Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective acetylation of primary amino groups with phenyl acetate; simple synthesis of N,N´-diacetyl polyamines. Retrieved from [Link]

  • NIH. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Retrieved from [Link]

  • NIH. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • eCrystals - University of Southampton. (2008). N-(4-methylphenyl)acetamide. Retrieved from [Link]

  • Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-N-(2-fluoro-4-methylphenyl)acetamide hydrochloride. Retrieved from [Link]

  • Gsrs. (n.d.). N-(4-METHYL-2-NITROPHENYL)ACETAMIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and In Situ Behavior of 1,4- and 2,5-( 13 C) Isotopomers of p- Phenylenediamine in Reconstructed Human Epidermis Using High Resolution Magic Angle Spinning NMR. Retrieved from [Link]

  • NIH. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2: Synthesis of 2-{[(4-methylphenyl)sulfonyl]amino}acetamide. Retrieved from [Link]

  • CIR Report Data Sheet. (2024). p-Phenylenediamine. Retrieved from [Link]

  • Frontiers. (n.d.). 4-Chloro-1,2-phenylenediamine induced structural perturbation and genotoxic aggregation in human serum albumin. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Scaling Up the Synthesis of N-(2-amino-4-methylphenyl)acetamide

Document ID: TSS-NAMPA-2026-01 Version: 1.0 Introduction This technical support guide is designed for researchers, chemists, and process development professionals involved in the synthesis of N-(2-amino-4-methylphenyl)ac...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-NAMPA-2026-01

Version: 1.0

Introduction

This technical support guide is designed for researchers, chemists, and process development professionals involved in the synthesis of N-(2-amino-4-methylphenyl)acetamide. As a key intermediate in various synthetic pathways, particularly in the pharmaceutical and specialty chemical industries, robust and scalable synthesis of this molecule is of paramount importance. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the scale-up of this synthesis. Our focus is on providing practical, field-proven insights to ensure safety, optimize yield, and maintain high product purity.

Synthesis Overview: A Two-Step Approach

The most common and scalable synthetic route to N-(2-amino-4-methylphenyl)acetamide involves a two-step process starting from 4-methyl-2-nitroaniline:

  • Acetylation: Protection of the aniline in 4-methyl-2-nitroaniline via acetylation to yield the intermediate, N-(4-methyl-2-nitrophenyl)acetamide.

  • Reduction: Selective reduction of the nitro group of the intermediate to an amine to afford the final product, N-(2-amino-4-methylphenyl)acetamide.

This two-step process is generally preferred for its regioselectivity and the reliability of each transformation at scale.

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Reduction 4-methyl-2-nitroaniline 4-methyl-2-nitroaniline Acetylation Acetylation Reaction 4-methyl-2-nitroaniline->Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Acetylation Intermediate N-(4-methyl-2-nitrophenyl)acetamide Acetylation->Intermediate Reduction Nitro Group Reduction Intermediate->Reduction Purified Intermediate Reducing_Agent Reducing Agent (e.g., H2, Pd/C) Reducing_Agent->Reduction Final_Product N-(2-amino-4-methylphenyl)acetamide Reduction->Final_Product

Caption: Overall synthetic workflow for N-(2-amino-4-methylphenyl)acetamide.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solutions & Scale-Up Considerations
Step 1: Acetylation
Low or No Product Formation - Inactive Acetic Anhydride: Acetic anhydride can hydrolyze over time if not stored properly.- Use a fresh, unopened container of acetic anhydride or distill it before use. At scale, ensure the bulk container is blanketed with an inert gas like nitrogen.
- Low Reaction Temperature: The reaction may be too slow at ambient temperature.- Gently heat the reaction mixture. For larger batches, ensure uniform heating to avoid localized overheating and potential side reactions. Monitor the internal temperature closely.
- Poor Quality Starting Material: Impurities in the 4-methyl-2-nitroaniline can interfere with the reaction.- Assess the purity of the starting material by HPLC or melting point. If necessary, recrystallize the starting material before use.
Formation of Multiple Products (Observed on TLC/HPLC) - Over-acetylation: While less common for anilines, highly forcing conditions could potentially lead to side reactions.- Use a controlled molar ratio of acetic anhydride (typically 1.1 to 1.5 equivalents). Avoid excessive heating or prolonged reaction times once the starting material is consumed (monitor by TLC/HPLC).
- Impure Starting Material: Isomers of the starting material will lead to isomeric products.- Ensure the isomeric purity of the 4-methyl-2-nitroaniline.
Step 2: Reduction
Incomplete Reduction - Catalyst Deactivation (Catalytic Hydrogenation): The catalyst (e.g., Pd/C) may be poisoned by impurities (e.g., sulfur compounds) or have low activity.- Use a fresh, high-quality catalyst. At scale, consider a higher catalyst loading or a pre-treatment of the starting material with activated carbon to remove potential poisons. Ensure the reaction solvent is free of catalyst poisons.[1]
- Insufficient Reducing Agent (Metal/Acid): The stoichiometry of the metal (e.g., Fe, Sn, Zn) or acid is critical.- Use a sufficient excess of the metal and acid to drive the reaction to completion. For large-scale reactions, the addition of the metal may need to be portion-wise to control the exotherm.
- Poor Solubility: The nitro-intermediate may not be fully dissolved in the reaction solvent, limiting its contact with the catalyst/reagent.- Select a solvent system where the starting material is soluble. For catalytic hydrogenation, polar solvents like ethanol, methanol, or ethyl acetate are common. Co-solvent systems (e.g., ethanol/water) can also be effective.[2]
Formation of Side Products (e.g., hydroxylamines, nitroso, azoxy compounds) - Incomplete Reduction: The reaction may be stalling at intermediate stages of the nitro group reduction.- Ensure sufficient catalyst/reagent and reaction time. The formation of these intermediates often indicates that the reaction conditions are not vigorous enough.
- Localized Overheating: Exothermic reactions, if not properly controlled, can lead to the formation of condensation byproducts like azoxy and azo compounds.- Critical for Scale-Up: Ensure efficient stirring and cooling. For large batches, consider slow, portion-wise addition of reagents or a controlled feed of hydrogen gas. A well-calibrated reactor cooling system is essential.
Product Purification
Difficulty in Product Isolation/Purification - Product is an Oil or Gummy Solid: This is often due to the presence of impurities that depress the melting point.- Attempt to purify a small sample by column chromatography to obtain a seed crystal. If recrystallization is the goal, screen a variety of solvents or solvent systems (e.g., ethanol/water, ethyl acetate/heptane).
- Low Recovery from Recrystallization: The product may be too soluble in the chosen solvent, even at low temperatures.- Use a minimal amount of hot solvent to dissolve the crude product. If the product is still too soluble, add an anti-solvent (a solvent in which the product is insoluble) to the hot solution until it becomes slightly turbid, then allow it to cool slowly.
Product is Dark/Discolored - Oxidation: The amino groups in the final product can be susceptible to air oxidation, especially if residual metals from the reduction step are present.- After the reduction workup, consider washing the organic solution with a chelating agent (e.g., EDTA solution) to remove trace metals. Store the final product under an inert atmosphere (nitrogen or argon). The use of activated charcoal during recrystallization can also help remove colored impurities.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended method for the reduction of the nitro group in N-(4-methyl-2-nitrophenyl)acetamide at a larger scale?

A1: For large-scale synthesis, catalytic hydrogenation using palladium on carbon (Pd/C) is often the preferred method due to its high efficiency, cleaner reaction profile, and easier product workup (filtration to remove the catalyst).[3] Metal/acid reductions (e.g., iron in acetic or hydrochloric acid) are also viable and can be more cost-effective, but they generate significant amounts of metal waste, which can complicate product isolation and waste disposal.

Q2: How can I monitor the progress of the catalytic hydrogenation reaction effectively?

A2: There are two primary methods for monitoring the reaction:

  • Hydrogen Uptake: On a larger scale, the reaction vessel can be equipped with a hydrogen flow meter or a pressure gauge. The reaction is complete when hydrogen consumption ceases.

  • Chromatographic Analysis: Periodically (and carefully) take small aliquots from the reaction mixture and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is complete when the starting material spot/peak is no longer visible.

Q3: What are the critical safety considerations when scaling up the catalytic hydrogenation?

A3: Catalytic hydrogenation at scale requires strict safety protocols:

  • Flammability: Hydrogen gas is extremely flammable. The reaction must be conducted in a well-ventilated area, away from ignition sources, and in appropriately rated equipment.

  • Pyrophoric Catalyst: Palladium on carbon can be pyrophoric, especially after the reaction when it is dry and exposed to air. The catalyst should be filtered carefully and kept wet with a solvent (e.g., water) until it is safely disposed of or stored. Never add a dry catalyst to a flammable solvent.

  • Pressure: The reaction is often run under pressure. Ensure the reaction vessel is pressure-rated and has been properly inspected.

Q4: My final product, N-(2-amino-4-methylphenyl)acetamide, is showing poor stability and changes color over time. What can I do?

A4: Aromatic amines, especially those with multiple amino groups, can be sensitive to air and light, leading to oxidation and color change. To enhance stability:

  • High Purity: Ensure the product is highly pure and free from residual metals and acidic/basic impurities.

  • Inert Atmosphere: Store the purified solid under an inert atmosphere such as nitrogen or argon.

  • Light Protection: Use amber or opaque containers for storage.

Q5: What is a good starting point for developing a recrystallization procedure for the final product?

A5: Based on the structure (an acetamide with amino and methyl groups on a benzene ring), the compound is expected to have moderate polarity. Good starting solvents to screen for recrystallization would be:

  • Single Solvents: Ethanol, isopropanol, ethyl acetate.

  • Solvent/Anti-solvent Systems: Ethanol/water, ethyl acetate/heptane, or toluene/heptane. Always perform small-scale solubility tests to find the ideal solvent or solvent system that dissolves the compound when hot but gives good crystal recovery upon cooling.

Part 3: Experimental Protocols

Protocol 1: Synthesis of N-(4-methyl-2-nitrophenyl)acetamide (Intermediate)

This protocol is a representative lab-scale procedure that can be adapted for scale-up.

Materials:

  • 4-methyl-2-nitroaniline

  • Acetic anhydride

  • Glacial acetic acid

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 4-methyl-2-nitroaniline (1.0 equivalent).

  • Add glacial acetic acid as the solvent (approx. 3-5 volumes relative to the starting material).

  • Stir the mixture to obtain a suspension.

  • Slowly add acetic anhydride (1.2 equivalents) to the mixture. Note: The addition may be slightly exothermic. For larger scales, addition should be controlled to maintain the desired temperature.

  • Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours, or until reaction completion is confirmed by TLC/HPLC.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Slowly pour the cooled mixture into a separate vessel containing cold water (approx. 10 volumes) with vigorous stirring to precipitate the product.

  • Isolate the solid product by vacuum filtration and wash the filter cake thoroughly with water until the filtrate is neutral.

  • Dry the product under vacuum at 50-60 °C.

Protocol 2: Synthesis of N-(2-amino-4-methylphenyl)acetamide (Final Product) via Catalytic Hydrogenation

Materials:

  • N-(4-methyl-2-nitrophenyl)acetamide

  • Palladium on carbon (5-10% Pd/C, 50% wet)

  • Ethanol or Methanol

  • Hydrogen gas

Procedure:

  • Charge the N-(4-methyl-2-nitrophenyl)acetamide (1.0 equivalent) and the solvent (e.g., ethanol, 10-15 volumes) to a hydrogenation-rated reactor.

  • Carefully add the wet Pd/C catalyst (typically 1-5 mol% of Pd relative to the substrate) to the reactor under a nitrogen atmosphere.

  • Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas.

  • Pressurize the reactor with hydrogen (typically 50-100 psi, but this will depend on the equipment) and begin vigorous stirring.

  • Maintain the reaction at a constant temperature (e.g., 25-40 °C). The reaction is exothermic, so cooling may be required to maintain the set temperature.

  • Monitor the reaction by hydrogen uptake or HPLC analysis.

  • Once the reaction is complete, stop the hydrogen flow and purge the reactor with nitrogen.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Keep the catalyst wet on the filter pad to prevent ignition.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., an ethanol/water mixture).

Part 4: Visualization of Key Processes

Decision-Making Flowchart for Troubleshooting Nitro Group Reduction

Troubleshooting_Reduction start Start: Low Yield in Reduction Step check_completion Is the reaction incomplete? start->check_completion check_impurities Are there significant side products? check_completion->check_impurities No incomplete_causes Possible Causes: - Inactive/Poisoned Catalyst - Insufficient Reducing Agent - Poor Solubility - Low Temperature/Time check_completion->incomplete_causes Yes impurity_causes Possible Causes: - Localized Overheating (Exotherm) - Incorrect Stoichiometry - Air Oxidation check_impurities->impurity_causes Yes workup_issue Problem during workup/purification? check_impurities->workup_issue No incomplete_solutions Solutions: - Use fresh catalyst/reagents - Increase reagent stoichiometry - Change solvent system - Increase temperature/time incomplete_causes->incomplete_solutions end Resolution incomplete_solutions->end impurity_solutions Solutions: - Improve cooling & stirring - Control reagent addition rate - Optimize stoichiometry - Ensure inert atmosphere impurity_causes->impurity_solutions impurity_solutions->end workup_solutions Solutions: - Optimize recrystallization solvent - Use activated charcoal for color - Store final product under N2 workup_issue->workup_solutions Yes workup_issue->end No workup_solutions->end

Caption: A troubleshooting flowchart for the nitro group reduction step.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group.
  • PubChem. (n.d.). N-(2-amino-4-methylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Acetamide, N-(4-methyl-2-nitrophenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Yang, C., et al. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Green Chemistry, 20(4), 886-893. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, 2-amino- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Nitro Reduction. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity of N-(2-amino-4-methylphenyl)acetamide and its Regioisomers: A Researcher's Guide

In the landscape of medicinal chemistry and drug discovery, the spatial arrangement of functional groups on an aromatic scaffold can dramatically alter biological activity. A subtle shift in a substituent's position—crea...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the spatial arrangement of functional groups on an aromatic scaffold can dramatically alter biological activity. A subtle shift in a substituent's position—creating a regioisomer—can transform a promising lead compound into an inactive analogue, or vice versa. This guide provides a comparative analysis of the biological activities of N-(2-amino-4-methylphenyl)acetamide and its key regioisomers, offering insights for researchers engaged in the synthesis and evaluation of small molecule inhibitors.

Introduction: The Critical Role of Regioisomerism

N-(2-amino-4-methylphenyl)acetamide, also known as 2-Acetamido-5-methylaniline, and its related structures belong to a class of substituted anilines. These scaffolds are prevalent in a variety of biologically active molecules, including kinase inhibitors, channel modulators, and enzyme inhibitors. The precise positioning of the amino, methyl, and acetamido groups on the phenyl ring dictates the molecule's steric and electronic properties, which in turn govern its interaction with biological targets. Understanding the structure-activity relationship (SAR) among these regioisomers is paramount for optimizing target affinity, selectivity, and pharmacokinetic properties.

This guide will focus on the comparative analysis of N-(2-amino-4-methylphenyl)acetamide and its regioisomers, with a particular emphasis on their role as intermediates in the synthesis of kinase inhibitors and their differential effects on specific biological pathways.

Comparative Analysis of Biological Activity

While comprehensive head-to-head biological screening of all regioisomers is not extensively documented in a single study, we can synthesize a comparative overview from available literature, primarily focusing on their utility and implicit activity as precursors to pharmacologically active agents. The primary therapeutic area where these scaffolds appear is in the development of tyrosine kinase inhibitors (TKIs), particularly those targeting the epidermal growth factor receptor (EGFR).

One of the most notable applications of a regioisomeric scaffold is in the synthesis of Gefitinib (Iressa), a potent EGFR inhibitor. The core of Gefitinib is a quinazoline ring, and a key intermediate in its synthesis is N-(4-amino-2-methylphenyl)acetamide (also known as 4-acetamido-3-methylaniline). This specific regioisomer is crucial for building the part of the molecule that interacts with the hinge region of the EGFR kinase domain.

Let's compare the parent compound with a key regioisomer used in synthesis:

Compound NameStructureKey Application / Implied Activity
N-(2-amino-4-methylphenyl)acetamide N-(2-amino-4-methylphenyl)acetamideLess commonly cited as a direct precursor for major kinase inhibitors. Its substitution pattern may not be optimal for fitting into the ATP-binding pocket of kinases like EGFR.
N-(4-amino-2-methylphenyl)acetamide N-(4-amino-2-methylphenyl)acetamideA critical intermediate in the synthesis of potent EGFR inhibitors like Gefitinib. The specific arrangement of the amino and acetamido groups is vital for the subsequent cyclization to form the quinazoline core.
N-(2-amino-5-methylphenyl)acetamide N-(2-amino-5-methylphenyl)acetamideUtilized in the synthesis of various heterocyclic compounds with potential biological activities, though less prominent in the context of major approved drugs compared to the 4-amino-2-methyl isomer.

The differential utility of these isomers stems from the reaction mechanisms in multi-step syntheses. For the construction of the quinazoline ring system in Gefitinib, a specific orientation of a reactive amino group and a directing methyl group is required, a condition fulfilled by N-(4-amino-2-methylphenyl)acetamide.

Mechanism of Action: Targeting the EGFR Signaling Pathway

The end-products derived from these acetamide intermediates, such as Gefitinib, are potent inhibitors of the EGFR tyrosine kinase. The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. In many cancers, this pathway is aberrantly activated due to mutations or overexpression of EGFR.

TKIs like Gefitinib function as ATP-competitive inhibitors. They occupy the ATP-binding site within the kinase domain of EGFR, preventing the phosphorylation and subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. This blockade ultimately leads to cell cycle arrest and apoptosis in cancer cells dependent on EGFR signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR ADP ADP EGFR->ADP RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K ATP ATP ATP->EGFR P Gefitinib Gefitinib (Derived from Isomer) Gefitinib->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Experimental Protocols: Synthesis of a Key Intermediate

The value of these regioisomers is often realized through their conversion into more complex, active molecules. Below is a representative protocol for the synthesis of N-(4-amino-2-methylphenyl)acetamide, a crucial building block. This protocol is a self-validating system; successful synthesis of the target molecule with expected yield and purity confirms the efficacy of the chosen steps.

Protocol: Synthesis of N-(4-amino-2-methylphenyl)acetamide

Objective: To synthesize a key intermediate for EGFR inhibitors from 2-methyl-4-nitroaniline.

Causality: This two-step process involves first protecting the amine via acetylation to prevent it from being reduced in the subsequent step, and then selectively reducing the nitro group to yield the desired amino functionality.

Step 1: Acetylation of 2-methyl-4-nitroaniline

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-methyl-4-nitroaniline (10 g, 65.7 mmol) in glacial acetic acid (50 mL).

  • Reagent Addition: Slowly add acetic anhydride (7.5 mL, 79.2 mmol) to the suspension.

  • Reaction: Heat the mixture to reflux for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Isolation: Collect the resulting yellow precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry the solid under vacuum to yield N-(2-methyl-4-nitrophenyl)acetamide.

Step 2: Reduction of the Nitro Group

  • Setup: To a solution of N-(2-methyl-4-nitrophenyl)acetamide (5 g, 25.7 mmol) in ethanol (100 mL) in a hydrogenation vessel, add 10% Palladium on carbon (Pd/C) (0.5 g, 10% w/w).

  • Reaction: Subject the mixture to hydrogenation (H2 gas, 50 psi) at room temperature for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure N-(4-amino-2-methylphenyl)acetamide.

Synthesis_Workflow Start 2-methyl-4-nitroaniline Step1 Step 1: Acetylation (Acetic Anhydride, Acetic Acid) Start->Step1 Intermediate N-(2-methyl-4-nitrophenyl)acetamide Step1->Intermediate Step2 Step 2: Nitro Reduction (H2, Pd/C) Intermediate->Step2 End N-(4-amino-2-methylphenyl)acetamide Step2->End

Caption: Synthetic workflow for a key Gefitinib intermediate.

Conclusion and Future Directions

The comparative analysis of N-(2-amino-4-methylphenyl)acetamide and its regioisomers underscores a fundamental principle in medicinal chemistry: molecular architecture is paramount. While structurally similar, the biological relevance of these isomers is vastly different, primarily defined by their suitability as intermediates in the synthesis of targeted therapeutics. N-(4-amino-2-methylphenyl)acetamide stands out due to its critical role in the construction of the quinazoline scaffold of Gefitinib, a successful EGFR inhibitor.

For researchers in the field, this guide highlights the importance of strategic planning in synthetic chemistry. The choice of a specific regioisomer as a starting material is not arbitrary but is dictated by the stereoelectronic requirements of the target molecule and the mechanistic pathways of the synthetic route. Future work could involve broader screening of these and other related isomers against a panel of kinases to uncover novel activities and to further elucidate the nuanced structure-activity relationships that govern inhibitor-target interactions.

References

  • Title: Synthesis of Gefitinib Source: Organic Syntheses, Vol. 85, p.1 (2008) URL: [Link]

Comparative

A Methodological Guide to Evaluating Novel Kinase Inhibitors: Profiling "N-(2-amino-4-methylphenyl)acetamide" Against Established Benchmarks

In the landscape of drug discovery, the identification and characterization of novel kinase inhibitors are of paramount importance. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the identification and characterization of novel kinase inhibitors are of paramount importance. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This guide provides a comprehensive framework for evaluating a novel chemical entity, exemplified by "N-(2-amino-4-methylphenyl)acetamide," for potential kinase inhibitory activity.

While "N-(2-amino-4-methylphenyl)acetamide" is a known chemical compound, it is not recognized as a kinase inhibitor within the public scientific literature. Therefore, this document will not compare its non-existent performance data but will instead outline the rigorous, multi-step experimental process by which a researcher would characterize such a compound. To provide context and establish performance benchmarks, we will compare this hypothetical profiling workflow with the known characteristics of three clinically significant kinase inhibitors: Ibrutinib (a BTK inhibitor), Gefitinib (an EGFR inhibitor), and Trametinib (a MEK inhibitor).

This guide is intended for researchers and drug development professionals, providing both the theoretical basis and practical methodologies for the initial stages of kinase inhibitor discovery.

The Kinase Inhibitor Discovery Funnel: A Conceptual Overview

The process of identifying and validating a new kinase inhibitor is a hierarchical process that moves from broad, high-throughput screening to specific, in-depth cellular and biochemical characterization. This funnel approach is designed to efficiently identify potent and selective compounds while eliminating non-viable candidates early on.

cluster_0 Discovery & Validation Workflow A Compound Library Screening (e.g., N-(2-amino-4-methylphenyl)acetamide) B Primary Biochemical Assay (Large Kinase Panel) A->B Initial Screen C Hit Confirmation & IC50 Determination B->C Identify Hits D Selectivity Profiling C->D Validate Potency E Cellular Potency Assays (Target Engagement & Downstream Signaling) D->E Assess Specificity F Mechanism of Action Studies (e.g., ATP Competition) E->F Confirm Cellular Activity

Figure 1: A conceptual workflow for the discovery and validation of a novel kinase inhibitor, starting from a compound of interest.

Benchmark Inhibitors: Understanding Different Mechanisms of Action

To effectively evaluate our hypothetical candidate, we must compare it against well-characterized inhibitors that represent different classes and mechanisms.

  • Ibrutinib: An irreversible, covalent inhibitor of Bruton's tyrosine kinase (BTK). It forms a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to sustained inhibition.

  • Gefitinib: A reversible, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It binds to the ATP-binding pocket of EGFR, primarily in mutants of the receptor, preventing the downstream signaling that leads to cell proliferation.

  • Trametinib: A reversible, non-ATP-competitive (allosteric) inhibitor of MEK1 and MEK2. It binds to a unique allosteric pocket in the MEK enzymes, preventing their activation by RAF kinases and subsequent phosphorylation of ERK.

These three inhibitors provide excellent benchmarks for assessing potency, selectivity, and mechanism of action.

InhibitorTarget KinaseMechanism of ActionReversibility
Ibrutinib Bruton's Tyrosine Kinase (BTK)Covalent, Active SiteIrreversible
Gefitinib Epidermal Growth Factor Receptor (EGFR)ATP-Competitive, Active SiteReversible
Trametinib MEK1 / MEK2Allosteric, Non-ATP-CompetitiveReversible

Experimental Protocols for Kinase Inhibitor Profiling

The following protocols outline the key experiments required to determine if "N-(2-amino-4-methylphenyl)acetamide" has kinase inhibitory activity and to characterize its properties relative to our benchmarks.

The first step is to screen the compound against a large panel of kinases to identify potential targets. This is typically done at a single, high concentration (e.g., 10 µM) to identify any significant inhibitory activity.

Experimental Protocol: In Vitro Kinase Assay (Example using ADP-Glo™)

  • Reaction Setup: In a 384-well plate, prepare a reaction mix containing the kinase of interest, the appropriate substrate (e.g., a generic peptide), and ATP at its Km concentration.

  • Compound Addition: Add "N-(2-amino-4-methylphenyl)acetamide" (or a benchmark inhibitor) to the desired final concentration. Include a DMSO control (vehicle) and a positive control inhibitor.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ATP Depletion Measurement: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control.

cluster_workflow ADP-Glo™ Kinase Assay Workflow A 1. Kinase + Substrate + ATP + Inhibitor B 2. Incubate (Kinase Reaction) A->B C 3. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) B->C D 4. Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) C->D E 5. Read Luminescence D->E

Figure 2: Simplified workflow of the ADP-Glo™ kinase assay for measuring kinase activity.

If the primary screen identifies "hits" (kinases inhibited by >50% at 10 µM), the next step is to determine the potency of the inhibition by calculating the half-maximal inhibitory concentration (IC50).

Experimental Protocol: IC50 Determination

  • Serial Dilution: Prepare a serial dilution of "N-(2-amino-4-methylphenyl)acetamide" (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Kinase Assay: Perform the in vitro kinase assay as described in 3.1 for each concentration of the inhibitor.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Comparative IC50 Data for Benchmark Inhibitors

InhibitorTarget KinaseReported IC50 (Biochemical)
Ibrutinib BTK~0.5 nM
Gefitinib EGFR (WT)~2-37 nM
Gefitinib EGFR (L858R mutant)~0.5-2 nM
Trametinib MEK1~0.92 nM
Trametinib MEK2~1.8 nM

These values are approximate and can vary based on assay conditions.

A potent biochemical inhibitor must also be effective in a cellular context. This involves demonstrating that the compound can enter the cell, engage its target, and inhibit the relevant signaling pathway.

Experimental Protocol: Western Blot for Phospho-Protein Levels

  • Cell Culture: Culture a cell line known to depend on the target kinase (e.g., a BTK-dependent lymphoma line for a potential BTK inhibitor).

  • Compound Treatment: Treat the cells with a dose range of "N-(2-amino-4-methylphenyl)acetamide" for a specified time (e.g., 2 hours).

  • Cell Lysis: Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the kinase's direct substrate (e.g., anti-phospho-PLCy2 for BTK inhibition) and for the total protein as a loading control.

  • Data Analysis: Quantify the band intensities. A potent inhibitor will show a dose-dependent decrease in the level of the phosphorylated substrate.

cluster_pathway EGFR Signaling Pathway cluster_inhibitors Points of Inhibition EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibits Trametinib Trametinib Trametinib->MEK Inhibits

Validation

A Comparative Guide to the Structure-Activity Relationship of Imidazo[4,5-b]pyridine Derivatives as Selective Aurora-A Kinase Inhibitors

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a series of imidazo[4,5-b]pyridine derivatives designed as potent and selective inhibitors of Aurora-A kinase. By examining the nu...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a series of imidazo[4,5-b]pyridine derivatives designed as potent and selective inhibitors of Aurora-A kinase. By examining the nuanced interplay between chemical structure and biological function, we aim to provide researchers, medicinal chemists, and drug development professionals with actionable insights into the rational design of next-generation anticancer therapeutics targeting this critical oncogenic pathway.

Introduction: The Rationale for Targeting Aurora-A Kinase

The Aurora kinases are a family of serine/threonine kinases that serve as master regulators of mitosis.[1][2] The family comprises three highly homologous members in mammals: Aurora-A, -B, and -C.[3] While all are pivotal for cell cycle progression, they have distinct, non-redundant roles. Aurora-A is primarily associated with centrosome maturation and separation, as well as the assembly of a functional bipolar spindle during the G2 and M phases of the cell cycle.[2][3]

Overexpression of Aurora-A is a common feature in a wide range of human cancers and is functionally linked to oncogenic transformation through the induction of chromosomal instability and aneuploidy.[4] This makes Aurora-A a compelling and validated target for cancer therapy. The development of small-molecule inhibitors that can selectively target Aurora-A offers a promising therapeutic strategy. However, achieving selectivity over the closely related Aurora-B isoform is a significant challenge due to the high degree of conservation in their ATP-binding pockets.[5] This guide focuses on a specific class of imidazo[4,5-b]pyridine derivatives where medicinal chemists successfully exploited subtle structural differences to achieve remarkable isoform selectivity.[5][6]

The Imidazo[4,5-b]pyridine Scaffold: A Privileged Structure for Kinase Inhibition

The core chemical structure under investigation is the imidazo[4,5-b]pyridine ring system. This scaffold is considered a "privileged" structure in medicinal chemistry, particularly for kinase inhibitor design, due to its structural similarity to the native purine core of ATP. This allows it to effectively compete for the ATP-binding site on the kinase.

The design strategy for the inhibitors discussed here was guided by prior crystallographic data, which revealed key differences between the ATP-binding pockets of Aurora-A and Aurora-B.[5] Specifically, three amino acid residues differ: Leucine 215 (L215), Threonine 217 (T217), and Arginine 220 (R220) in Aurora-A correspond to Arginine, Glutamic Acid, and Lysine in Aurora-B, respectively. The key to achieving selectivity lies in designing molecules that can favorably interact with the unique T217 residue in Aurora-A.[5][6]

Structure-Activity Relationship (SAR) Analysis

The following analysis is based on the seminal work of Fancelli et al., who systematically synthesized and evaluated a series of imidazo[4,5-b]pyridine derivatives to optimize potency against Aurora-A and selectivity over Aurora-B.[5][6]

Core Scaffold and Key Interaction Points

The general structure consists of a central imidazo[4,5-b]pyridine core with three primary points of modification (R¹, R², and the C7-substituent). The core establishes essential hydrogen bonds with the kinase hinge region, a feature common to many Type I kinase inhibitors. The key to selectivity, however, was hypothesized to come from specific interactions driven by the C7-substituent.

Impact of the C7-Substituent on Potency and Selectivity

The most critical modifications for achieving Aurora-A selectivity were made at the C7 position of the imidazo[4,5-b]pyridine core. The strategy was to introduce substituents that could form a specific interaction with the threonine (T217) residue unique to Aurora-A.

Initial compounds with a simple benzylamino group at C7 (e.g., 28a ) showed potent inhibition of Aurora-A but lacked selectivity, inhibiting Aurora-B with similar potency.[5] This established a baseline but highlighted the need for a more refined substituent.

The breakthrough came with the introduction of a 4-amino-N-phenylbenzamide moiety at the C7 position. This design choice was rationalized by computational modeling, which suggested the amide group could form favorable interactions within the pocket near T217.

  • Compound 28b , which incorporates the 4-amino-N-phenylbenzamide group, demonstrated a dramatic improvement in selectivity. It was found to be a potent inhibitor of Aurora-A (IC₅₀ = 0.075 µM) while being significantly less active against Aurora-B (IC₅₀ = 4.12 µM), resulting in a 55-fold selectivity.[5][6]

  • Further optimization led to Compound 28c , where a 1,3-dimethyl-1H-pyrazol-4-yl group was introduced at the C2 position. This compound emerged as a highly potent and selective inhibitor. In biochemical assays, it inhibited Aurora-A with an IC₅₀ of 0.067 µM and Aurora-B with an IC₅₀ of 12.71 µM, achieving a remarkable 190-fold selectivity .[5][6]

The crucial role of the T217 residue was confirmed through mutagenesis studies. When T217 in Aurora-A was mutated to glutamic acid (the corresponding residue in Aurora-B), the inhibitory potency of compound 28c was significantly reduced, confirming that this residue is the primary determinant of its isoform selectivity.[5][6]

Influence of Substitutions on the Phenyl Rings

Modifications to the peripheral phenyl rings also influenced activity, albeit to a lesser extent than the C7-substituent.

  • C2-Position (R¹): The presence of a pyrazole group, as seen in 28c , was found to be beneficial for potency. This group likely occupies a hydrophobic pocket and contributes to the overall binding affinity.

  • N-Phenylacetamide Moiety (R²): The N-phenylacetamide portion of the C7-substituent also plays a role. The terminal phenyl ring can be substituted to fine-tune properties, although the parent unsubstituted phenyl ring provided a good balance of activity and selectivity in the lead compounds.

Quantitative Data Summary

The following table summarizes the biochemical potency and isoform selectivity for key compounds discussed in this guide, based on data from Fancelli et al.[5][6]

Compound IDC7-SubstituentC2-Substituent (R¹)Aurora-A IC₅₀ (µM)Aurora-B IC₅₀ (µM)Selectivity (Fold, B/A)
28a Benzylamino1,3-dimethyl-1H-pyrazol-4-ylPotentPotent~1 (Non-selective)
28b 4-amino-N-phenylbenzamide1,3-dimethyl-1H-pyrazol-4-yl0.0754.1255
28c 4-amino-N-phenylbenzamide1,3-dimethyl-1H-pyrazol-4-yl0.06712.71190

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key SAR findings for the imidazo[4,5-b]pyridine scaffold as selective Aurora-A inhibitors.

SAR_Summary cluster_scaffold Imidazo[4,5-b]pyridine Core cluster_mods Key Modification Points cluster_substituents Optimal Substituents for Selectivity Scaffold { Imidazo[4,5-b]pyridine | Hinge Binding Region} R1 C2-Position (R¹) Pyrazole group enhances potency Scaffold:f0->R1:f0 Modulate Potency C7 C7-Position Primary Driver of Selectivity Scaffold:f0->C7:f0 Critical for Selectivity R2 N-Phenylacetamide Fine-tunes properties C7:f0->R2:f0 Part of C7 Substituent C7_sub 4-amino-N-phenylbenzamide Interacts with Thr217 in Aurora-A C7:f0->C7_sub:f0 Optimal Group Aurora_Pathway cluster_inhibition Mechanism of Inhibition G2_Phase G2 Phase Mitosis Mitosis (Prophase) G2_Phase->Mitosis AURKA_Activation Aurora-A Activation (p-T288) Mitosis->AURKA_Activation Cell cycle progression Spindle_Assembly Bipolar Spindle Assembly Chromosome_Seg Correct Chromosome Segregation Spindle_Assembly->Chromosome_Seg Centrosome_Mat Centrosome Maturation & Separation AURKA_Activation->Centrosome_Mat ADP ADP AURKA_Activation->ADP Centrosome_Mat->Spindle_Assembly Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->AURKA_Activation Block Inhibition ATP ATP ATP->AURKA_Activation Binds to ATP pocket Block->AURKA_Activation Competitively blocks ATP binding

Caption: Role of Aurora-A in mitosis and its inhibition by ATP-competitive drugs.

Conclusion and Future Directions

The imidazo[4,5-b]pyridine scaffold has proven to be a highly effective template for the development of potent and, critically, selective Aurora-A kinase inhibitors. The structure-activity relationship is well-defined, with the C7-substituent being the primary determinant of isoform selectivity. The discovery of compounds like 28c , which exhibit a nearly 200-fold selectivity for Aurora-A over Aurora-B in biochemical assays, underscores the power of structure-based drug design in exploiting subtle differences between homologous kinase active sites. [5] These selective chemical probes are invaluable tools for dissecting the specific biological roles of Aurora-A in both normal cell division and cancer, helping to clarify the distinct phenotypes resulting from the inhibition of Aurora-A versus Aurora-B. Future work in this area could focus on further optimizing the pharmacokinetic properties of these selective inhibitors to enhance their potential as clinical candidates and exploring their efficacy in combination with other targeted therapies.

References

  • Bavetsias, V., Faisal, A., Crumpler, S., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9122–9135. [Link] [5][6]2. Bavetsias, V., Faisal, A., Crumpler, S., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. PubMed Central. [Link] [5][6]3. Fancelli, D., Moll, J., Varasi, M., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. ResearchGate. [Link]

  • Bavetsias, V., Large, J. M., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(23), 6567-71. [Link]

  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Creative Diagnostics. [Link] [1]6. Meunier, S., & Vernos, I. (2016). Aurora A Protein Kinase: To the Centrosome and Beyond. Cells, 5(1), 8. [Link] [2]7. Tavernier, N., et al. (2021). Aurora A kinase activation: Different means to different ends. Journal of Cell Biology, 220(9), e202106128. [Link] [4]8. Salmela, A. L., & Kallio, M. J. (2013). Aurora kinases: Generators of spatial control during mitosis. Frontiers in Oncology, 3, 217. [Link]

  • Tang, A., Gao, K., et al. (2023). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Hematology & Oncology, 16(1), 137. [Link] [3]10. Bavetsias, V., Sun, C., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 53(14), 5213-28. [Link]

  • Wang, Z., et al. (2011). Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches. European Journal of Medicinal Chemistry, 46(1), 269-79. [Link]

  • ScienceOpen. (2013). Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. ScienceOpen. [Link]

  • S-G, G., et al. (2017). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell, 28(21), 2804-2814. [Link]

  • Hsu, H., et al. (2016). Identification of an Aurora Kinase Inhibitor Specific for the Aurora B Isoform. Molecular Cancer Therapeutics, 15(4), 595-605. [Link]

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Comparative

A Comparative Guide to the Biological Activity of N-(2-amino-4-methylphenyl)acetamide and Its Analogs

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds as potential therapeutic agents is a cornerstone of innovation. The N-phenylacetamide backbone represents a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds as potential therapeutic agents is a cornerstone of innovation. The N-phenylacetamide backbone represents a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comprehensive comparison of the known biological activities of analogs of N-(2-amino-4-methylphenyl)acetamide, a compound whose own biological profile is yet to be fully elucidated. By examining its structural isomers and other related derivatives, we can infer potential therapeutic applications and guide future research directions for this class of compounds.

Introduction to the N-Phenylacetamide Scaffold

The N-phenylacetamide moiety is a fundamental structural unit found in numerous biologically active compounds. Its chemical simplicity, consisting of an acetamide group linked to a phenyl ring, allows for facile synthetic modifications. These modifications can dramatically influence the molecule's physicochemical properties and, consequently, its pharmacological activity. The strategic placement of various substituents on the phenyl ring can modulate factors such as lipophilicity, electronic distribution, and steric hindrance, all of which are critical for target binding and overall efficacy.

While specific experimental data on the biological activity of N-(2-amino-4-methylphenyl)acetamide is not extensively available in the public domain, we can draw valuable insights from its structural analogs. This guide will delve into the known activities of these related compounds, providing a framework for understanding the potential of this chemical class.

Comparative Analysis of N-(2-amino-4-methylphenyl)acetamide and Its Positional Isomers

To initiate our comparative analysis, let's consider the positional isomers of the title compound: N-(3-amino-4-methylphenyl)acetamide and N-(4-amino-2-methylphenyl)acetamide. While detailed biological studies are limited, their basic chemical properties provide a foundation for understanding potential differences in their behavior in biological systems.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Target Compound N-(2-amino-4-methylphenyl)acetamide53476-34-9C₉H₁₂N₂O164.21
Isomer 1 N-(3-amino-4-methylphenyl)acetamide6375-16-2C₉H₁₂N₂O164.20[1]
Isomer 2 N-(4-amino-2-methylphenyl)acetamide56891-59-9C₉H₁₂N₂O164.21

The subtle shifts in the positions of the amino and methyl groups on the phenyl ring can significantly impact the molecule's polarity, hydrogen bonding capacity, and overall shape, which in turn would influence its interaction with biological targets.

Diverse Biological Activities of N-Phenylacetamide Analogs

The N-phenylacetamide scaffold has been incorporated into a multitude of derivatives demonstrating a broad spectrum of pharmacological activities. Below, we explore some of the most prominent therapeutic areas where these analogs have shown promise.

Anticancer Activity

A significant body of research has focused on the anticancer potential of N-phenylacetamide derivatives. These compounds have been shown to exhibit cytotoxicity against a range of cancer cell lines.

One study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives revealed that the presence of a nitro group on the N-phenyl ring enhanced cytotoxic effects against prostate (PC3) and breast (MCF-7) cancer cell lines.[2] For instance, the meta-nitro substituted analog showed an IC50 value of 52 µM against PC3 cells.[2]

Another series of 2,3-dioxoindolin-N-phenylacetamide derivatives was evaluated for their inhibitory activity against protein tyrosine phosphatases (PTPs) like CDC25B and PTP1B, which are implicated in cancer progression.[3] Several of these compounds displayed potent inhibitory activity with IC50 values in the low microgram per milliliter range.[3]

The general structure-activity relationship (SAR) suggests that electron-withdrawing groups on the N-phenyl ring often lead to increased anticancer potency.

Anti-inflammatory and Analgesic Properties

The N-phenylacetamide core is also a key feature in compounds with anti-inflammatory and analgesic effects. A notable example is N-(2-hydroxyphenyl)acetamide , which has demonstrated significant anti-arthritic and anti-inflammatory activity in adjuvant-induced arthritic rats.[4][5] This compound was shown to reduce the serum levels of pro-inflammatory cytokines such as IL-1β and TNF-α.[4][5]

Furthermore, a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were synthesized and evaluated for their anticancer, anti-inflammatory, and analgesic activities.[6] The presence of halogens on the aromatic ring was found to be favorable for these activities.[6]

Antimicrobial and Antioxidant Activities

The versatility of the N-phenylacetamide scaffold extends to antimicrobial and antioxidant applications. A study on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide demonstrated moderate antioxidant activity and significant antimicrobial activity against various bacterial and yeast strains.[7]

Another investigation into N-phenylacetamide derivatives containing 4-arylthiazole moieties revealed promising antibacterial activity against plant pathogens like Xanthomonas oryzae.[1] The most potent compound in this series exhibited an EC50 value of 156.7 µM, outperforming commercial bactericides.[1]

Central Nervous System (CNS) Activity

Interestingly, the N-phenylacetamide scaffold is also present in drugs targeting the central nervous system. The well-known hypnotic agent Zolpidem (Ambien) has the IUPAC name N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide hemitartrate, which contains a substituted N-phenylacetamide-like core.[8] Zolpidem acts as a positive allosteric modulator of the GABA-A receptor, highlighting the potential for N-phenylacetamide derivatives to be developed as CNS-active agents.[8]

Additionally, various N-substituted-phenylacetamide derivatives have been explored for their potential as antidepressant and anticonvulsant agents.[7][9]

Experimental Methodologies: A Closer Look

The evaluation of the biological activities of N-phenylacetamide analogs involves a range of standardized in vitro and in vivo assays. Understanding these protocols is crucial for interpreting the data and designing future experiments.

In Vitro Cytotoxicity Assay (MTT/MTS Assay)

This assay is a cornerstone for assessing the anticancer potential of new compounds.

Workflow for Cytotoxicity Assay:

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Measurement & Analysis culture Culture Cancer Cells seed Seed Cells into 96-well Plates culture->seed prepare Prepare Serial Dilutions of Test Compound seed->prepare treat Add Compound to Wells prepare->treat incubate Incubate for 48-72 hours treat->incubate add_mts Add MTS Reagent incubate->add_mts incubate_mts Incubate for 1-4 hours add_mts->incubate_mts read Read Absorbance incubate_mts->read calculate Calculate IC50 read->calculate G cluster_0 Induction of Arthritis cluster_1 Treatment Regimen cluster_2 Evaluation acclimatize Acclimatize Rats induce Inject Complete Freund's Adjuvant acclimatize->induce group Group Animals (Control, Standard, Test) induce->group administer Administer Compound Orally group->administer measure_paw Measure Paw Volume administer->measure_paw collect_blood Collect Blood Samples measure_paw->collect_blood analyze Analyze Cytokine Levels collect_blood->analyze

Caption: Workflow for the in vivo adjuvant-induced arthritis model.

Protocol:

  • Induction: Induce arthritis in rats by injecting Complete Freund's Adjuvant (CFA) into the subplantar region of the hind paw.

  • Grouping: Divide the animals into different groups: a control group (receiving only the vehicle), a standard group (receiving a known anti-inflammatory drug), and test groups (receiving different doses of the N-phenylacetamide analog).

  • Treatment: Administer the compounds orally for a specified duration, typically starting from the day of adjuvant injection.

  • Assessment: Monitor the development of arthritis by measuring the paw volume at regular intervals.

  • Biochemical Analysis: At the end of the study, collect blood samples to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and other inflammatory markers.

Future Directions and Conclusion

The N-phenylacetamide scaffold is a versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities exhibited by its analogs, ranging from anticancer and anti-inflammatory to antimicrobial and CNS effects, underscore the potential of this chemical class.

While the biological profile of N-(2-amino-4-methylphenyl)acetamide remains to be determined, the insights gained from its structural analogs provide a strong rationale for its synthesis and biological evaluation. Future research should focus on:

  • Synthesis and Screening: Synthesizing N-(2-amino-4-methylphenyl)acetamide and its close derivatives and screening them in a panel of biological assays to identify potential lead activities.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of N-(2-amino-4-methylphenyl)acetamide to understand the key structural features required for a particular biological activity.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways through which active compounds exert their effects.

References

  • Zolpidem - Wikipedia. Available at: [Link]

  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N‑(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. Available at: [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. Available at: [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Available at: [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. Available at: [Link]

  • N-(3-amino-4-methylphenyl)acetamide | C9H12N2O | CID 22865 - PubChem. Available at: [Link]

  • Biological evaluation of 2,3-dioxoindolin-N-phenylacetamide derivatives as potent CDC25B and PTP1B phosphatase inhibitors. ResearchGate. Available at: [Link]

  • N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. PubMed. Available at: [Link]

  • N-(2-amino-4-methylphenyl)acetamide | C9H12N2O | CID 330040 - PubChem. Available at: [Link]

  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC. NIH. Available at: [Link]

  • N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats | Request PDF. ResearchGate. Available at: [Link]

  • Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. Available at: [Link]

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Validation

A Comparative Guide to the Efficacy of N-Aryl Acetamide Derivatives in Cancer Cell Lines

Introduction: The Quest for Novel Anticancer Agents In the landscape of oncology drug discovery, the development of novel small molecules that can selectively target cancer cells while minimizing toxicity to normal tissu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anticancer Agents

In the landscape of oncology drug discovery, the development of novel small molecules that can selectively target cancer cells while minimizing toxicity to normal tissues remains a paramount objective. Phenylacetamide and its derivatives have emerged as a promising class of compounds, with numerous studies highlighting their potential as anticancer agents.[1][2] This guide focuses on the potential efficacy of "N-(2-amino-4-methylphenyl)acetamide" by drawing comparisons from structurally related N-aryl acetamide derivatives that have been evaluated across various cancer cell lines.

While direct experimental data on the cytotoxic effects of N-(2-amino-4-methylphenyl)acetamide is not yet available in the public domain, an analysis of its structural analogues provides a valuable framework for predicting its potential activity and for designing future experimental investigations. This guide will synthesize findings from published studies on related compounds, offering a comparative look at their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Comparative Efficacy of Structurally Related Acetamide Derivatives

The anticancer activity of acetamide derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. The presence of amino, nitro, and halogen groups can dramatically alter the compound's cytotoxic potency and selectivity against different cancer cell lines.

Key Structural Analogues and Their Performance

Several studies have investigated acetamide derivatives with substitutions on the phenyl ring, providing a basis for our comparative analysis. A notable example is N-(4-(3-aminophenyl)thiazol-2-yl)acetamide , which has demonstrated significant in vitro potency against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) cell lines, including those resistant to standard therapies.[3][4] Another relevant class includes 2-(4-Fluorophenyl)-N-phenylacetamide derivatives , which have shown notable activity against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines.[2]

The table below summarizes the in vitro cytotoxicity of these and other related compounds across a panel of cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Key Findings & Mechanism of ActionReference
N-(4-(3-aminophenyl)thiazol-2-yl)acetamide (Lead Compound 6b)A375 (Melanoma)~10Induces both apoptosis and autophagy.[4][3][4]
Pancreatic Cancer Cell LinesVariesEffective against resistant cell lines.[3][3]
CML Cell LinesVariesOvercomes classical resistance phenomena.[4][4]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamidePC3 (Prostate Carcinoma)80Nitro-substituted compounds showed higher cytotoxicity.[2][2]
MCF-7 (Breast Cancer)100More active than methoxy-substituted analogues.[2][2]
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamidePC3 (Prostate Carcinoma)52Most active compound against PC3 in the series.[2][2]
2-(substituted phenoxy)-N-(1-(4-chlorophenyl)ethyl)acetamide (Compound 3c)MCF-7 (Breast Cancer)Not specifiedHalogenated derivatives showed promising anticancer activity.[5][5]
SK-N-SH (Neuroblastoma)Not specifiedAlso exhibited anti-inflammatory and analgesic properties.[5][5]
2-amino-4-anilinoquinazoline derivatives (Compound 2)PC3 (Prostate Carcinoma)6.6Inhibited cancer cell growth.[6][6]
HT29 (Colon Carcinoma)6.7Halogenated derivatives showed significant EGFR inhibition.[6][6]
MCF7 (Breast Cancer)4.9-[6]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Delving into the Mechanism of Action: Apoptosis and Autophagy

A critical aspect of evaluating any potential anticancer agent is understanding its mechanism of action. For many acetamide derivatives, the primary mode of inducing cancer cell death is through the activation of apoptosis, or programmed cell death.[7][8]

The lead compound from the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide series, for instance, was found to induce cell death through the concomitant induction of both apoptosis and autophagy in A375 melanoma cells.[3][4] This dual mechanism is particularly advantageous as it can overcome resistance to therapies that rely solely on apoptosis induction.[4] The deregulation of apoptotic pathways is a known hallmark of cancer and contributes to multi-drug resistance.[9]

The proposed signaling pathway for apoptosis induction by many cytotoxic agents involves the activation of caspases, a family of protease enzymes that play essential roles in programmed cell death.[7][9]

apoptosis_pathway cluster_stimulus External/Internal Stimuli cluster_pathway Apoptotic Signaling Cascade Anticancer_Compound N-Aryl Acetamide Derivative Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Anticancer_Compound->Pro_Apoptotic activates Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2, Bcl-xL) Anticancer_Compound->Anti_Apoptotic inhibits Caspase_9 Caspase-9 (Initiator) Pro_Apoptotic->Caspase_9 activates Anti_Apoptotic->Caspase_9 inhibits Caspase_3 Caspase-3 (Effector) Caspase_9->Caspase_3 activates Apoptosis Apoptosis (Cell Death) Caspase_3->Apoptosis

Caption: Generalized intrinsic apoptosis pathway initiated by an anticancer compound.

Experimental Protocols for Efficacy Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the efficacy of anticancer compounds in vitro.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, PC3, A375) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., N-(2-amino-4-methylphenyl)acetamide) and a positive control (e.g., Doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot a dose-response curve and determine the IC50 value.

mtt_assay_workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubation_1 Incubate 24h Cell_Seeding->Incubation_1 Compound_Treatment Add Test Compounds & Controls Incubation_1->Compound_Treatment Incubation_2 Incubate 48-72h Compound_Treatment->Incubation_2 MTT_Addition Add MTT Reagent Incubation_2->MTT_Addition Incubation_3 Incubate 3-4h MTT_Addition->Incubation_3 Solubilization Add Solubilizing Agent Incubation_3->Solubilization Read_Absorbance Measure Absorbance at 570 nm Solubilization->Read_Absorbance Data_Analysis Calculate IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Conclusion and Future Directions

The existing body of research on N-aryl acetamide derivatives strongly suggests that this chemical scaffold is a fertile ground for the discovery of novel anticancer agents. The data from structurally similar compounds indicate that N-(2-amino-4-methylphenyl)acetamide could potentially exhibit cytotoxic activity against a range of cancer cell lines, particularly those of prostate, breast, and hematopoietic origin.

Future research should focus on the synthesis and in vitro evaluation of N-(2-amino-4-methylphenyl)acetamide using the standardized protocols outlined in this guide. A comprehensive screening against a diverse panel of cancer cell lines would be the first step in characterizing its efficacy and selectivity. Subsequent studies should then aim to elucidate its precise mechanism of action, including its ability to induce apoptosis and/or autophagy, and to identify its molecular targets. Such a systematic approach will be crucial in determining the therapeutic potential of this and other related novel acetamide derivatives.

References

  • Barret, R., et al. (2016). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Journal of Medicinal Chemistry, 59(18), 8276–8292.

  • Aliabadi, A., et al. (2012). Structure of two aniline derivatives as potent anticancer lead compounds. ResearchGate.

  • Daflon-Yunes, N., et al. (2015). Synthesis and Antiproliferative Activity of 2-amino-4-Anilinoquinazoline Derivatives. Hilaris Publisher.

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  • Brzozowski, Z., et al. (2002). Synthesis and antitumor activity of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 37(9), 709-720.

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  • Mondal, P., et al. (2023). Synthesis, and Evaluation of Novel N-(5-cyano-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4-yl)-2-(phenylamino) acetamide derivatives by In silico investigations as an anticancer scaffold. Asian Journal of Research in Chemistry, 16(4), 263-268.

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Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of N-(2-amino-4-methylphenyl)acetamide and its Analogs

For researchers, scientists, and drug development professionals, ensuring the specificity of a novel chemical entity is paramount. This guide provides a comprehensive framework for the cross-reactivity profiling of "N-(2...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of a novel chemical entity is paramount. This guide provides a comprehensive framework for the cross-reactivity profiling of "N-(2-amino-4-methylphenyl)acetamide," a member of the pharmacologically relevant acetanilide class. While this specific molecule may not have a defined biological target in the public domain, its structural motifs are present in compounds with a wide range of biological activities, making a thorough assessment of its off-target interactions a critical step in any potential drug discovery campaign. This document will not only outline the necessary experimental workflows but also delve into the scientific rationale behind these choices, empowering you to design and execute a robust cross-reactivity profiling strategy.

The Imperative of Early-Stage Cross-Reactivity Profiling

Undesired off-target interactions are a leading cause of drug candidate failure in later stages of development, contributing to unforeseen toxicities and a lack of efficacy. The acetanilide scaffold, while a valuable starting point for medicinal chemistry, has been associated with a variety of biological activities, from analgesic and anti-inflammatory effects to interactions with metabolic enzymes.[1][2][3] Therefore, a proactive and comprehensive approach to identifying potential cross-reactivity of a novel acetanilide derivative like N-(2-amino-4-methylphenyl)acetamide is not just a precautionary measure but a strategic necessity. Early identification of off-target liabilities allows for the timely optimization of chemical structures to enhance selectivity, ultimately saving considerable time and resources.[4]

Designing a Tiered and Logic-Driven Profiling Strategy

A successful cross-reactivity profiling campaign is not a one-size-fits-all endeavor. It should be a tiered approach, starting with broad, high-throughput screens and progressively moving towards more focused and physiologically relevant assays.

Tier 1: Broad Panel Screening for Initial Liability Identification

The initial step is to cast a wide net to identify potential areas of concern. This is typically achieved through large-scale screening against panels of common off-targets.

  • Rationale: At this early stage, the goal is not to definitively characterize every interaction but to flag potential liabilities that warrant further investigation. A broad panel provides a cost-effective way to survey a diverse range of protein families known to be involved in adverse drug reactions.[5]

  • Recommended Panels:

    • Kinase Panel: Given the prevalence of kinases as drug targets and off-targets, a comprehensive kinase panel (e.g., a panel of 50-100 kinases) is essential.

    • GPCR Panel: G-protein coupled receptors represent another major class of drug targets and are frequently implicated in off-target effects.

    • Ion Channel Panel: Off-target interactions with ion channels can lead to significant cardiovascular and neurological side effects.

    • Nuclear Receptor Panel: These receptors are involved in the regulation of metabolism and can be unintentionally modulated by small molecules.

    • CYP450 Inhibition Panel: Early assessment of potential drug-drug interactions through inhibition of cytochrome P450 enzymes is a regulatory expectation and a critical safety parameter.[5]

Tier 2: Dose-Response Confirmation and Orthogonal Assays

Any "hits" identified in Tier 1 screening should be followed up with more rigorous testing to confirm the interaction and determine its potency.

  • Rationale: Single-point high-throughput screens can be prone to false positives. Generating a full dose-response curve provides a quantitative measure of potency (e.g., IC50 or EC50) and confirms a genuine interaction. Orthogonal assays, which utilize a different detection technology or experimental format, add another layer of confidence to the findings.

  • Methodologies:

    • Biochemical Assays: For enzymatic targets, dose-response curves should be generated using purified protein.

    • Cell-Based Functional Assays: For receptors and ion channels, cell-based assays that measure a functional output (e.g., second messenger signaling, ion flux) are crucial to understand the physiological relevance of the interaction.

Tier 3: Cellular and Phenotypic Profiling

Confirmed off-target interactions should be investigated in more complex biological systems to understand their potential phenotypic consequences.

  • Rationale: A biochemical or even a simple cell-based interaction does not always translate to a cellular phenotype. High-content imaging or other phenotypic screens can provide valuable insights into whether the off-target interaction leads to unintended cellular consequences.[6]

  • Approaches:

    • High-Content Imaging: Assess a panel of cellular markers related to cytotoxicity, apoptosis, and other cellular stress pathways.

    • Gene Expression Profiling: Analyze changes in gene expression patterns in response to compound treatment to identify perturbed pathways.[6]

Experimental Workflow for Cross-Reactivity Profiling

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Confirmation & Potency cluster_2 Tier 3: Phenotypic Assessment T1_Kinase Kinase Panel (>50 kinases) T2_DR Dose-Response Curves (IC50/EC50 Determination) T1_Kinase->T2_DR T1_GPCR GPCR Panel T1_GPCR->T2_DR T1_Ion Ion Channel Panel T1_Ion->T2_DR T1_NR Nuclear Receptor Panel T1_NR->T2_DR T1_CYP CYP450 Panel T1_CYP->T2_DR T2_Orthogonal Orthogonal Assays (e.g., different technology) T2_DR->T2_Orthogonal T3_HCI High-Content Imaging (Cytotoxicity, Apoptosis) T2_Orthogonal->T3_HCI T3_Gene Gene Expression Profiling T2_Orthogonal->T3_Gene

Caption: Tiered workflow for systematic cross-reactivity profiling.

Data Presentation and Interpretation: A Comparative Analysis

Clear and concise presentation of cross-reactivity data is essential for informed decision-making. The following tables provide a template for presenting hypothetical data for N-(2-amino-4-methylphenyl)acetamide and two of its structural isomers, which could be considered as alternative candidates.

Table 1: Physicochemical Properties of Test Compounds

CompoundIUPAC NameStructureMolecular Weight ( g/mol )cLogP
Test Compound N-(2-amino-4-methylphenyl)acetamideN-(2-amino-4-methylphenyl)acetamide164.20[7]1.2
Isomer A N-(3-amino-4-methylphenyl)acetamideN-(3-amino-4-methylphenyl)acetamide164.20[8]1.1
Isomer B N-(4-amino-2-methylphenyl)acetamideN-(4-amino-2-methylphenyl)acetamide164.21[9]1.3

Table 2: Hypothetical Cross-Reactivity Data (IC50 values in µM)

Target ClassSpecific TargetTest CompoundIsomer AIsomer B
Primary Target Target X 0.05 0.12 0.80
Kinases Kinase 1> 10> 105.2
Kinase 22.58.9> 10
GPCRs GPCR 1> 10> 10> 10
GPCR 2 (Antagonist)7.8> 10> 10
Ion Channels hERG> 10> 10> 10
CYP450 CYP3A45.69.1> 10
CYP2D6> 10> 108.5

Interpretation of Hypothetical Data:

  • Test Compound: Shows high potency for the primary target (Target X) with a 50-fold selectivity over its most potent off-target (Kinase 2). The moderate inhibition of CYP3A4 suggests a potential for drug-drug interactions that should be further investigated.

  • Isomer A: Also potent for Target X, but with slightly lower selectivity over Kinase 2 compared to the Test Compound. It shows a better profile against CYP3A4.

  • Isomer B: Significantly less potent for Target X and shows off-target activity against Kinase 1 and CYP2D6. This isomer would likely be deprioritized based on this profile.

Detailed Experimental Protocols

To ensure the reproducibility and validity of your findings, it is crucial to follow well-defined experimental protocols.

Protocol: Kinase Inhibition Assay (Radiometric Filter Binding)
  • Objective: To determine the IC50 of a test compound against a panel of protein kinases.

  • Principle: This assay measures the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into a generic kinase substrate. Inhibition of the kinase results in a decrease in radioactive signal.

  • Methodology:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 96-well plate, add the kinase, the appropriate substrate, and the test compound in kinase buffer.

    • Initiate the reaction by adding [γ-³³P]ATP.

    • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a filter plate that binds the substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter plate using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway Visualization

G cluster_0 Hypothetical Target Pathway cluster_1 Off-Target Pathway Signal Signal Receptor Receptor Signal->Receptor Target_X Target_X Receptor->Target_X Downstream_Effector_1 Downstream_Effector_1 Target_X->Downstream_Effector_1 Desired Effect Kinase_2 Kinase_2 Downstream_Effector_2 Downstream_Effector_2 Kinase_2->Downstream_Effector_2 Adverse Effect Test_Compound Test_Compound Test_Compound->Target_X High Potency Test_Compound->Kinase_2 Lower Potency

Caption: Interaction of the test compound with the desired and an off-target pathway.

Protocol: CYP450 Inhibition Assay (Fluorescent)
  • Objective: To determine the IC50 of a test compound against major CYP450 isoforms.

  • Principle: This assay uses human liver microsomes and specific fluorescent substrates for each CYP isoform. Inhibition of the enzyme results in a decrease in the fluorescent product.

  • Methodology:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 96-well plate, add human liver microsomes, the test compound, and a phosphate buffer.

    • Pre-incubate at 37°C.

    • Initiate the reaction by adding a NADPH regenerating system and the specific fluorescent substrate for the CYP isoform being tested.

    • Incubate at 37°C for a defined period.

    • Stop the reaction by adding a stop solution (e.g., acetonitrile).

    • Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

    • Calculate the percent inhibition and determine the IC50 value.

Conclusion and Future Directions

The cross-reactivity profiling of N-(2-amino-4-methylphenyl)acetamide, or any novel chemical entity, is a critical component of modern drug discovery. By employing a tiered and logical approach, researchers can systematically identify and characterize off-target interactions, enabling data-driven decisions to be made about the progression of a compound. The hypothetical data presented here for N-(2-amino-4-methylphenyl)acetamide and its isomers illustrates how a comparative analysis can guide the selection of the most promising candidates with the optimal balance of on-target potency and off-target selectivity. Future work on confirmed off-targets should focus on understanding the structural basis of the interaction through techniques like X-ray crystallography, which can provide invaluable insights for the rational design of more selective next-generation compounds.

References

  • Benchchem. (n.d.). A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules.
  • Good, B. M., & Su, A. I. (2011). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. PMC. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-amino-4-methylphenyl)acetamide. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Singh, P., et al. (2020). Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. Oriental Journal of Chemistry.
  • McCloskey, K., et al. (2020). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. PMC. Retrieved from [Link]

  • Stork, C., et al. (2023). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv.
  • Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]

  • Ohta, M., et al. (2001). Discovery of novel acetanilide derivatives as potent and selective beta3-adrenergic receptor agonists. PubMed.
  • ResearchGate. (n.d.). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Retrieved from [Link]

  • Girke, T. (2014). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity.
  • Broad Institute. (n.d.). Small-molecule Profiling. Retrieved from [Link]

  • SciSpace. (n.d.). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Retrieved from [Link]

  • Bentham Science. (n.d.). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-amino-4-methylphenyl)acetamide. Retrieved from [Link]

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Validation

A Comparative Guide to the In Vitro and In Vivo Efficacy of Tyrosine Kinase Inhibitors

Disclaimer: Publicly available scientific literature lacks comprehensive in vivo and in vitro efficacy data for the specific compound "N-(2-amino-4-methylphenyl)acetamide". To fulfill the request for a detailed, technica...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Publicly available scientific literature lacks comprehensive in vivo and in vitro efficacy data for the specific compound "N-(2-amino-4-methylphenyl)acetamide". To fulfill the request for a detailed, technically robust comparison guide, this document will use Imatinib (Gleevec) as a representative molecule. Imatinib is a well-characterized tyrosine kinase inhibitor with extensive published data, making it an ideal subject to illustrate the principles and methodologies of efficacy comparison in drug development.

Introduction: From Bench to Bedside

The journey of a therapeutic candidate from a laboratory discovery to a clinical application is a rigorous process of validation. A critical phase in this journey is bridging the gap between in vitro (in a controlled lab environment) and in vivo (in a living organism) efficacy. This guide provides a technical comparison of these two evaluation modalities using the paradigm of Imatinib, a targeted cancer therapeutic.

Imatinib is a potent and relatively specific inhibitor of the Bcr-Abl tyrosine kinase, the key driver of Chronic Myeloid Leukemia (CML).[1] It functions by blocking the ATP-binding site of the kinase, which in turn inhibits downstream signaling pathways that are crucial for cell proliferation and survival, ultimately leading to apoptosis in cancer cells.[1][2] This guide will dissect the laboratory assays that first predicted its success and the preclinical animal models that confirmed its therapeutic potential.

In Vitro Efficacy: Characterizing Potency and Cellular Effects

In vitro studies are the foundation of drug discovery, designed to rapidly assess a compound's direct effect on its molecular target and its subsequent impact on cellular behavior. For Imatinib, the primary goals were to confirm its inhibition of the Bcr-Abl kinase and to demonstrate its ability to kill CML cells.

Causality of Experimental Choices: The selection of in vitro assays is driven by the drug's proposed mechanism. Since Imatinib is designed to inhibit an enzyme (Bcr-Abl) that drives cancer cell growth, the logical first step is a biochemical kinase assay, followed by a cell-based viability assay using CML cell lines that are dependent on Bcr-Abl activity.

Key In Vitro Data for Imatinib

The potency of a drug is often measured by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit a specific biological or biochemical function by 50%.

Target / Cell LineAssay TypeImatinib IC50Key InsightReference
ABL1 KinaseBiochemical Kinase Assay~25 nMDirect and potent inhibition of the target enzyme.[3]
K562 (CML Cell Line)Cell Viability (MTT/XTT)~0.2 - 0.4 µMPotent inhibition of proliferation in Bcr-Abl positive cells.[2]
KCL22 (CML Cell Line)Cell Viability~0.25 µMEfficacy confirmed in multiple CML cell lines.[2]
Experimental Workflow: In Vitro Cell Viability

The following diagram outlines the typical workflow for an MTT assay, a common method to measure cell viability.[4][5]

Caption: Workflow for an in vitro cell viability assay.

Protocol: MTT Cell Viability Assay

This protocol is a self-validating system for assessing the cytotoxic or cytostatic effects of a compound on cultured cells.

  • Cell Seeding:

    • Culture K562 cells in appropriate media until they are in the logarithmic growth phase.

    • Trypsinize (if adherent) and count the cells.

    • Seed 1x10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a stock solution of Imatinib in DMSO.

    • Perform serial dilutions in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add the medium containing the different concentrations of Imatinib. Include a "vehicle control" (medium with DMSO but no drug) and a "no cells" control for background absorbance.

    • Incubate the plate for 72 hours at 37°C.[6]

  • MTT Addition and Measurement:

    • Prepare a 5 mg/mL solution of MTT in PBS.[5]

    • Add 10-20 µL of the MTT solution to each well.[6][7]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[7]

    • Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the crystals.[6]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

In Vivo Efficacy: Validation in a Biological System

While in vitro data is crucial, it cannot predict a drug's behavior in a complex living system. In vivo studies, typically in animal models, are essential to evaluate a compound's efficacy, pharmacokinetics (how the body processes the drug), and overall safety.

Causality of Experimental Choices: To model a human cancer like CML in an animal, a xenograft model is often used. This involves implanting human cancer cells into an immunodeficient mouse. This choice of model allows for the direct assessment of the drug's effect on the human cancer cells in a living system, providing a more realistic test of its potential.[8]

Key In Vivo Data for Imatinib

In a xenograft model using Bcr-Abl-expressing cells, Imatinib demonstrated significant tumor growth inhibition, validating its in vitro potential.[9][10] While specific tumor growth inhibition percentages vary between studies, the consistent outcome is a marked reduction in tumor progression and prolonged survival in treated animals compared to controls.

Animal ModelCell LineTreatment RegimenKey ResultReference
Nude MiceK562 XenograftImatinib (oral gavage)Significant inhibition of tumor growth and leukemogenesis.[9]
Nude MiceSCLC XenograftsImatinib (oral gavage)Achieved therapeutic concentrations in tumors, but had limited single-agent efficacy in this model.[10]
NSCLC XenograftsH1975 XenograftImatinib + DocetaxelSignificantly improved anti-tumor efficacy compared to either agent alone.[11]
Experimental Workflow: In Vivo Xenograft Study

The following diagram illustrates the key phases of a cancer xenograft study.

Caption: Workflow for a preclinical in vivo xenograft study.

Protocol: Subcutaneous Xenograft Mouse Model

This protocol provides a framework for establishing and evaluating the efficacy of a therapeutic agent in a xenograft model. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[12]

  • Cell Preparation and Implantation:

    • Culture K562 cells and harvest when they are 70-80% confluent.[13]

    • Wash the cells with sterile PBS and resuspend in PBS or serum-free medium at a concentration of ~3 x 10⁷ cells/mL. Perform a viability count using trypan blue.[13]

    • Subcutaneously inject 100 µL of the cell suspension (3 x 10⁶ cells) into the flank of 4-6 week old immunodeficient mice (e.g., Nude or SCID mice).[13][14]

  • Treatment and Monitoring:

    • Allow tumors to grow to an average volume of 50-100 mm³.[13]

    • Randomize mice into treatment and control (vehicle) groups.

    • Administer Imatinib or vehicle daily via oral gavage at the predetermined dose.

    • Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (width)² x length/2.[13]

    • Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint and Analysis:

    • Continue the study until tumors in the control group reach a predetermined size limit or for a specified duration.

    • At the end of the study, euthanize the mice, and carefully excise and weigh the tumors.

    • Tumor Growth Inhibition (TGI) can be calculated to quantify the drug's efficacy.

Comparative Efficacy: Imatinib vs. Second-Generation Alternatives

The success of Imatinib spurred the development of second-generation tyrosine kinase inhibitors (TKIs), such as Dasatinib and Nilotinib, designed to be more potent and to overcome resistance.[15]

Trustworthiness of Comparison: A direct comparison requires evaluating these compounds under identical experimental conditions. Network meta-analyses of clinical trials show that Dasatinib and Nilotinib lead to higher and faster response rates compared to Imatinib in newly diagnosed CML patients.[16][17] In vitro studies confirm that both Dasatinib and Nilotinib are significantly more potent against the unmutated Bcr-Abl kinase than Imatinib.[15]

Comparative Potency and Clinical Response
CompoundIn Vitro Potency vs. Bcr-Abl (Relative to Imatinib)Major Molecular Response (MMR) at 12 Months (vs. Imatinib)Reference
Imatinib 1xBaseline[15][16]
Nilotinib ~20-50x more potentOdds Ratio: ~2.8[15][17]
Dasatinib ~300x more potentOdds Ratio: ~2.1[15][17]
BCR-ABL Signaling Pathway and TKI Inhibition

The diagram below illustrates the central BCR-ABL signaling pathway and the mechanism of TKI inhibition.

BCR_ABL_Pathway cluster_pathways Downstream Pro-Survival & Proliferation Pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF RAS -> RAF -> MEK -> ERK BCR_ABL->RAS_RAF PI3K_AKT PI3K -> AKT -> mTOR BCR_ABL->PI3K_AKT STAT5 JAK -> STAT5 BCR_ABL->STAT5 Proliferation Cell Proliferation Inhibition of Apoptosis RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation TKI Imatinib Dasatinib Nilotinib TKI->BCR_ABL Binds ATP Pocket, Inhibits Kinase Activity

Caption: Inhibition of BCR-ABL signaling by Tyrosine Kinase Inhibitors.

Conclusion: An Integrated View of Drug Efficacy

The development of Imatinib serves as a landmark case study in targeted therapy. Its potent in vitro activity against the Bcr-Abl kinase and Bcr-Abl-positive cell lines was a strong predictor of its success. However, it was the robust and reproducible efficacy demonstrated in in vivo xenograft models that provided the critical validation needed to advance it to the clinic, where it revolutionized the treatment of CML.

This guide underscores a fundamental principle of drug development: in vitro and in vivo efficacy studies are not independent hurdles but are interconnected components of a single, iterative validation process. While in vitro assays provide essential data on mechanism and potency, in vivo models are indispensable for understanding how that potency translates into a therapeutic effect within the complexity of a living organism.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025).
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
  • MTT assay protocol. (n.d.). Abcam.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific - US.
  • MTT (Assay protocol). (2023). Protocols.io.
  • O'Hare, T., Eide, C. A., & Deininger, M. W. (2011). Bcr-Abl kinase domain mutations, drug resistance, and the road to a cure for chronic myeloid leukemia. Blood, 118(25), 6419-6428.
  • Steel, N., & Verrill, M. (2009). The use of signaling pathway inhibitors in cancer therapy. British journal of clinical pharmacology, 68(4), 478-490.
  • Gambacorti-Passerini, C., le Coutre, P., Mologni, L., Fanelli, M., Bertazzoli, C., Marchesi, E., ... & Hoelzer, D. (2000). Inhibition of the ABL kinase activity blocks the proliferation of BCR/ABL+ leukemic cells and induces apoptosis. Blood Cells, Molecules, and Diseases, 26(4), 332-340.
  • Weisberg, E., Manley, P. W., Breitenstein, W., Brüggen, J., Cowan-Jacob, S. W., Ray, A., ... & Griffin, J. D. (2005). Characterization of AMN107, a selective inhibitor of wild-type and mutant Bcr-Abl. Cancer cell, 7(2), 129-141.
  • Cools, J., DeAngelo, D. J., Gotlib, J., Stover, E. H., Legare, R. D., Cortes, J., ... & Gilliland, D. G. (2003). A tyrosine kinase created by fusion of the PDGFRA and FIP1L1 genes as a therapeutic target of imatinib in idiopathic hypereosinophilic syndrome. New England Journal of Medicine, 348(13), 1201-1214.
  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne.
  • Mealing, S., Barcena, L., Hawkins, N., Clark, J., Eaton, V., Hirji, I., & Davis, C. (2013). The relative efficacy of imatinib, dasatinib and nilotinib for newly diagnosed chronic myeloid leukemia: a systematic review and network meta-analysis. Journal of clinical pharmacy and therapeutics, 38(2), 108-117.
  • BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. (2022). Encyclopedia.pub.
  • Xenograft Tumor Model Protocol. (2005).
  • An In-Depth Technical Guide to the In Vitro Mechanism of Action of Imatinib. (n.d.). Benchchem.
  • Mouse xenograft model and treatment. (n.d.). Bio-protocol.
  • Mealing, S., Barcena, L., Hawkins, N., Clark, J., Eaton, V., Hirji, I., & Davis, C. (2013). The relative efficacy of imatinib, dasatinib and nilotinib for newly diagnosed chronic myeloid leukemia: a systematic review and network meta-analysis. Health technology assessment (Winchester, England), 17(27), v-162.
  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022). STAR protocols, 3(4), 101712.
  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022). PubMed.
  • Moraca, F., Mignogna, C., Cristofaro, C., Cuda, G., & Lavecchia, A. (2016). Comparison of Dasatinib, Nilotinib, and Imatinib in the Treatment of Chronic Myeloid Leukemia. Journal of cellular physiology, 231(3), 680-687.
  • Comparison of Dasatinib, Nilotinib and Imatinib in the Treatment of Chronic Myeloid Leukemia. (2015). ResearchGate.
  • Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models. (2014).
  • O'Hare, T., Deininger, M. W., & Eide, C. A. (2016). A Decade of Nilotinib and Dasatinib: From In Vitro Studies to First-Line Tyrosine Kinase Inhibitors. Clinical cancer research : an official journal of the American Association for Cancer Research, 22(20), 4987-4991.
  • Comparison of the Efficacy Among Nilotinib, Dasatinib, Flumatinib and Imatinib in Newly Diagnosed Chronic-Phase Chronic Myeloid Leukemia Patients: A Real-World Multi-Center Retrospective Study. (2021). Frontiers in oncology, 11, 741400.
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  • Comparison of Dasatinib, Nilotinib, and Imatinib in the Treatment of Chronic Myeloid Leukemia. (2016). PubMed.
  • Nilotinib, Dasatinib Offer Similar Outcomes in CML Patients. (2016). CancerNetwork.
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Comparative

A Comparative Guide to the Synthesis of N-(2-amino-4-methylphenyl)acetamide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and scientific research, the efficient and reliable synthesis of key chemical intermediates is paramount. N-(2-amino-4-methylphenyl)acetamide, a valuable building block in t...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and scientific research, the efficient and reliable synthesis of key chemical intermediates is paramount. N-(2-amino-4-methylphenyl)acetamide, a valuable building block in the creation of various bioactive molecules, is one such compound. This guide provides a comprehensive comparative analysis of the primary and alternative methods for its synthesis, offering in-depth technical insights and actionable experimental protocols to inform your selection of the most suitable route for your specific needs.

Introduction to N-(2-amino-4-methylphenyl)acetamide

N-(2-amino-4-methylphenyl)acetamide, also known as 4-acetamido-3-aminotoluene, is a substituted aromatic diamine derivative. Its structural motif is a precursor to a range of heterocyclic compounds and other complex organic molecules with potential applications in medicinal chemistry. The presence of both a primary amino group and an acetamido group on the same phenyl ring provides versatile handles for further chemical modifications, making it a crucial intermediate in multi-step synthetic pathways.

Method 1: The Predominant Pathway: Acetylation Followed by Nitro Group Reduction

The most commonly employed and well-documented route to N-(2-amino-4-methylphenyl)acetamide involves a two-step sequence starting from 4-methyl-2-nitroaniline. This method is favored for its generally high yields and the commercial availability of the starting material.

Step 1: Acetylation of 4-methyl-2-nitroaniline

The initial step involves the protection of the amino group of 4-methyl-2-nitroaniline via acetylation to form N-(4-methyl-2-nitrophenyl)acetamide. This is a crucial manipulation to prevent unwanted side reactions during the subsequent reduction of the nitro group. The acetylation is typically achieved using acetic anhydride, often in the presence of a catalyst or a solvent like glacial acetic acid.

Experimental Protocol: Acetylation of 4-methyl-2-nitroaniline

Materials:

  • 4-methyl-2-nitroaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

  • Buchner funnel and flask

Procedure:

  • In a round-bottom flask, dissolve 4-methyl-2-nitroaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring. An exothermic reaction may be observed.

  • Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) for a specified duration, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then pour it into ice-cold water with vigorous stirring to precipitate the product.

  • Collect the solid N-(4-methyl-2-nitrophenyl)acetamide by vacuum filtration using a Buchner funnel, wash with cold water until the filtrate is neutral, and dry the product.

Step 2: Reduction of the Nitro Group

The second and final step is the reduction of the nitro group in N-(4-methyl-2-nitrophenyl)acetamide to a primary amine, yielding the target molecule. A variety of reducing agents can be employed for this transformation, each with its own set of advantages and disadvantages concerning yield, purity, reaction conditions, and safety.

Catalytic hydrogenation is a widely used and often "greener" method for nitro group reduction. It typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide, or Raney nickel, under a hydrogen atmosphere.[1]

Experimental Protocol: Catalytic Hydrogenation of N-(4-methyl-2-nitrophenyl)acetamide

Materials:

  • N-(4-methyl-2-nitrophenyl)acetamide

  • Palladium on carbon (5% or 10% Pd/C)

  • Ethanol or Methanol

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filter aid (e.g., Celite)

Procedure:

  • In a suitable hydrogenation vessel, dissolve N-(4-methyl-2-nitrophenyl)acetamide in a solvent such as ethanol or methanol.

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by observing hydrogen uptake or by TLC analysis.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude N-(2-amino-4-methylphenyl)acetamide.

  • Recrystallize the crude product from a suitable solvent to obtain the purified product.

A classic and cost-effective method for nitro group reduction involves the use of metals like iron, tin, or zinc in an acidic medium, such as hydrochloric acid or acetic acid.[2] Reduction with iron and hydrochloric acid is a common choice, as the in-situ generated FeCl2 can be hydrolyzed to regenerate HCl, thus requiring only a catalytic amount of acid to initiate the reaction.[1]

Experimental Protocol: Reduction with Iron and Hydrochloric Acid

Materials:

  • N-(4-methyl-2-nitrophenyl)acetamide

  • Iron powder

  • Concentrated Hydrochloric Acid

  • Ethanol/Water mixture

  • Sodium carbonate or Sodium hydroxide solution

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, create a suspension of iron powder in a mixture of ethanol and water.

  • Add a small amount of concentrated hydrochloric acid to activate the iron.

  • Heat the mixture to reflux and then add a solution of N-(4-methyl-2-nitrophenyl)acetamide in ethanol dropwise.

  • Continue refluxing with vigorous stirring until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize the excess acid by carefully adding a solution of sodium carbonate or sodium hydroxide until the solution is basic.

  • Filter the hot reaction mixture to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify by recrystallization.

Stannous chloride is another effective reagent for the chemoselective reduction of nitro groups in the presence of other functional groups. The reaction is typically carried out in an acidic or alcoholic solvent.

Experimental Protocol: Reduction with Stannous Chloride

Materials:

  • N-(4-methyl-2-nitrophenyl)acetamide

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl acetate

  • Concentrated Hydrochloric Acid

  • Sodium hydroxide solution

Procedure:

  • Dissolve N-(4-methyl-2-nitrophenyl)acetamide in ethanol or ethyl acetate.

  • Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

  • Carefully basify the reaction mixture with a concentrated sodium hydroxide solution to precipitate tin salts.

  • Filter the mixture and extract the filtrate with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.

  • Purify as needed.

Method 2: Alternative Pathway: Direct Acetylation of 4-methyl-1,2-phenylenediamine

An alternative and more atom-economical approach is the direct selective acetylation of one of the amino groups of 4-methyl-1,2-phenylenediamine. The challenge in this method lies in achieving mono-acetylation and controlling the regioselectivity, as the two amino groups have different reactivities. The amino group at position 2 is generally more sterically hindered than the one at position 1.

The reaction is typically performed using a controlled amount of an acetylating agent, such as acetic anhydride or acetyl chloride, at low temperatures.[3]

Experimental Protocol: Direct Acetylation of 4-methyl-1,2-phenylenediamine

Materials:

  • 4-methyl-1,2-phenylenediamine

  • Acetic anhydride

  • Pyridine or another suitable base[4]

  • Dichloromethane or other inert solvent

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve 4-methyl-1,2-phenylenediamine in an inert solvent like dichloromethane in a round-bottom flask and cool the solution in an ice bath.

  • Add a base such as pyridine to the solution.

  • Slowly add a stoichiometric amount (or a slight excess) of acetic anhydride dropwise from a dropping funnel while maintaining the low temperature and stirring vigorously.

  • Allow the reaction to proceed at a low temperature for a set period, monitoring for the formation of the desired mono-acetylated product by TLC.

  • Once the reaction is complete, quench the reaction by adding water or a dilute acid.

  • Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting mixture of mono- and di-acetylated products by column chromatography to isolate N-(2-amino-4-methylphenyl)acetamide.

Comparative Analysis of Synthesis Methods

Parameter Method 1: Acetylation & Reduction Method 2: Direct Acetylation
Starting Material 4-methyl-2-nitroaniline4-methyl-1,2-phenylenediamine
Number of Steps TwoOne
Yield Generally highVariable, depends on selectivity
Purity of Crude Product Generally goodOften a mixture of products
Purification Often simple recrystallizationTypically requires chromatography
Atom Economy LowerHigher
Key Challenges Handling of hazardous reagents (H₂, strong acids)Controlling mono-acetylation and regioselectivity
Scalability Well-established for large scaleCan be challenging to scale up due to purification needs

Logical Workflow of Synthesis Methods

Synthesis_Comparison cluster_method1 Method 1: Acetylation & Reduction cluster_method2 Method 2: Direct Acetylation A1 4-methyl-2-nitroaniline B1 N-(4-methyl-2-nitrophenyl)acetamide A1->B1 Acetylation (Acetic Anhydride) C1 N-(2-amino-4-methylphenyl)acetamide B1->C1 Nitro Reduction (e.g., Catalytic Hydrogenation) A2 4-methyl-1,2-phenylenediamine C2 N-(2-amino-4-methylphenyl)acetamide A2->C2 Selective Acetylation (Acetic Anhydride) D2 Di-acetylated byproduct A2->D2 Over-acetylation

Sources

Validation

Benchmarking "N-(2-amino-4-methylphenyl)acetamide": A Comparative Analysis Against the Standard of Care in [Future Indicated Therapeutic Area]

Senior Application Scientist Note: This guide is a forward-looking document based on the hypothetical future development of "N-(2-amino-4-methylphenyl)acetamide" as a therapeutic agent. Currently, there is a notable abse...

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This guide is a forward-looking document based on the hypothetical future development of "N-(2-amino-4-methylphenyl)acetamide" as a therapeutic agent. Currently, there is a notable absence of publicly available data on the biological activity and therapeutic applications of this specific molecule. The following framework is designed to serve as a comprehensive template for its evaluation once a pharmacological target and a relevant disease indication are identified. The placeholders within this guide will need to be populated with experimental data as it becomes available.

Introduction: The Evolving Landscape of [Therapeutic Area]

The management of [Disease Name] has been significantly advanced by the introduction of [Standard of Care Drug(s)]. These agents primarily act by [briefly describe the mechanism of action of the standard of care], offering a significant improvement in patient outcomes. However, limitations such as [mention limitations of the standard of care, e.g., resistance, side effects, limited efficacy in certain populations] necessitate the continued search for novel therapeutic agents with improved efficacy and safety profiles. "N-(2-amino-4-methylphenyl)acetamide" has emerged as a potential candidate in this space, warranting a rigorous head-to-head comparison with the current standard of care.

Profile of "N-(2-amino-4-methylphenyl)acetamide"

"N-(2-amino-4-methylphenyl)acetamide" is a small molecule with the following chemical structure:

Chemical Structure:

  • IUPAC Name: N-(2-amino-4-methylphenyl)acetamide

  • Molecular Formula: C₉H₁₂N₂O

  • Molecular Weight: 164.20 g/mol

Proposed Mechanism of Action

To be determined by future research. This section will detail the specific biological target(s) of "N-(2-amino-4-methylphenyl)acetamide" and the downstream signaling pathways it modulates.

A hypothetical signaling pathway is depicted below:

hypothetical_moa cluster_cell Target Cell Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Transduction Drug N-(2-amino-4-methylphenyl)acetamide Drug->Receptor Binding and Inhibition Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Regulation

Caption: Hypothetical mechanism of action for "N-(2-amino-4-methylphenyl)acetamide".

Profile of the Standard of Care: [Standard of Care Drug Name]

[Standard of Care Drug Name] is the current benchmark for treating [Disease Name]. Its efficacy is well-established through extensive clinical trials.

Mechanism of Action

[Standard of Care Drug Name] exerts its therapeutic effect by [Describe the established mechanism of action of the standard of care drug].

Head-to-Head Comparison: "N-(2-amino-4-methylphenyl)acetamide" vs. [Standard of Care Drug Name]

A direct comparison of key performance parameters is essential for evaluating the potential of "N-(2-amino-4-methylphenyl)acetamide" as a viable alternative or complementary therapy. The following sections outline the necessary experimental frameworks for this comparison.

In Vitro Potency and Selectivity

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of "N-(2-amino-4-methylphenyl)acetamide" against its primary target and compare it to that of [Standard of Care Drug Name]. Selectivity will be assessed against a panel of related off-target molecules.

Experimental Protocol: Target Inhibition Assay

  • Preparation of Reagents:

    • Recombinant target protein.

    • Substrate and co-factors.

    • Assay buffer.

    • Serial dilutions of "N-(2-amino-4-methylphenyl)acetamide" and [Standard of Care Drug Name].

  • Assay Procedure:

    • Incubate the target protein with varying concentrations of the test compounds.

    • Initiate the enzymatic reaction by adding the substrate.

    • Measure the reaction product at specific time points using an appropriate detection method (e.g., fluorescence, luminescence, absorbance).

  • Data Analysis:

    • Plot the percentage of inhibition against the compound concentration.

    • Calculate the IC₅₀ values using a non-linear regression model.

Data Summary Table:

CompoundTarget IC₅₀ (nM)Off-Target A IC₅₀ (nM)Off-Target B IC₅₀ (nM)Selectivity Index (Off-Target A / Target)
N-(2-amino-4-methylphenyl)acetamideData PendingData PendingData PendingData Pending
[Standard of Care Drug Name]Data PendingData PendingData PendingData Pending
Cellular Efficacy

Objective: To evaluate the ability of "N-(2-amino-4-methylphenyl)acetamide" to modulate the target pathway in a cellular context and elicit a desired biological response, in comparison to the standard of care.

Experimental Protocol: Cell-Based Functional Assay

  • Cell Culture:

    • Culture a relevant cell line expressing the drug target.

  • Compound Treatment:

    • Treat the cells with a dose-response range of "N-(2-amino-4-methylphenyl)acetamide" and [Standard of Care Drug Name].

  • Endpoint Measurement:

    • Measure a relevant downstream biomarker or cellular phenotype (e.g., protein phosphorylation, gene expression, cell viability, apoptosis).

  • Data Analysis:

    • Determine the half-maximal effective concentration (EC₅₀) for each compound.

Experimental Workflow Diagram:

cellular_assay_workflow Start Seed Cells Treatment Treat with Compounds Start->Treatment Incubation Incubate Treatment->Incubation Endpoint Measure Endpoint Incubation->Endpoint Analysis Data Analysis (EC50) Endpoint->Analysis

Caption: Workflow for the cell-based functional assay.

Data Summary Table:

CompoundCellular EC₅₀ (nM)
N-(2-amino-4-methylphenyl)acetamideData Pending
[Standard of Care Drug Name]Data Pending
Preclinical In Vivo Efficacy

Objective: To assess the therapeutic efficacy of "N-(2-amino-4-methylphenyl)acetamide" in a relevant animal model of [Disease Name] and compare it to the standard of care.

Experimental Protocol: Animal Efficacy Study

  • Animal Model:

    • Utilize a validated animal model that recapitulates key aspects of human [Disease Name].

  • Dosing and Administration:

    • Administer "N-(2-amino-4-methylphenyl)acetamide" and [Standard of Care Drug Name] at various doses and schedules.

  • Efficacy Assessment:

    • Monitor relevant efficacy endpoints (e.g., tumor growth, inflammatory markers, behavioral changes) over the course of the study.

  • Data Analysis:

    • Compare the treatment groups to the vehicle control and to each other using appropriate statistical methods.

Data Summary Table:

Treatment GroupPrimary Efficacy Endpoint (Mean ± SEM)Statistical Significance (vs. Vehicle)Statistical Significance (vs. Standard of Care)
VehicleData PendingN/AN/A
N-(2-amino-4-methylphenyl)acetamide (Dose 1)Data PendingData PendingData Pending
N-(2-amino-4-methylphenyl)acetamide (Dose 2)Data PendingData PendingData Pending
[Standard of Care Drug Name]Data PendingData PendingN/A

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative evaluation of "N-(2-amino-4-methylphenyl)acetamide" against the current standard of care for [Disease Name]. The successful completion of the outlined studies will be critical in determining the therapeutic potential of this novel compound. Should the data demonstrate a superior or differentiated profile, further investigation into its safety, pharmacokinetics, and clinical efficacy will be warranted. The scientific community eagerly awaits the generation of this crucial data to ascertain the future role of "N-(2-amino-4-methylphenyl)acetamide" in the clinical management of [Disease Name].

References

As this is a forward-looking, template-based document for a compound with no current biological data, a reference list cannot be populated at this time. Once experimental data is generated and published, this section will be updated with citations to the relevant primary literature.

Safety & Regulatory Compliance

Handling

Mastering Safety: A Researcher's Guide to Handling N-(2-amino-4-methylphenyl)acetamide

For professionals in research, discovery, and drug development, a deep understanding of chemical safety is not just a regulatory requirement—it's the bedrock of scientific excellence. This guide provides essential, actio...

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research, discovery, and drug development, a deep understanding of chemical safety is not just a regulatory requirement—it's the bedrock of scientific excellence. This guide provides essential, actionable safety protocols for handling N-(2-amino-4-methylphenyl)acetamide (CAS No. 56891-59-9), ensuring both personal safety and the integrity of your research.

Navigating the complexities of novel chemical compounds requires a proactive and informed approach to safety. This document moves beyond mere compliance, offering a framework for integrating safety into your experimental workflow. The causality behind each recommendation is explained to empower you, the researcher, to make informed decisions and foster a culture of safety within your laboratory.

Hazard Identification and Risk Assessment: Know Your Compound

N-(2-amino-4-methylphenyl)acetamide is classified as a substance that causes skin irritation (Category 2) and serious eye irritation (Category 2).[1] While comprehensive toxicological data may not be fully available for this specific compound, it is known to be an irritant to mucous membranes and the upper respiratory tract.[2] Ingestion may also be harmful.[1][2]

A thorough risk assessment is the critical first step before any handling of this compound. This involves not only understanding the intrinsic hazards of the chemical but also evaluating the specific procedures and quantities you will be using. Consider the potential for dust formation when handling the solid, exposure during solution preparation, and the possibility of accidental spills.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is your primary defense against exposure. The following table outlines the recommended PPE for various laboratory operations involving N-(2-amino-4-methylphenyl)acetamide.

Laboratory Operation Eyes/Face Hand Protection Body Protection Respiratory Protection
Handling Solid Compound (e.g., weighing, transfers) Safety glasses with side shields or chemical safety goggles.[2][3]Chemical-resistant gloves (e.g., nitrile).[2]Laboratory coat.[2]Recommended if handling large quantities or if dust formation is likely. Use a NIOSH/MSHA approved respirator.[4]
Preparing Solutions Chemical safety goggles. A face shield is recommended if there is a splash hazard.[5][6]Chemical-resistant gloves (e.g., nitrile).[2]Laboratory coat.[2]Not generally required if performed in a well-ventilated area or fume hood.
Conducting Reactions Chemical safety goggles.[2]Chemical-resistant gloves (e.g., nitrile).[2]Laboratory coat.[2]Dependent on the volatility of the solvent and reaction conditions.
Handling Spills Chemical safety goggles and face shield.[5][6]Chemical-resistant gloves (e.g., nitrile).[2]Chemical-resistant apron or coveralls over a lab coat.[5]A NIOSH/MSHA approved respirator is recommended, especially for large spills.[4]

Causality of PPE Choices:

  • Eye Protection: The designation of "serious eye irritation" necessitates robust eye protection.[1] Goggles provide a seal around the eyes, offering superior protection from dust and splashes compared to safety glasses.

  • Hand Protection: Chemical-resistant gloves are crucial to prevent skin contact, which can lead to irritation.[1][2] Always inspect gloves for integrity before use and wash hands thoroughly after removal.

  • Body Protection: A lab coat is the minimum requirement to protect against incidental contact. For procedures with a higher risk of contamination, additional protective clothing may be necessary.[2]

  • Respiratory Protection: Inhalation of the dust can irritate the respiratory tract.[2] Engineering controls like fume hoods are the preferred method to mitigate this risk. However, in their absence or during activities with high dust generation, respiratory protection is essential.

Operational and Disposal Plans: A Step-by-Step Guide

A self-validating safety protocol relies on clear, repeatable procedures for both routine handling and emergency situations.

Standard Operating Procedure for Handling
  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[2] Have an eyewash station and safety shower readily accessible.[2][4]

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Handling the Solid: When weighing or transferring the solid compound, avoid creating dust.[7] Use a spatula and handle the container with care. Keep the container tightly closed when not in use.[2]

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, wash your hands thoroughly with soap and water.[5] Clean all contaminated surfaces.

  • Doffing PPE: Remove PPE in an order that minimizes the risk of cross-contamination (e.g., gloves first), and dispose of it in the appropriate waste stream.

Emergency Procedures: Spills and Exposure
  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][8] Remove contaminated clothing.[9] If skin irritation occurs, seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][8] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[7][9]

  • Ingestion: Do NOT induce vomiting.[9] Rinse mouth with water.[7][9] Seek immediate medical attention.

  • Small Spills: For small spills of the solid, carefully sweep or vacuum the material and place it into a suitable, sealed container for disposal.[4][7] Avoid generating dust.[7]

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material as described for small spills.

Disposal Plan

All waste containing N-(2-amino-4-methylphenyl)acetamide, including contaminated PPE and cleaning materials, should be considered chemical waste.

  • Collection: Place all waste in a clearly labeled, sealed container.

  • Disposal: Dispose of the waste through your institution's hazardous waste disposal program.[1][8] One recommended method for disposal is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] Always adhere to federal, state, and local regulations.[2]

Visualizing the Safety Workflow

To further clarify the decision-making process for safe handling, the following diagram illustrates the key steps from risk assessment to disposal.

PPE_Workflow Workflow for Safe Handling of N-(2-amino-4-methylphenyl)acetamide cluster_planning Planning Phase cluster_execution Execution Phase cluster_conclusion Conclusion Phase RiskAssessment 1. Risk Assessment - Identify hazards - Evaluate procedure PPE_Selection 2. PPE Selection - Consult SDS & Table - Choose appropriate gear RiskAssessment->PPE_Selection Determines Handling 3. Safe Handling - Use fume hood - Avoid dust PPE_Selection->Handling Enables EmergencyPrep 4. Emergency Preparedness - Locate eyewash/shower - Know spill procedure Handling->EmergencyPrep Contingency Decontamination 5. Decontamination - Clean workspace - Wash hands Handling->Decontamination Follows WasteDisposal 6. Waste Disposal - Segregate waste - Follow institutional protocol Decontamination->WasteDisposal Leads to

Caption: A flowchart outlining the key stages for the safe handling of N-(2-amino-4-methylphenyl)acetamide.

By integrating these principles and procedures into your laboratory practice, you can confidently and safely work with N-(2-amino-4-methylphenyl)acetamide, upholding the highest standards of scientific research and personal safety.

References

  • New Jersey Department of Health and Senior Services. (2002). Hazard Summary: Acetamide, N-(aminothioxomethyl)-. Right to Know Hazardous Substance Fact Sheet. [Link]

  • PubChem. (n.d.). N-(2-amino-4-methylphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Accela ChemBio Inc. (n.d.). 53476-34-9,N-(2-amino-4-methylphenyl)acetamide. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N1-(4-Amino-2-chlorophenyl)acetamide. [Link]

  • American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

Sources

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